3,4-Dimethylfuran
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-3-7-4-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHPMIPYSOTYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174960 | |
| Record name | Furan, 3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20843-07-6 | |
| Record name | Furan, 3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020843076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dimethylfuran: Properties, Synthesis, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dimethylfuran, a heterocyclic organic compound. It details its chemical and physical properties, including its CAS number and molecular weight, and presents a detailed experimental protocol for its synthesis. While direct experimental data on the specific biological signaling pathways of this compound is limited, this guide outlines the well-established metabolic activation and toxicity pathways of furan (B31954) and its derivatives, which are highly likely to be applicable to this compound. The document summarizes key quantitative data in structured tables and includes diagrams generated using the DOT language to illustrate the synthesis workflow and the proposed mechanism of toxicity. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.
Chemical and Physical Properties
This compound is a substituted furan with two methyl groups attached to the carbon atoms at positions 3 and 4 of the furan ring. Its key identifiers and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 20843-07-6 | [1] |
| Molecular Formula | C₆H₈O | [1] |
| Molecular Weight | 96.13 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 103-104 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. Insoluble in water. |
Synthesis of this compound
A common synthetic route to this compound involves the reduction of 2,3-dimethyl-2-butenolide.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,3-dimethyl-2-butenolide
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
-
Anhydrous diethyl ether or toluene (B28343)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen or argon gas)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 2,3-dimethyl-2-butenolide dissolved in anhydrous diethyl ether or toluene under an inert atmosphere.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Diisobutylaluminum hydride (DIBAL-H) solution is added dropwise to the cooled solution via a syringe or an addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate at -78 °C. The mixture is then allowed to warm to room temperature and stirred vigorously until two clear layers are formed.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by rotary evaporation at low pressure and temperature to yield crude this compound.
-
Purification: The crude product can be purified by fractional distillation under atmospheric or reduced pressure.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a standard and effective technique for the analysis of furan and its derivatives, including this compound.
Experimental Protocol: GC-MS Analysis of this compound
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Headspace autosampler (for volatile samples)
-
GC column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: Increase to 250 °C at a rate of 10 °C/min
-
Final hold: 5 minutes at 250 °C
-
-
Injection Mode: Splitless or split, depending on the concentration of the analyte.
MS Conditions (Typical):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Full scan (e.g., m/z 35-350) or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring the characteristic ions of this compound.
Sample Preparation:
-
Samples can be dissolved in a suitable organic solvent (e.g., dichloromethane, hexane) before injection.
-
For trace analysis in complex matrices (e.g., food, biological samples), headspace solid-phase microextraction (HS-SPME) can be employed for sample cleanup and concentration.
Biological Activity and Proposed Signaling Pathway
Direct experimental evidence for the biological activity and signaling pathways of this compound is scarce in the scientific literature. However, based on extensive research on furan and other methylfurans, a well-established mechanism of toxicity involves metabolic activation by cytochrome P450 enzymes.[2] It is highly probable that this compound follows a similar pathway.
Proposed Metabolic Activation and Toxicity Pathway
The primary mechanism of furan-induced toxicity is initiated by the oxidation of the furan ring by cytochrome P450 enzymes, particularly CYP2E1, which are predominantly found in the liver.[2] This metabolic activation leads to the formation of a highly reactive and electrophilic α,β-unsaturated dialdehyde, cis-2-butene-1,4-dialdehyde (BDA).[2]
This reactive metabolite, BDA, can then covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and toxicity.[2] Studies on furan have identified numerous protein targets of its reactive metabolite, many of which are mitochondrial proteins crucial for energy metabolism and redox homeostasis.[2] The adduction and subsequent inactivation of these proteins can disrupt cellular energy production, increase oxidative stress, and ultimately lead to cell death and tissue damage, particularly in the liver (hepatotoxicity).
The proposed signaling pathway for the toxicity of this compound, inferred from the known metabolism of furan, is depicted below.
Conclusion
This technical guide has provided a detailed overview of this compound, encompassing its fundamental chemical properties, a practical synthesis protocol, and a robust analytical method. While direct research into the specific biological signaling pathways of this compound is limited, the well-understood toxicology of the furan class of compounds provides a strong basis for inferring its mechanism of action. The proposed metabolic activation pathway, leading to the formation of reactive metabolites and subsequent cellular damage, highlights a critical area for future research to definitively characterize the biological effects of this compound. The information presented herein serves as a foundational resource for scientists and researchers engaged in work with this compound and related heterocyclic compounds.
References
Spectroscopic Profile of 3,4-Dimethylfuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-dimethylfuran, a heterocyclic organic compound of interest in various chemical research domains. Due to the limited availability of directly published experimental spectra for this compound, this guide presents a combination of estimated data derived from closely related analogs and established spectroscopic principles, alongside general experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the estimated ¹H and ¹³C NMR spectral data for this compound.
Note on Data Estimation: The chemical shifts for this compound have been estimated based on the known spectral data of furan (B31954), 2,3-dimethylfuran, and 3-methylfuran, and by applying established principles of substituent effects on aromatic systems.
¹H NMR Spectroscopy
Table 1: Estimated ¹H NMR Data for this compound
| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constant (J, Hz) |
| H-2, H-5 | ~7.0 - 7.2 | Singlet | - |
| -CH₃ | ~1.9 - 2.1 | Singlet | - |
Disclaimer: These are estimated values. Actual experimental values may vary.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is expected to show three distinct signals due to the molecule's symmetry.
Table 2: Estimated ¹³C NMR Data for this compound
| Carbon | Estimated Chemical Shift (δ, ppm) |
| C-2, C-5 | ~138 - 142 |
| C-3, C-4 | ~115 - 120 |
| -CH₃ | ~10 - 15 |
Disclaimer: These are estimated values and are intended for guidance. One source has reported conflicting and likely erroneous values of δ = 56.6, 48.5, 24.1, and 7.5 ppm. The values presented here are based on more chemically reasonable ranges for furan derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the expected characteristic IR absorption bands for this compound.
Table 3: Estimated Characteristic IR Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | =C-H stretch (furan ring) |
| ~2920, ~2860 | Medium | C-H stretch (methyl groups) |
| ~1600 | Medium | C=C stretch (furan ring) |
| ~1500 | Medium | C=C stretch (furan ring) |
| ~1050 | Strong | C-O-C stretch (furan ring) |
Disclaimer: These are estimated peak positions based on the analysis of furan and its alkylated derivatives.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₈O), the molecular ion peak [M]⁺ is expected at an m/z of 96.13.
Table 4: Estimated Major Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 96 | [C₆H₈O]⁺ (Molecular Ion) |
| 81 | [M - CH₃]⁺ |
| 67 | [M - CHO]⁺ |
| 53 | [C₄H₅]⁺ |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |
Disclaimer: The fragmentation pattern is an estimation based on general principles of mass spectrometry for aromatic and heterocyclic compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR: A standard single-pulse experiment is typically used. For a qualitative spectrum, 8-16 scans with a relaxation delay of 1-2 seconds are generally sufficient.
-
¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans and a more concentrated sample are required.
IR Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a single drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Carefully place the "sandwich" of plates into the sample holder of the IR spectrometer.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Record a background spectrum of the empty spectrometer.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether). The concentration should be in the range of 10-100 µg/mL.
Data Acquisition:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography:
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5) is suitable for separating volatile organic compounds.
-
Oven Program: A temperature program is used to separate the components of the sample. For example, hold at 40°C for 2 minutes, then ramp at 10°C/min to 200°C.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard.
-
Detection: The mass spectrometer will detect the fragments of the molecule as they elute from the GC column.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
An In-depth Technical Guide to the ¹³C NMR Spectrum Analysis of 3,4-Dimethylfuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,4-dimethylfuran. It covers spectral predictions based on molecular structure, detailed experimental protocols for data acquisition, and a logical workflow for spectral analysis.
Introduction to the ¹³C NMR of this compound
This compound is a five-membered aromatic heterocycle. Its structure possesses a C₂ axis of symmetry, which significantly simplifies its ¹³C NMR spectrum. Due to this symmetry, the carbon atoms in the molecule are grouped into three chemically equivalent sets:
-
C2 and C5: The two α-carbons adjacent to the oxygen atom.
-
C3 and C4: The two β-carbons, each substituted with a methyl group.
-
Two -CH₃ groups: The carbons of the two equivalent methyl substituents.
Consequently, the proton-decoupled ¹³C NMR spectrum of this compound is expected to exhibit three distinct signals. The chemical shift (δ) of each signal is determined by the local electronic environment of the carbon nuclei. Predicting these shifts is a crucial step in structural verification.[1]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of furan (B31954) in CDCl₃ displays signals for the α-carbons (C2, C5) at approximately 142.8 ppm and the β-carbons (C3, C4) at around 109.8 ppm.[1] The addition of methyl groups at the C3 and C4 positions induces the following changes:
-
Methyl Carbons (-CH₃): These sp³-hybridized carbons are expected to resonate in the typical upfield alkyl region.
-
C3 and C4 Carbons: Substitution by methyl groups will cause a downfield shift (a deshielding effect) for these carbons.
-
C2 and C5 Carbons: These carbons are beta to the substituents, and their chemical shift will also be influenced, though typically to a lesser extent.
The predicted chemical shifts are summarized in the table below.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2, C5 | ~138 - 143 | Aromatic carbons adjacent to oxygen, slightly shifted from the value in unsubstituted furan (142.8 ppm). |
| C3, C4 | ~120 - 125 | Aromatic carbons bearing the methyl substituent, shifted significantly downfield from furan (109.8 ppm). |
| -CH₃ | ~10 - 15 | Typical range for sp³-hybridized methyl carbons attached to an aromatic ring. |
Note: These are estimated values. Actual chemical shifts can vary slightly based on the solvent and experimental conditions.
Experimental Protocol for ¹³C NMR Spectroscopy
Acquiring a high-quality ¹³C NMR spectrum is essential for accurate structural analysis. The following is a detailed methodology for obtaining the spectrum of this compound.
3.1. Sample Preparation
-
Compound: Use high-purity this compound (≥98%).
-
Solvent: Dissolve 15-50 mg of the compound in approximately 0.6-0.8 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃). CDCl₃ is often preferred for its good solubilizing power and well-characterized residual solvent and ¹³C signals (δ ≈ 77.16 ppm).
-
Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.0 ppm).
-
NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.
3.2. NMR Spectrometer and Setup
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz for ¹H, which corresponds to 100 MHz for ¹³C, or higher) to ensure optimal signal dispersion and sensitivity.
-
Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to maximize signal-to-noise.
-
Locking: Lock the spectrometer's magnetic field onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃).
-
Shimming: Perform magnetic field shimming to optimize the homogeneity, resulting in sharp, symmetrical spectral lines.
3.3. Data Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used (e.g., 'zgpg30'). This simplifies the spectrum by collapsing all carbon signals into singlets.
-
Spectral Width: Set a spectral width of approximately 200-240 ppm to ensure all expected carbon signals are captured.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining quantitative information, although less critical for simple peak identification.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
3.4. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat spectral baseline.
-
Calibration: Calibrate the chemical shift axis by setting the internal TMS signal to 0.0 ppm or the residual solvent peak (CDCl₃) to 77.16 ppm.
-
Peak Picking: Identify and list the chemical shifts of the peaks in the spectrum.
Workflow and Data Analysis Visualization
The logical process for analyzing the ¹³C NMR spectrum of this compound, from sample to final structure confirmation, is illustrated below.
References
GC-MS Characterization of 3,4-Dimethylfuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) characterization of 3,4-Dimethylfuran. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the analytical methodologies for this compound. This document outlines its key identifying characteristics, a detailed experimental protocol for its analysis, and visual representations of the analytical workflow and fragmentation patterns.
Introduction to this compound
This compound is a heterocyclic organic compound with the chemical formula C₆H₈O. As a substituted furan (B31954), its detection and characterization are significant in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential intermediate or impurity in chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This guide focuses on the core principles and practical aspects of its characterization using GC-MS.
Quantitative Data Presentation
The following tables summarize the key quantitative data for the GC-MS characterization of this compound.
Table 1: Physical and Chromatographic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈O | [1] |
| Molecular Weight | 96.13 g/mol | [1] |
| CAS Number | 20843-07-6 | [2] |
| Kovats Retention Index (Standard Non-Polar Column) | 724 | [1][2] |
Table 2: Illustrative Electron Ionization (EI) Mass Spectrum Data for this compound
Note: The following data is illustrative of a typical mass spectrum for a dimethylfuran isomer and is intended for guidance. Actual relative intensities may vary based on instrumentation and analytical conditions.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 96 | 100 | [C₆H₈O]⁺• (Molecular Ion) |
| 81 | 60 | [C₅H₅O]⁺ |
| 53 | 45 | [C₄H₅]⁺ |
| 43 | 80 | [C₃H₇]⁺ or [C₂H₃O]⁺ |
| 39 | 55 | [C₃H₃]⁺ |
Experimental Protocols
This section provides a detailed methodology for the GC-MS analysis of this compound. The protocol is a synthesis of established methods for the analysis of furan derivatives and other volatile organic compounds.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
Headspace-SPME is a sensitive and solvent-free extraction technique suitable for volatile compounds like this compound.
-
Apparatus and Materials:
-
20 mL headspace vials with PTFE/silicone septa and magnetic screw caps.
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
-
Heater-shaker or water bath with stirring capability.
-
Autosampler for SPME or a manual SPME holder.
-
-
Procedure:
-
Accurately weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial. The exact amount should be optimized based on the expected concentration of the analyte.
-
For solid or semi-solid matrices, add a saturated solution of sodium chloride (NaCl) to the vial to facilitate the release of volatile compounds. A typical ratio is 1:1 (w/v) of sample to saline solution, ensuring a consistent headspace volume.
-
If quantitative analysis is required, spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated analog).
-
Immediately seal the vial with the screw cap.
-
Place the vial in the heater-shaker and equilibrate the sample at a controlled temperature (e.g., 35-60°C) for a defined period (e.g., 15-30 minutes) with constant agitation.
-
Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 15-30 minutes) at the same temperature and agitation speed.
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injector for thermal desorption.
-
GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector.
-
Mass spectrometer (single quadrupole or tandem quadrupole).
-
-
GC Conditions:
-
GC Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm internal diameter and 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless for 1-2 minutes for trace analysis, or split mode for higher concentrations.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 150°C.
-
Ramp 2: Increase at 20°C/min to 250°C, hold for 5 minutes. (This program should be optimized for the specific instrument and to ensure separation from other matrix components.)
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Acquisition Mode: Full scan mode (e.g., m/z 35-350) for qualitative analysis and identification. Selected Ion Monitoring (SIM) mode can be used for quantitative analysis to enhance sensitivity and selectivity, monitoring the characteristic ions of this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: A schematic of the GC-MS experimental workflow for this compound.
Proposed Fragmentation Pathway
Caption: Proposed EI fragmentation pathway for this compound.
References
Physical properties of 3,4-Dimethylfuran (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 3,4-Dimethylfuran, specifically its boiling point and density. The information is presented to support research and development activities where this compound is utilized.
Physical Properties of this compound
This compound is a heterocyclic organic compound. An understanding of its physical properties is essential for its proper handling, application, and for the design of chemical processes.
Quantitative Data Summary
The table below summarizes the key physical properties of this compound.
| Physical Property | Value | Units | Conditions |
| Boiling Point | 103.2 ± 9.0[1] | °C | At 760 mmHg |
| 103.00 to 104.00 (est.)[2] | °C | At 760.00 mm Hg | |
| Density | 0.9 ± 0.1[1] | g/cm³ | Standard Conditions |
Experimental Protocols
The following sections detail standard laboratory methodologies for the determination of the boiling point and density of organic liquids like this compound.
Determination of Boiling Point (Capillary Method)
This method is a common micro-scale technique for determining the boiling point of a liquid.
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Stand and clamps
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
The entire assembly is clamped and immersed in a Thiele tube or oil bath.
-
The bath is heated gently and evenly.
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance (m_pyc).
-
The pycnometer is filled with distilled water of a known temperature and its mass is measured (m_pyc+water). The temperature of the water should be recorded.
-
The mass of the water is calculated (m_water = m_pyc+water - m_pyc).
-
The volume of the pycnometer at that temperature can be calculated using the known density of water at that temperature (V = m_water / ρ_water).
-
The pycnometer is then emptied, dried, and filled with this compound at the same temperature.
-
The mass of the pycnometer filled with this compound is measured (m_pyc+sample).
-
The mass of the this compound is calculated (m_sample = m_pyc+sample - m_pyc).
-
The density of the this compound is then calculated using the formula: ρ_sample = m_sample / V.
Logical Relationships
The following diagram illustrates the direct relationship between the chemical compound, this compound, and its fundamental physical properties.
References
An In-depth Technical Guide to the Safe Handling of 3,4-Dimethylfuran
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols and handling procedures for 3,4-Dimethylfuran (CAS No. 20843-07-6) in a laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide incorporates data from its close structural analogs, 2,3-Dimethylfuran and 2,5-Dimethylfuran, alongside specific data for the target compound where available. The information is intended to ensure the safe use of this chemical by qualified personnel.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor and can cause significant irritation to the skin, eyes, and respiratory system.[1] The GHS classification, based on available data, is summarized below.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | 2 | 🔥 | Danger | H225: Highly Flammable liquid and vapor.[1] |
| Skin Corrosion/Irritation | 2 | ❗ | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | ❗ | Warning | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | ❗ | Warning | H335: May cause respiratory irritation.[1] |
Note: Data for analogs also indicates potential for acute oral toxicity, allergic skin reactions, and harm to aquatic life.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and for designing experiments.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20843-07-6 | [1][2] |
| Molecular Formula | C₆H₈O | [1][2][3][4] |
| Molecular Weight | 96.13 g/mol | [1][2][4] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [5] |
| Boiling Point | 103.2 ± 9.0 °C at 760 mmHg | [4][5] |
| Flash Point | 6.6 ± 5.6 °C (44.0 °F) | [4][5] |
| Density | 0.9 ± 0.1 g/cm³ | [4] |
| Vapor Pressure | 37.8 ± 0.2 mmHg at 25°C | [4][5] |
| Solubility | Soluble in alcohol.[5] Slightly soluble in water (956.1 mg/L at 25 °C est.).[5] |
Safe Handling and Storage Procedures
Strict adherence to safety protocols is mandatory when working with this compound.
-
Ventilation: All work must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3] The ventilation system should be explosion-proof.[6]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3][6]
-
Ignition Sources: Eliminate all sources of ignition, including open flames, hot surfaces, and sparks.[6] Use only non-sparking tools and explosion-proof electrical equipment.[6]
-
Static Discharge: To prevent ignition from static electricity, all metal parts of equipment must be grounded and bonded.[6]
Proper PPE is the final line of defense against exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and/or a full-face shield conforming to NIOSH or EN 166 standards.[7][8] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene).[8] Wear a flame-retardant, antistatic lab coat or coveralls. Ensure cuffs are tight-fitting.[9] |
| Respiratory Protection | Work should be performed in a chemical fume hood.[3] If the fume hood is not available or exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][8] |
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe vapors or mists.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the substance.
-
Keep containers tightly closed when not in use.[6]
-
Contaminated work clothing should not be allowed out of the workplace.
-
Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6]
-
Keep the container tightly closed and sealed.
-
The storage area should be designated for flammable liquids.
-
Store locked up.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[3][6]
Emergency Procedures
Immediate and appropriate responses to emergencies can prevent serious injury and damage.
Table 4: First Aid Response
| Exposure Route | Action |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration.[10] Call a POISON CENTER or doctor if you feel unwell. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[10] If skin irritation or a rash occurs, get medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. |
| Ingestion | Do NOT induce vomiting.[10] Rinse mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell. |
-
Specific Hazards: Highly flammable liquid. Vapors are heavier than air and may travel along the ground to a distant ignition source and flash back.[6] Containers may explode when heated.[6]
-
Suitable Extinguishing Media: Use dry sand, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.[10]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6]
-
Personal Precautions: Evacuate the area immediately. Do not breathe vapors. Remove all sources of ignition.[6] Ensure adequate ventilation.
-
Environmental Precautions: Prevent the product from entering drains or waterways.
-
Containment and Cleanup: Cover drains. Use a non-combustible, inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[10] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[6][10]
Experimental Protocols: General Handling Workflow
While specific experimental protocols vary, the following workflow provides a logical sequence for the safe handling of this compound as a reagent in a laboratory setting. This protocol is based on the Paal-Knorr furan (B31954) synthesis approach, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl precursor.[11]
-
Preparation and Pre-Reaction Setup:
-
Review the Safety Data Sheet (SDS) or this guide thoroughly.
-
Ensure the chemical fume hood is operational and the workspace is clear of clutter and ignition sources.
-
Assemble all necessary glassware and ensure it is dry.
-
Don the required PPE (goggles, lab coat, gloves).
-
Set up the reaction apparatus within the fume hood. Ground all metal equipment.
-
-
Reagent Transfer:
-
Bring the sealed container of this compound into the fume hood.
-
Allow the container to reach room temperature before opening to avoid moisture condensation.
-
Carefully uncap the container.
-
Using a clean, dry syringe or cannula, transfer the required amount of the liquid to the reaction vessel. Perform this transfer slowly to avoid splashing.
-
Immediately recap the this compound container and the reaction vessel.
-
-
Reaction Monitoring:
-
Conduct the reaction under an inert atmosphere if required by the specific protocol.
-
Monitor the reaction's progress using appropriate techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[11]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully, typically by adding a saturated sodium bicarbonate solution or similar neutralizing agent.[11]
-
Perform extractions using appropriate solvents within the fume hood.
-
Dry the organic layers and remove the solvent under reduced pressure, being mindful that the product may be volatile.[11]
-
Purify the crude product using methods such as flash column chromatography.[11]
-
-
Waste Disposal:
Toxicity Information
The toxicological properties of this compound have not been fully investigated.[10] However, based on data from its isomers, it should be handled as a substance that is harmful if swallowed, inhaled, or in contact with skin.[3] It is known to cause skin, eye, and respiratory irritation.[1] Some furan derivatives may also cause an allergic skin reaction.[3] An Ames test conducted on 2,5-Dimethylfuran yielded a negative result, suggesting it is not mutagenic in that assay.
Disposal Considerations
-
Waste Classification: Chemical waste containing this compound is classified as hazardous.[3]
-
Disposal Method: Dispose of contents and containers in accordance with all local, regional, and national regulations. Do not allow the chemical to enter the environment. Waste generators must consult hazardous waste regulations to ensure complete and accurate classification.[10]
References
- 1. This compound | C6H8O | CID 34338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | CAS#:20843-07-6 | Chemsrc [chemsrc.com]
- 5. 3,4-dimethyl furan, 20843-07-6 [thegoodscentscompany.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. benchchem.com [benchchem.com]
3,4-Dimethylfuran material safety data sheet (MSDS) information
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety information for 3,4-Dimethylfuran (CAS No. 20843-07-6), compiled from available safety data sheets and chemical databases. The information is intended for use by professionals in research and development environments.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₈O | PubChem[2] |
| Molecular Weight | 96.13 g/mol | PubChem[2] |
| CAS Number | 20843-07-6 | PubChem[2] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | The Good Scents Company[3] |
| Boiling Point | 103.0 - 104.0 °C @ 760 mmHg (estimated) | The Good Scents Company[3] |
| Flash Point | 6.6 °C (44.0 °F) (Tag Closed Cup) (estimated) | The Good Scents Company[3] |
| Vapor Pressure | 37.785 mmHg @ 25 °C (estimated) | The Good Scents Company[3] |
| Water Solubility | 956.1 mg/L @ 25 °C (estimated) | The Good Scents Company[3] |
| logP (o/w) | 2.494 (estimated) | The Good Scents Company[3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Pictograms:
Signal Word: Danger[2]
GHS Hazard Statements: [2]
-
H225: Highly flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety and Handling section.
GHS Hazard Classification for this compound.
Toxicological Information
| Toxicity Endpoint | Value | Species | Route | Source |
| Oral Toxicity | Not determined | - | - | The Good Scents Company[3] |
| Dermal Toxicity | Not determined | - | - | The Good Scents Company[3] |
| Inhalation Toxicity | Not determined | - | - | The Good Scents Company[3] |
Experimental Protocols for Safe Handling
While specific experimental protocols for this compound are not documented in the search results, the following procedures are based on best practices for handling highly flammable and irritant liquids.
4.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[6]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
4.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron.[5]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a respirator with an organic vapor cartridge.[5]
4.3. Handling Procedures
-
Ground and bond containers when transferring material to prevent static discharge.[4][5]
-
Keep the container tightly closed when not in use.[6]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid ingestion and inhalation.[4]
A logical workflow for the safe handling of this compound.
First Aid Measures
In case of exposure to this compound, follow these first aid procedures.
| Exposure Route | First Aid Measures | Source |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | Thermo Fisher Scientific[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention. | Thermo Fisher Scientific[1], Sigma-Aldrich[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | Thermo Fisher Scientific[1], Sigma-Aldrich[6] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | Thermo Fisher Scientific[1], Sigma-Aldrich[6] |
Fire-Fighting Measures
Suitable Extinguishing Media: [1]
-
Dry chemical
-
Carbon dioxide (CO₂)
-
Alcohol-resistant foam
-
Water spray may be used to cool closed containers.
Unsuitable Extinguishing Media: Do not use a solid water stream as it may spread the fire.[4]
-
Highly flammable liquid and vapor.
-
Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Containers may explode when heated.
-
Hazardous combustion products include carbon monoxide and carbon dioxide.
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate personal protective equipment.[1]
-
Environmental Precautions: Prevent entry into waterways, sewers, basements, or confined areas.[4]
-
Methods for Cleaning Up: Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Use spark-proof tools and explosion-proof equipment.[1][4]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep container tightly closed. This substance is classified as a Dangerous Good for transport and may require special shipping arrangements.[1][7]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous.[6]
Ecological Information
Specific ecotoxicity data for this compound is not available in the searched literature. General information for analogous compounds suggests that it will likely be mobile in the environment due to its volatility.[1] It is not expected to be readily biodegradable. No information on bioaccumulation potential was found.
| Ecotoxicity Endpoint | Value | Species | Source |
| Aquatic Toxicity | Not determined | - | - |
| Persistence and Degradability | Not determined | - | - |
| Bioaccumulative Potential | Not determined | - | - |
Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Users should consult the original SDS for the most current and comprehensive safety information. All chemical handling should be performed by trained personnel in a controlled environment.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. This compound | C6H8O | CID 34338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-dimethyl furan, 20843-07-6 [thegoodscentscompany.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
An In-depth Technical Guide to the Thermodynamic Stability of the 3,4-Dimethylfuran Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furan (B31954) ring, a five-membered aromatic heterocycle, is a ubiquitous scaffold in numerous natural products, pharmaceuticals, and industrial chemicals. Its thermodynamic stability is a critical determinant of its chemical reactivity, metabolic fate, and suitability for various applications. This technical guide provides a comprehensive overview of the thermodynamic stability of the 3,4-dimethylfuran ring, a less-studied isomer of dimethylfuran. Due to a notable absence of direct experimental thermochemical data for this compound in the current scientific literature, this guide establishes a robust framework for its thermodynamic characterization. This is achieved by presenting a comparative analysis of available experimental and computational data for furan and its other methylated derivatives, namely 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691). Furthermore, this document outlines the detailed experimental and computational protocols necessary to determine the key thermodynamic parameters for this compound, thereby providing a clear roadmap for future research in this area.
Introduction to the Thermodynamic Stability of Furan and its Derivatives
The thermodynamic stability of a molecule is quantified by its standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard entropy (S°). The enthalpy of formation indicates the heat change when a compound is formed from its constituent elements in their standard states. A more negative value signifies greater energetic stability. The Gibbs free energy of formation combines enthalpy and entropy, providing a measure of the spontaneity of formation and the overall stability of a compound under standard conditions.
The furan ring possesses a significant degree of aromaticity, which contributes to its relatively high thermodynamic stability compared to its non-aromatic counterparts. The substitution of hydrogen atoms with methyl groups on the furan ring can influence its thermodynamic stability through inductive effects and hyperconjugation. Understanding these effects is crucial for predicting the behavior of substituted furans in chemical reactions and biological systems.
Quantitative Thermodynamic Data for Furan and Methylated Derivatives
| Compound | Chemical Formula | Structure | ΔfH° (298.15 K, gas) - Calculated (kJ/mol) | ΔfH° (298.15 K, gas) - Experimental (kJ/mol) |
| Furan | C4H4O | -34.8 ± 3.0[1] | -34.7 ± 0.8[1] | |
| 2-Methylfuran | C5H6O | -80.3 ± 5.0[1] | -76.4 ± 1.2[1] | |
| 2,5-Dimethylfuran | C6H8O | -124.6 ± 6.0[1] | -128.1 ± 1.1[1] | |
| This compound | C6H8O | Not Available | Not Available |
Data from high-level ab initio thermochemical techniques (Feller-Petersen-Dixon method) are presented to ensure internal consistency.
The data clearly indicates that the addition of methyl groups to the furan ring leads to a more negative enthalpy of formation, signifying increased thermodynamic stability. This trend suggests that this compound would also be more stable than furan and 2-methylfuran.
Experimental Protocols for Determining Thermodynamic Properties
To address the current data gap for this compound, the following established experimental protocols can be employed.
Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is a primary technique for determining the standard enthalpy of formation of organic compounds.
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder within a bomb calorimeter.
-
Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion of this compound yields carbon dioxide and water. C₆H₈O(l) + 8O₂(g) → 6CO₂(g) + 4H₂O(l)
-
Temperature Measurement: The heat released during combustion is absorbed by the surrounding water bath, and the temperature change is meticulously measured.
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, by combining the experimental heat of combustion with the known standard enthalpies of formation of CO₂ and H₂O.
Calvet Microcalorimetry for Enthalpy of Vaporization
To determine the gas-phase enthalpy of formation, the enthalpy of vaporization of liquid this compound is required.
Methodology:
-
Sample Introduction: A small, accurately weighed sample of this compound is introduced into the calorimeter.
-
Vaporization: The sample is vaporized under a controlled vacuum at a constant temperature.
-
Heat Flow Measurement: The heat absorbed during the phase transition from liquid to gas is measured by the Calvet microcalorimeter.
-
Calculation: The molar enthalpy of vaporization is calculated from the measured heat flow and the amount of sample vaporized.
Computational Protocols for Thermodynamic Properties
Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules.
Density Functional Theory (DFT) Calculations
DFT is a widely used computational method for calculating the electronic structure and energetic properties of molecules.
Methodology:
-
Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Calculation: The total electronic energy of the optimized structure is calculated.
-
Isodesmic Reactions: To improve the accuracy of the calculated enthalpy of formation, isodesmic reactions are employed. These are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the equation. By calculating the enthalpy of reaction for an isodesmic reaction involving this compound and molecules with well-established experimental enthalpies of formation, a more reliable value for the enthalpy of formation of this compound can be derived.
High-Level Ab Initio Methods (e.g., G4 Theory)
Gaussian-4 (G4) theory and similar composite methods provide highly accurate calculations of thermodynamic data.
Methodology:
G4 theory involves a series of well-defined ab initio calculations at different levels of theory and with different basis sets. The results are then combined in an additive manner to extrapolate to a high level of accuracy, yielding reliable values for the enthalpy of formation.
Visualizations
Experimental Workflow for Thermodynamic Characterization
Caption: Experimental workflow for determining the gas-phase enthalpy of formation.
Computational Workflow for Thermodynamic Prediction
Caption: Computational workflow for predicting the enthalpy of formation.
Conclusion and Future Outlook
The thermodynamic stability of the this compound ring is a fundamental property that has yet to be experimentally determined. This guide has provided a comprehensive framework for understanding and determining this crucial parameter. By leveraging comparative data from furan and its other methylated isomers, and by outlining detailed experimental and computational protocols, a clear path forward for the characterization of this compound is established. The determination of its thermodynamic properties will be invaluable for researchers in medicinal chemistry, materials science, and chemical engineering, enabling a more profound understanding of its reactivity, stability, and potential applications. It is anticipated that future studies will fill the existing data gap, leading to a more complete thermochemical database for furan derivatives.
References
Solubility of 3,4-Dimethylfuran in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylfuran is a heterocyclic organic compound with a five-membered aromatic ring containing four carbon atoms and one oxygen atom, substituted with two methyl groups. Its chemical structure influences its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for a wide range of applications, including its use as a reactant, intermediate, or potential biofuel additive. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative data, a detailed experimental protocol for quantitative determination, and a workflow for solubility assessment.
Predicted Solubility Profile
Based on the principle of "like dissolves like," this compound, a relatively nonpolar ether, is expected to be miscible with a variety of common organic solvents. The presence of the furan (B31954) ring and methyl groups contributes to its nonpolar character.
Data on the Solubility of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, based on its chemical structure and information on related furan derivatives, a qualitative and predicted solubility profile can be compiled.
| Solvent Class | Solvent Name | Predicted Solubility | Notes |
| Alcohols | Methanol | Soluble | The hydroxyl group of alcohols can engage in dipole-dipole interactions, but the overall nonpolar character of this compound suggests good solubility. |
| Ethanol (B145695) | Soluble[1] | Similar to methanol, ethanol is a polar protic solvent, but the alkyl chain allows for interaction with the nonpolar furan derivative. | |
| Ethers | Diethyl Ether | Miscible[1] | As both are ethers, they are expected to be fully miscible due to similar intermolecular forces. |
| Tetrahydrofuran (THF) | Miscible | THF is a cyclic ether with similar properties to this compound, predicting high miscibility. | |
| Halogenated Solvents | Dichloromethane | Soluble | The polarity of chlorinated solvents is suitable for dissolving moderately nonpolar compounds like this compound. |
| Chloroform (B151607) | Soluble[1] | Similar to dichloromethane, chloroform is a good solvent for many organic compounds. | |
| Aromatic Hydrocarbons | Toluene (B28343) | Miscible | The nonpolar aromatic nature of toluene makes it an excellent solvent for other nonpolar and aromatic compounds. |
| Benzene (B151609) | Miscible | Similar to toluene, benzene is expected to be fully miscible with this compound. | |
| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that can dissolve a wide range of organic compounds. |
| Esters | Ethyl Acetate (B1210297) | Soluble | Ethyl acetate is a moderately polar solvent that is effective at dissolving many organic compounds. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent known for its ability to dissolve a broad spectrum of organic molecules. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent. | |
| Water | Water | Insoluble[1] | The nonpolar nature of this compound results in poor solubility in the highly polar water. Estimated water solubility is approximately 956.1 mg/L. |
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is suitable for determining the concentration of a saturated solution at a specific temperature.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE septa)
-
Volumetric flasks and pipettes
-
Syringe filters (compatible with the solvent and with a pore size of 0.45 µm or smaller)
-
Glass syringes
-
Oven for drying glassware
-
Evaporating dishes or pre-weighed vials for gravimetric analysis
-
Dessicator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of a separate, undissolved phase of this compound is essential to ensure that a saturated solution is formed.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation and Sampling:
-
Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a glass syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-droplets of this compound.
-
-
Quantification (Gravimetric Method):
-
Determine the mass of the filtered saturated solution.
-
Carefully evaporate the solvent from the vial under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood at a controlled temperature. Ensure the temperature is low enough to prevent the evaporation of the less volatile this compound.
-
Once the solvent has been removed, place the vial in an oven at a temperature slightly above the boiling point of the solvent but well below the boiling point of this compound to remove any residual solvent.
-
Cool the vial in a desiccator to room temperature and weigh it.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final constant mass of the vial containing the solute residue.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the filtered saturated solution.
-
Express the solubility as grams of this compound per 100 grams of solvent or in other desired units (e.g., g/L, mol/L).
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Discovery and Natural Occurrence of 3,4-Dimethylfuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethylfuran is a heterocyclic organic compound that has been identified as a volatile component in various natural and processed sources. This technical guide provides a comprehensive overview of the discovery of furan (B31954) compounds, the natural occurrence of this compound, and detailed experimental protocols for its synthesis and analysis. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the chemistry and biological relevance of substituted furans.
Discovery and Historical Context of Furan Compounds
The history of furan chemistry dates back to the late 18th century. The first furan derivative, 2-furoic acid, was isolated in 1780 by Carl Wilhelm Scheele through the dry distillation of mucic acid.[1] This was followed by the discovery of furfural (B47365) by Johann Wolfgang Döbereiner in 1831.[2] The parent compound, furan, was first synthesized by Heinrich Limpricht in 1870.[2] The general class of compounds containing a furan ring is named after the Latin word "furfur," which means bran, from which furfural was first isolated.[2]
The synthesis of substituted furans, including dimethylfurans, was significantly advanced by the development of the Paal-Knorr synthesis in 1884, independently reported by German chemists Carl Paal and Ludwig Knorr.[3] This method, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, remains a cornerstone for the synthesis of furans, pyrroles, and thiophenes.[3][4][5]
Natural Occurrence of this compound
This compound is a naturally occurring volatile organic compound found in a variety of sources, including essential oils and thermally processed foods. Its presence contributes to the overall aroma profile of these products.
Occurrence in Essential Oils
While comprehensive quantitative data for this compound in a wide range of essential oils is not extensively documented in readily available literature, furan derivatives are known constituents of many essential oils.[6][7] The analysis of essential oils is typically performed using gas chromatography-mass spectrometry (GC-MS), which allows for the identification and quantification of volatile compounds.[6][7][8]
Occurrence in Thermally Processed Foods
Furan and its alkylated derivatives, including dimethylfurans, are known to form during the thermal processing of food through the Maillard reaction and the thermal degradation of carbohydrates, amino acids, and unsaturated fatty acids.[9][10][11]
Table 1: Quantitative Data on the Occurrence of Furan and Methylated Derivatives in Coffee
| Compound | Sample Type | Concentration | Reference |
| Furan | Brewed Coffee (Fully Automatic Machine) | 99.05 µg/L | [12][13] |
| 2-Methylfuran | Brewed Coffee (Fully Automatic Machine) | 263.91 µg/L | [12] |
| 3-Methylfuran | Brewed Coffee (Fully Automatic Machine) | 13.15 µg/L | [12] |
| 2,5-Dimethylfuran | Brewed Coffee (Fully Automatic Machine) | 8.44 µg/L | [12] |
| 2-Methylfuran | Ground Coffee (Regular) | 9470 ng/g | [14] |
| 3-Methylfuran | Ground Coffee (Regular) | 447 ng/g | [14] |
| Furan | Canned Meat | 32.16 ng/g | [15] |
| Furan | Canned Fish | 29.40 ng/g | [15] |
Note: Specific quantitative data for this compound in these sources is limited in the reviewed literature.
Experimental Protocols
Synthesis of this compound via Paal-Knorr Synthesis
The Paal-Knorr synthesis is the most common and versatile method for preparing substituted furans from 1,4-dicarbonyl compounds.[3][4][5]
Reaction Scheme:
Caption: Paal-Knorr synthesis of this compound.
Materials:
-
3,4-Dimethyl-2,5-hexanedione (1,4-dicarbonyl precursor)
-
Anhydrous toluene (B28343) or other suitable aprotic solvent
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or sulfuric acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3,4-dimethyl-2,5-hexanedione (1.0 equivalent).
-
Dissolve the starting material in anhydrous toluene to a concentration of approximately 0.1 M.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for several hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the cessation of gas evolution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation.[16]
Isolation and Analysis of this compound from Natural Sources
The standard method for the analysis of volatile compounds like this compound from complex matrices such as food and essential oils is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[15][17]
Experimental Workflow:
Caption: Workflow for GC-MS analysis of volatile furans.
Materials:
-
Homogenized sample (e.g., ground coffee, essential oil dilution)
-
Headspace vials with septa
-
SPME fiber (e.g., Carboxen/PDMS)
-
Internal standard (e.g., deuterated furan)
-
Saturated sodium chloride solution (to increase volatility)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Weigh a precise amount of the homogenized sample into a headspace vial. For solid samples, add a saturated NaCl solution to facilitate the release of volatiles. Add a known amount of an appropriate internal standard.
-
Headspace SPME: Seal the vial and place it in an autosampler or a heating block. Incubate the sample at a specific temperature (e.g., 50-60 °C) for a set time (e.g., 20-30 minutes) to allow the volatiles to equilibrate in the headspace.[15] Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.
-
GC-MS Analysis: Retract the fiber and inject it into the GC inlet for thermal desorption of the analytes.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to separate the compounds of interest.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. Quantify the compound using a calibration curve prepared with standards and the internal standard.[14]
Biological Activity and Signaling Pathways
While extensive research exists on the biological activities of furan and some of its derivatives, specific studies on the signaling pathways affected by this compound are limited. However, general trends observed for furan compounds can provide insights.
Furan itself is known to be hepatotoxic and carcinogenic in rodents, with its toxicity mediated by its metabolic activation by cytochrome P450 enzymes to the reactive metabolite, cis-2-butene-1,4-dial.[10] This metabolite can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage.
Some natural furan derivatives have been shown to possess anti-inflammatory and antimicrobial effects.[18] These effects are thought to be mediated through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways.[18]
Logical Relationship of Furan Toxicity:
Caption: Metabolic activation and toxicity pathway of furan.
Further research is needed to elucidate the specific biological activities and molecular targets of this compound.
Conclusion
This compound is a naturally occurring furan derivative found in various food and plant sources. While its discovery is intertwined with the broader history of furan chemistry, specific details on its initial isolation are not well-documented. Its synthesis can be reliably achieved through the Paal-Knorr synthesis, and its analysis in complex matrices is performed using HS-SPME-GC-MS. Although quantitative data for this specific isomer are not as abundant as for other furans, its presence is noted in thermally processed foods. The biological activities and the specific signaling pathways modulated by this compound remain an area for further investigation, though insights can be drawn from the known effects of other furan derivatives. This guide provides a foundational understanding for researchers to further explore the chemical and biological significance of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Furan - Wikipedia [en.wikipedia.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
- 8. GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of consumer behavior on furan and furan-derivative exposure during coffee consumption. A comparison between brewing methods and drinking preferences [agris.fao.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Investigation on Furan Levels in Pressure-Cooked Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Basic Reaction Mechanisms of 3,4-Dimethylfuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core reaction mechanisms involving 3,4-dimethylfuran. The content is structured to offer a comprehensive understanding of its reactivity, focusing on cycloaddition reactions, electrophilic substitutions, and reactions involving the methyl groups. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from the well-established chemistry of furan (B31954) and its derivatives to present a robust theoretical and practical framework.
Core Reactivity of the Furan Ring
The furan ring in this compound is an electron-rich aromatic system. The oxygen atom participates in resonance, donating electron density to the carbon atoms of the ring. This increased electron density makes the furan ring highly susceptible to attack by electrophiles and enables it to act as a potent diene in cycloaddition reactions. The methyl groups at the 3 and 4 positions are electron-donating, further enhancing the electron density of the ring and thus increasing its reactivity compared to unsubstituted furan.
Cycloaddition Reactions: The Diels-Alder Reaction
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of furan chemistry. This compound, with its electron-rich diene system, readily reacts with a variety of dienophiles.
Mechanism:
The reaction proceeds in a concerted fashion, where the π-electrons of the furan and the dienophile rearrange to form a new six-membered ring containing an oxygen bridge. The reaction is typically stereospecific.
Key Characteristics:
-
Reactivity: The electron-donating methyl groups at the C3 and C4 positions increase the Highest Occupied Molecular Orbital (HOMO) energy of the furan, accelerating the reaction with electron-poor dienophiles.
-
Stereoselectivity: The reaction of furans with dienophiles like maleic anhydride (B1165640) can lead to both endo and exo adducts. The endo product is often favored under kinetic control (lower temperatures, shorter reaction times), while the more thermodynamically stable exo product is favored under thermodynamic control (higher temperatures, longer reaction times).[1]
-
Reversibility: The Diels-Alder reaction involving furan is often reversible. This retro-Diels-Alder reaction is entropically favored and can be initiated by heat.
Typical Dienophiles:
-
Maleic anhydride and its derivatives
-
Maleimides
-
Acetylenic dienophiles (e.g., dimethyl acetylenedicarboxylate)
-
Singlet Oxygen
Experimental Protocol: General Procedure for Diels-Alder Reaction of Furan with Maleic Anhydride
Note: This is a general procedure for furan and would require optimization for this compound.
-
Dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., diethyl ether, toluene, or under solvent-free conditions).[2]
-
Add this compound (1.0 eq) to the solution.
-
Stir the reaction mixture at a controlled temperature. For the kinetically favored endo product, room temperature or below is often used. For the thermodynamically favored exo product, elevated temperatures may be required.[1]
-
Monitor the reaction progress by TLC or NMR spectroscopy.
-
Upon completion, the product may precipitate from the solution or can be isolated by removal of the solvent under reduced pressure followed by recrystallization.[1]
Quantitative Data Summary (Furan with Maleic Anhydride)
| Dienophile | Diene | Conditions | Product | Yield | Citation |
| Maleic Anhydride | Furan | Solvent-free, room temp, 4h | exo-adduct | 96% | [2] |
Caption: Diels-Alder reaction of this compound.
Reaction with Singlet Oxygen
This compound reacts with singlet oxygen ('O₂) in a [4+2] cycloaddition to form an unstable endoperoxide. This intermediate can then undergo various rearrangements or reactions.
Mechanism:
The reaction is a concerted cycloaddition, similar to the Diels-Alder reaction, with singlet oxygen acting as the dienophile. The resulting endoperoxide is often not isolated but reacts further.
Subsequent Reactions of the Endoperoxide:
-
Rearrangement to dicarbonyl compounds: The endoperoxide can rearrange to form unsaturated 1,4-dicarbonyl compounds.
-
Reduction: The endoperoxide can be reduced to the corresponding diol.
-
Reaction with nucleophiles: In the presence of nucleophiles like methanol, the endoperoxide can be trapped to form addition products.
Experimental Protocol: General Procedure for Photooxygenation of a Furan
Note: This is a generalized protocol and requires specific adaptation and safety precautions for this compound.
-
Dissolve this compound in a suitable solvent (e.g., methanol, dichloromethane) in a vessel suitable for photochemistry.
-
Add a photosensitizer (e.g., Rose Bengal, Methylene Blue).
-
While stirring, irradiate the solution with a suitable light source (e.g., a sodium lamp) and bubble oxygen through the mixture.
-
Monitor the reaction by TLC or NMR spectroscopy.
-
After the starting material is consumed, the work-up procedure will depend on the desired product. For example, a reducing agent (e.g., dimethyl sulfide) can be added to quench any remaining peroxide and reduce the endoperoxide.
-
Isolate the product using standard chromatographic techniques.
Caption: Reaction of this compound with singlet oxygen.
Electrophilic Substitution
The electron-rich nature of the furan ring makes it highly reactive towards electrophiles. Substitution occurs preferentially at the α-positions (C2 and C5) because the carbocation intermediate is better stabilized by resonance involving the oxygen atom.
Mechanism:
The mechanism is a typical electrophilic aromatic substitution:
-
Attack of the furan π-system on the electrophile to form a resonance-stabilized carbocation (sigma complex).
-
Deprotonation at the site of attack to restore the aromaticity of the furan ring.
Common Electrophilic Substitution Reactions:
-
Halogenation: Bromination and chlorination occur readily, often without a Lewis acid catalyst, to yield 2,5-dihalo-3,4-dimethylfurans.[3]
-
Nitration: Typically carried out with mild nitrating agents like acetyl nitrate (B79036) to avoid ring-opening side reactions.
-
Sulfonation: Can be achieved using sulfur trioxide-pyridine complex.
-
Friedel-Crafts Acylation: Usually performed with acetic anhydride and a mild Lewis acid catalyst (e.g., SnCl₄) or a Brønsted acid.
-
Vilsmeier-Haack Formylation: Reaction with a mixture of phosphorus oxychloride and dimethylformamide introduces a formyl group at the 2-position.
Experimental Protocol: General Procedure for Bromination of an Activated Aromatic Ring
Note: This is a general procedure and must be adapted for this compound with appropriate safety measures.
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane, carbon tetrachloride) and cool the solution in an ice bath.
-
Slowly add a solution of bromine (2.0 eq for disubstitution) in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction with a solution of sodium thiosulfate (B1220275) to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the product by distillation or chromatography to yield 2,5-dibromo-3,4-dimethylfuran.
Caption: Electrophilic bromination of this compound.
Reactions Involving the Methyl Groups
The methyl groups of this compound can also undergo reactions, typically under radical conditions or after conversion to a more reactive functional group.
Free-Radical Halogenation:
Under UV light or in the presence of a radical initiator, the methyl groups can be halogenated, for example, with N-bromosuccinimide (NBS), to form bromomethyl derivatives. This would likely lead to the formation of 3,4-bis(bromomethyl)furan, a versatile intermediate for further functionalization.
Oxidation:
Oxidation of the methyl groups to aldehydes or carboxylic acids is challenging without affecting the sensitive furan ring. Selective oxidation might be achievable with specific reagents, but ring oxidation is a common side reaction.
Functionalization via Halomethyl Derivatives:
The synthesis of 3,4-bis(chloromethyl)furan (B8720498) provides a key intermediate. The chloromethyl groups are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
Caption: Reaction pathways for the methyl groups.
Palladium-Catalyzed Cross-Coupling Reactions
While direct C-H activation of this compound for cross-coupling is not widely reported, its halogenated derivatives are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with applications in pharmaceuticals and materials science.[4]
General Workflow:
-
Halogenation: Synthesize 2-bromo- or 2,5-dibromo-3,4-dimethylfuran via electrophilic bromination.
-
Coupling: React the brominated furan with a suitable coupling partner (e.g., a boronic acid for Suzuki coupling) in the presence of a palladium catalyst, a ligand, and a base.
Caption: General workflow for Suzuki cross-coupling.
This guide outlines the fundamental reactivity of this compound, providing a foundation for its application in synthetic chemistry. For specific applications, the generalized protocols provided herein will require empirical optimization.
References
- 1. scribd.com [scribd.com]
- 2. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41655K [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
Electron Density Distribution in 3,4-Dimethylfuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron density distribution in 3,4-dimethylfuran. Due to the absence of direct experimental studies on this specific molecule, this guide synthesizes information from established chemical principles, data on analogous substituted furans, and standard experimental and computational methodologies. It is intended to serve as a foundational resource for researchers interested in the electronic properties of this compound and its potential applications.
Introduction to this compound and its Electronic Structure
This compound is a five-membered aromatic heterocycle characterized by an oxygen atom within the ring and two methyl substituents at the 3 and 4 positions. The furan (B31954) ring itself possesses a 6π-electron system, arising from the delocalization of one of the oxygen's lone pairs into the ring, which imparts it with aromatic character.[1] However, furan's aromaticity is less pronounced than that of benzene, thiophene, or pyrrole, making it more reactive.[1]
The electronic landscape of the furan ring is significantly influenced by the presence of substituents. The two methyl groups at the 3 and 4 positions of this compound are electron-donating groups. Through an inductive effect, they are expected to increase the electron density of the furan ring, thereby influencing its reactivity and interaction with other molecules. This heightened electron density is particularly relevant in the context of electrophilic aromatic substitution reactions, where the methyl groups are anticipated to act as ortho-para directors, although the heteroatom's influence is also a critical factor.[2]
Experimental and Computational Methodologies
The determination of electron density distribution in a molecule like this compound can be approached through both experimental and computational methods.
Experimental Determination: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid and, by extension, the electron density distribution.[3]
-
Crystal Growth: High-quality single crystals of this compound are grown. This is often the most challenging step and may involve techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.[4]
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the crystal is rotated. The diffracted X-rays are detected, and their intensities and positions are recorded.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.[3]
-
Electron Density Mapping: From the refined model, a three-dimensional map of the electron density within the crystal can be generated.
Computational Determination: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] It has become a primary tool for predicting molecular properties, including electron density distribution.[7]
-
Molecular Structure Input: The three-dimensional coordinates of the atoms in this compound are used as input. This can be obtained from experimental data or built using molecular modeling software.
-
Choice of Functional and Basis Set: A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are selected. The choice of functional and basis set affects the accuracy and computational cost of the calculation.[8][9]
-
Geometry Optimization: The energy of the molecular structure is minimized to find the most stable conformation.
-
Frequency Calculation: A frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[10]
-
Electron Density Calculation and Analysis: Once the geometry is optimized, the electron density can be calculated. This data can be used to generate various outputs, including molecular orbitals, electrostatic potential maps, and atomic charges.
Predicted Electron Density Distribution in this compound
Based on the principles of physical organic chemistry and computational studies of similar molecules, the following characteristics of the electron density distribution in this compound are predicted:
-
Increased Ring Electron Density: The two electron-donating methyl groups will increase the overall electron density of the furan ring compared to unsubstituted furan.
-
Localization of Electron Density: The increased electron density is expected to be most pronounced at the C2 and C5 positions (ortho to the methyl groups) and to a lesser extent on the oxygen atom.
-
Bonding Characteristics: The C-C bonds within the ring will exhibit partial double bond character due to electron delocalization. The C-O bonds will be polarized towards the more electronegative oxygen atom.
Quantitative Data
As no direct experimental or theoretical studies on the electron density of this compound are available, a table of predicted electronic properties based on data from chemical databases and general knowledge of substituted furans is provided below for comparative purposes.
| Property | Predicted Value/Characteristic for this compound | Reference Compound: Furan |
| Molecular Formula | C₆H₈O | C₄H₄O |
| Molecular Weight | 96.13 g/mol | 68.07 g/mol |
| Ring Aromaticity | Aromatic, but less so than benzene | Aromatic |
| Electron Density on Ring | Higher than furan due to inductive effects | Baseline |
| Reactivity | More reactive towards electrophiles than furan | Reactive |
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of electron density in this compound.
Caption: Inductive effect of methyl groups on the furan ring.
Caption: Workflow for DFT calculation of electron density.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Conclusion
While direct experimental data on the electron density distribution of this compound is not currently available in the public domain, this guide provides a robust theoretical framework for understanding its electronic properties. The presence of two electron-donating methyl groups is predicted to significantly increase the electron density of the furan ring, influencing its chemical reactivity. The detailed experimental and computational protocols outlined herein provide a clear pathway for future research to empirically determine and analyze the electron density distribution of this molecule. Such studies would be invaluable for applications in drug development and materials science where the electronic characteristics of furan derivatives are of key importance.
References
- 1. benchchem.com [benchchem.com]
- 2. Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 5. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]
- 6. Density functional theory - Wikipedia [en.wikipedia.org]
- 7. 5.1 Introduction⣠Chapter 5 Density Functional Theory ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 8. researchgate.net [researchgate.net]
- 9. A molecular electron density theory study of asymmetric Diels-Alder [4 + 2] reaction's mechanism of furan with three substituted alkynes (5-R substituted-3-(3-(phenylsulfonyl)-propioloyl)-oxazolidin-2-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparison of 3,4-Dimethylfuran to other furan isomers
An In-depth Technical Guide to the Core Properties of 3,4-Dimethylfuran and Its Isomers for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive comparison of this compound with its isomers: 2,3-Dimethylfuran, 2,5-Dimethylfuran, 2-methylfuran, and 3-methylfuran. The document covers their physicochemical properties, spectroscopic data, synthesis methodologies, reactivity, and biological activities, with a focus on providing quantitative data and detailed experimental insights.
Physicochemical Properties
The physicochemical properties of furan (B31954) isomers are critical for their application in research and drug development, influencing factors such as solubility, volatility, and membrane permeability. A comparative summary of these properties is presented in Table 1.
| Property | This compound | 2,3-Dimethylfuran | 2,5-Dimethylfuran | 2-Methylfuran | 3-Methylfuran |
| Molecular Formula | C₆H₈O | C₆H₈O | C₆H₈O | C₅H₆O | C₅H₆O |
| Molecular Weight ( g/mol ) | 96.13[1][2][3] | 96.13[4][5] | 96.13[6] | 82.10 | 82.10 |
| Boiling Point (°C) | 103-104 (est.)[7] | 94-95[4] | 92-94[6] | 63-66 | 65-66 |
| Melting Point (°C) | N/A | -62.8 (est.)[4] | -62 | -88.7 | -94.28 (est.) |
| Density (g/mL at 25°C) | 0.9 (est.)[1] | 0.91[4][8][9][10] | 0.903 | 0.91 | 0.92 |
| Refractive Index (n20/D) | 1.451 (est.)[1] | 1.443[4][8][9][10][11] | 1.441 | 1.433 | 1.431-1.433 |
| Vapor Pressure (mmHg at 25°C) | 37.8 (est.)[1][7] | 41.3[4] | 57.1 | 139 | 161 |
| Solubility in Water | 956.1 mg/L (est.)[7] | Insoluble[4][9][10] | Slightly miscible | 0.3 g/100 mL | Insoluble |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of furan isomers. The following tables summarize the key spectroscopic data for each compound.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) |
| This compound | H-2, H-5 | ~7.0 |
| -CH₃ | ~1.9 | |
| 2,3-Dimethylfuran | H-5 | ~7.0 |
| H-4 | ~6.1 | |
| 2-CH₃ | ~2.2 | |
| 3-CH₃ | ~1.9 | |
| 2,5-Dimethylfuran | H-3, H-4 | 5.81[12] |
| -CH₃ | 2.23[12] | |
| 2-Methylfuran | H-5 | ~7.25 |
| H-4 | ~6.23 | |
| H-3 | ~5.93 | |
| -CH₃ | ~2.26 | |
| 3-Methylfuran | H-2 | ~7.2 |
| H-5 | ~7.1 | |
| H-4 | ~6.2 | |
| -CH₃ | ~2.0 |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-2, C-5 | ~138 |
| C-3, C-4 | ~117 | |
| -CH₃ | ~10 | |
| 2,3-Dimethylfuran | C-2 | ~145 |
| C-5 | ~138 | |
| C-4 | ~115 | |
| C-3 | ~110 | |
| 2-CH₃ | ~13 | |
| 3-CH₃ | ~9 | |
| 2,5-Dimethylfuran | C-2, C-5 | 150.18[12] |
| C-3, C-4 | 106.02[12] | |
| -CH₃ | 13.44[12] | |
| 2-Methylfuran | C-2 | ~151 |
| C-5 | ~142 | |
| C-4 | ~110 | |
| C-3 | ~106 | |
| -CH₃ | ~13 | |
| 3-Methylfuran | C-3 | ~123 |
| C-2 | ~140 | |
| C-5 | ~138 | |
| C-4 | ~110 | |
| -CH₃ | ~11 |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR spectroscopy helps identify functional groups, while MS provides information on the molecular weight and fragmentation patterns.
Table 4: Key IR Absorptions and Mass Spectrometry Data
| Compound | Key IR Bands (cm⁻¹) | Molecular Ion (m/z) |
| This compound | C-H (aromatic), C=C, C-O | 96 |
| 2,3-Dimethylfuran | C-H (aromatic), C=C, C-O | 96 |
| 2,5-Dimethylfuran | C-H (aromatic), C=C, C-O | 96 |
| 2-Methylfuran | C-H (aromatic), C=C, C-O | 82 |
| 3-Methylfuran | C-H (aromatic), C=C, C-O | 82 |
Synthesis of Furan Isomers
The synthesis of substituted furans is a cornerstone of heterocyclic chemistry. The Paal-Knorr and Feist-Benary syntheses are two of the most common and versatile methods.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a furan ring.[13] This method is highly effective for preparing a wide variety of substituted furans.
References
- 1. This compound | CAS#:20843-07-6 | Chemsrc [chemsrc.com]
- 2. This compound | C6H8O | CID 34338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. 2,3-Dimethylfuran | C6H8O | CID 34337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dimethylfuran | C6H8O | CID 12266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-dimethyl furan, 20843-07-6 [thegoodscentscompany.com]
- 8. 2,3-Dimethylfuran 99 14920-89-9 [sigmaaldrich.com]
- 9. 2,3-DIMETHYLFURAN | 14920-89-9 [chemicalbook.com]
- 10. 2,3-DIMETHYLFURAN | 14920-89-9 [chemicalbook.com]
- 11. 2,3-Dimethylfuran, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. scilit.com [scilit.com]
Unlocking the Potential of 3,4-Dimethylfuran: A Technical Guide for Researchers and Drug Development Professionals
Introduction: 3,4-Dimethylfuran, a substituted furan (B31954) derivative, presents a unique scaffold for chemical synthesis and exploration in various industrial and pharmaceutical applications. While its isomer, 2,5-dimethylfuran, has garnered significant attention as a potential biofuel, the industrial utility of this compound remains a largely untapped area with considerable promise. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential industrial applications of this compound, with a particular focus on its utility as a versatile building block in organic synthesis and drug discovery.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₆H₈O |
| Molecular Weight | 96.13 g/mol [1] |
| CAS Number | 20843-07-6[1] |
| Appearance | Colorless to pale yellow liquid (estimated)[2] |
| Boiling Point | 103.0 - 104.0 °C (estimated)[2] |
| Flash Point | 6.6 °C (estimated)[2] |
| Solubility | Soluble in organic solvents, slightly soluble in water (2.5 g/L at 25°C)[3] |
| ¹H NMR (Predicted) | Methyl protons (~2.0-2.5 ppm, singlets), Furan protons (~6.5-7.5 ppm, multiplets)[4] |
| ¹³C NMR (Predicted) | Methyl carbons (~20-30 ppm), Furan sp² carbons (~90-150 ppm)[5] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A key intermediate in a reported synthesis is 2,3-dimethyl-2-butenolide.
Experimental Protocol: Synthesis of 2,3-Dimethyl-2-butenolide via Reformatsky Reaction
Materials:
-
An α-bromo ester (e.g., ethyl α-bromopropionate)
-
A ketone (e.g., acetone)
-
Activated zinc dust
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)
-
Reagents for acidic workup (e.g., dilute sulfuric acid)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add activated zinc dust and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
A mixture of the α-bromo ester and the ketone is added dropwise to the zinc suspension with gentle heating to initiate the reaction.
-
After the initial exothermic reaction subsides, the mixture is typically refluxed for a period to ensure complete reaction.
-
The reaction mixture is then cooled, and the organozinc complex is hydrolyzed by the slow addition of dilute acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic extracts are washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
The resulting β-hydroxy ester can then be purified and subsequently cyclized to the butenolide.
Experimental Protocol: Reduction of 2,3-Dimethyl-2-butenolide to this compound
The reduction of the butenolide intermediate to form the furan ring is a crucial step.
Materials:
-
2,3-Dimethyl-2-butenolide
-
A suitable reducing agent (e.g., Diisobutylaluminium hydride - DIBAL-H)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Reagents for quenching and workup (e.g., methanol, water, and an acid)
Procedure:
-
Dissolve 2,3-dimethyl-2-butenolide in the anhydrous solvent in a flame-dried flask under an inert atmosphere and cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of the reducing agent (e.g., DIBAL-H in an appropriate solvent) to the cooled solution.
-
The reaction is stirred at low temperature for a specified time and monitored for completion (e.g., by thin-layer chromatography).
-
Upon completion, the reaction is carefully quenched by the sequential addition of a quenching agent like methanol, followed by water.
-
The mixture is allowed to warm to room temperature, and an acidic workup is performed to facilitate the cyclization to the furan.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude this compound is then purified by distillation.
Potential Industrial Applications
While large-scale industrial applications of this compound are not yet established, its chemical structure suggests significant potential in several areas, primarily as a versatile chemical intermediate.
Diels-Alder Reactions for Complex Molecule Synthesis
The furan ring is a classic diene for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This powerful carbon-carbon bond-forming reaction allows for the rapid construction of complex cyclic systems. This compound can react with a variety of dienophiles (alkenes or alkynes) to produce 7-oxabicyclo[2.2.1]heptene derivatives. These bicyclic adducts are valuable intermediates for the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.
The methyl groups at the 3 and 4 positions of the furan ring can influence the stereoselectivity of the Diels-Alder reaction, potentially offering advantages in the synthesis of specific stereoisomers.
Intermediate in Fine Chemical and Pharmaceutical Synthesis
The furan nucleus is a common structural motif in a variety of biologically active compounds. The specific substitution pattern of this compound makes it a unique starting material for the synthesis of novel derivatives with potential applications in:
-
Drug Discovery: The furan ring is present in numerous approved drugs. The 3,4-dimethyl substitution pattern can be a key element in the design of new molecular entities with specific biological activities. Further functionalization of the furan ring or its Diels-Alder adducts can lead to a diverse library of compounds for screening.
-
Agrochemicals: Furan-containing compounds have been utilized as herbicides, fungicides, and insecticides. The development of new agrochemicals with improved efficacy and environmental profiles is an ongoing area of research where this compound could serve as a valuable starting material.
-
Flavor and Fragrance: While not currently indicated for flavor or fragrance use, substituted furans are known to contribute to the aroma profiles of various natural products. Research into the organoleptic properties of this compound derivatives could reveal potential applications in this industry.
A notable example of its application as a chemical intermediate is in the synthesis of a macrolide insect pheromone. This multi-step synthesis utilizes this compound as a core building block, highlighting its utility in constructing complex natural products.
Conclusion
This compound, while less studied than its 2,5-disubstituted isomer, represents a promising and versatile platform for chemical innovation. Its utility as a diene in Diels-Alder reactions opens a direct pathway to complex cyclic structures, which are of significant interest in the pharmaceutical and agrochemical industries. Furthermore, its unique substitution pattern makes it a valuable building block for the synthesis of novel fine chemicals. Further research into the reactivity and applications of this compound is warranted to fully unlock its industrial potential. This guide serves as a foundational resource for scientists and researchers poised to explore the opportunities presented by this intriguing molecule.
References
- 1. This compound | C6H8O | CID 34338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-dimethyl furan, 20843-07-6 [thegoodscentscompany.com]
- 3. guidechem.com [guidechem.com]
- 4. brainly.com [brainly.com]
- 5. brainly.com [brainly.com]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Methodological & Application
High-Yield Synthetic Routes to 3,4-Dimethylfuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for high-yield synthetic routes to 3,4-dimethylfuran, a valuable heterocyclic building block in medicinal chemistry and materials science. Two primary methods are presented: the Paal-Knorr synthesis from a 1,4-dicarbonyl precursor and a multi-step route involving the reduction of a butenolide intermediate.
Introduction
This compound is a substituted furan (B31954) derivative of interest in the synthesis of complex organic molecules. Its specific substitution pattern makes it a useful synthon for introducing dimethylated furan moieties into larger structures. The selection of an appropriate synthetic route depends on factors such as precursor availability, desired scale, and tolerance of various reaction conditions. The Paal-Knorr synthesis offers a direct approach, while the butenolide reduction pathway provides an alternative, albeit with more synthetic steps.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize the quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their key parameters and yields.
Route 1: Paal-Knorr Synthesis
| Step | Starting Material | Product | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3,4-Dimethylhexane-2,5-dione (B1207610) | This compound | p-Toluenesulfonic acid (cat.) | Toluene (B28343) | 110 (Reflux) | 4-6 | >80 (estimated) |
Route 2: Butenolide Reduction
| Step | Starting Material | Product | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2a | Hydroxyacetone, Ethyl 2-bromopropionate | Ethyl 4-acetyloxy-3-hydroxy-2,3-dimethylbutyrate & 4-hydroxy-3,4-dimethyl-dihydrofuran-2-one | Zinc | Ether | Reflux | Not Specified | Not Specified |
| 2b | Mixture from Step 2a | 2,3-Dimethyl-2-butenolide | p-Toluenesulfonic acid, MgSO₄ | Toluene | Reflux | Not Specified | 72 (from hydroxyacetone) |
| 2c | 2,3-Dimethyl-2-butenolide | This compound | Diisobutylaluminum hydride (DIBAL-H) | Not Specified | Not Specified | Not Specified | 40 |
Experimental Protocols
Route 1: Paal-Knorr Synthesis of this compound
This protocol is adapted from the classical Paal-Knorr synthesis of substituted furans.[1][2][3] The key starting material is 3,4-dimethylhexane-2,5-dione.
Materials:
-
3,4-Dimethylhexane-2,5-dione
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3,4-dimethylhexane-2,5-dione (100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (5 mmol, 5 mol%).
-
Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by distillation if necessary.
Route 2: Synthesis of this compound via Butenolide Reduction
This multi-step synthesis involves the preparation of 2,3-dimethyl-2-butenolide followed by its reduction.
Protocol 2a & 2b: Synthesis of 2,3-Dimethyl-2-butenolide
This procedure is based on a Reformatsky reaction followed by acid-catalyzed cyclization and dehydration.
Materials:
-
Hydroxyacetone
-
Ethyl 2-bromopropionate
-
Granulated zinc
-
Diethyl ether
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
2 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine hydroxyacetone, ethyl 2-bromopropionate, and granulated zinc in diethyl ether.
-
Heat the mixture to reflux to initiate the Reformatsky reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench with 2 N HCl.
-
Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine and saturated aqueous NaHCO₃, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent to obtain a mixture of ethyl 4-acetyloxy-3-hydroxy-2,3-dimethylbutyrate and 4-hydroxy-3,4-dimethyl-dihydrofuran-2-one.
-
Dissolve this mixture in toluene, add p-toluenesulfonic acid and anhydrous MgSO₄.
-
Reflux the mixture. The cyclization and subsequent dehydration will yield 2,3-dimethyl-2-butenolide.
-
After the reaction is complete (monitored by TLC), cool the mixture, filter, and remove the toluene under reduced pressure.
-
The crude product can be purified by column chromatography to yield pure 2,3-dimethyl-2-butenolide.
Protocol 2c: Reduction of 2,3-Dimethyl-2-butenolide to this compound
Materials:
-
2,3-Dimethyl-2-butenolide
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Methanol (B129727) or saturated aqueous Rochelle's salt solution for quenching
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve 2,3-dimethyl-2-butenolide in an anhydrous solvent such as diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (typically 1.1 to 1.5 equivalents) to the cooled solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (e.g., TLC).
-
Once the reaction is complete, quench the excess DIBAL-H by the slow addition of methanol or a saturated aqueous solution of Rochelle's salt at -78 °C.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product).
-
Further purification can be achieved by careful fractional distillation.
Mandatory Visualization
Diagram for Route 1: Paal-Knorr Synthesis
Caption: Paal-Knorr synthesis of this compound.
Diagram for Route 2: Butenolide Reduction Pathway
Caption: Multi-step synthesis of this compound via butenolide reduction.
References
Application Notes and Protocols for 3,4-Dimethylfuran in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylfuran is a substituted furan (B31954) that serves as a versatile and valuable building block in organic synthesis. Its unique substitution pattern, with electron-donating methyl groups at the 3- and 4-positions, influences its reactivity and makes it a key intermediate in the synthesis of a variety of complex molecules, including natural products, pharmaceuticals, and materials. The electron-rich nature of the furan ring in this compound enhances its reactivity in several key transformations, making it a powerful tool for the construction of diverse molecular architectures.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in three major classes of organic reactions: Cycloaddition Reactions (specifically Diels-Alder), Electrophilic Substitution (specifically Vilsmeier-Haack formylation), and Metal-Catalyzed Cross-Coupling Reactions.
Key Applications of this compound
This compound is primarily utilized in the following synthetic transformations:
-
Diels-Alder Reactions: As a diene, this compound readily participates in [4+2] cycloaddition reactions with various dienophiles to construct six-membered rings and bicyclic ether systems.[1][2] This is a powerful method for rapidly increasing molecular complexity.
-
Electrophilic Aromatic Substitution: The electron-rich furan ring is susceptible to electrophilic attack, allowing for the introduction of various functional groups at the 2- and 5-positions.[1] The Vilsmeier-Haack reaction is a classic example, providing a route to formyl-substituted furans.[3]
-
Metal-Catalyzed Cross-Coupling Reactions: Halogenated derivatives of this compound can participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds.[4][5][6]
Data Presentation
The following tables summarize quantitative data for representative reactions involving dimethylfuran derivatives.
Table 1: Diels-Alder Reaction of Dimethylfuran with N-Phenylmaleimide Derivatives
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,5-Dimethylfuran (B142691) | N-(4-chlorophenyl)maleimide | None (neat) | Reflux | 1 | exo-2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-dimethyl-4,7-epoxy-1H-isoindole-1,3(2H)-dione | 46 | [1] |
Table 2: Vilsmeier-Haack Formylation of Electron-Rich Arenes
| Substrate | Reagents | Solvent | Temperature | Time (h) | Product | Yield (%) | Reference |
| General Electron-Rich Arene | (Chloromethylene)dimethyliminium Chloride | DMF | 0 °C to RT | 6.5 | Formylated Arene | 77 | [7] |
Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Furan Derivatives
| Reaction Type | Furan Derivative | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Suzuki | 2-(4-bromophenyl)benzofuran | 4-methoxyphenylboronic acid | Pd(II) complex (3 mol%) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)benzofuran | 97 | [8] |
| Heck | 3-Iodo-4-methylfuran | Alkene | Pd(OAc)₂ | Base | DMF, NMP, etc. | >100 | - | 3-Alkenyl-4-methylfuran | High | [7][9] |
| Sonogashira | 4-Iodotoluene | Phenylacetylene | Pd catalyst on solid support, Cu₂O | - | THF-DMA (9:1) | 80 | - | 4-(Phenylethynyl)toluene | 60 | [10] |
Experimental Protocols
Protocol 1: Diels-Alder Reaction of this compound with N-Phenylmaleimide (Representative Protocol)
This protocol is adapted from a similar reaction with 2,5-dimethylfuran and serves as a general guideline.[1]
Materials:
-
This compound
-
N-Phenylmaleimide
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenylmaleimide (1.0 eq).
-
Dissolve the N-phenylmaleimide in a minimal amount of anhydrous toluene.
-
Add this compound (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired cycloadduct.
Protocol 2: Vilsmeier-Haack Formylation of this compound (General Protocol)
This protocol is a general procedure for the formylation of electron-rich aromatic compounds.[7]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF (solvent and reagent).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the DMF, maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add this compound (1.0 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture back to 0 °C.
-
Slowly add a saturated aqueous solution of sodium acetate to quench the reaction.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude 2-formyl-3,4-dimethylfuran can be purified by silica gel column chromatography.
Protocol 3: Palladium-Catalyzed Suzuki Cross-Coupling of a Halogenated this compound Derivative (General Protocol)
This is a general protocol for a Suzuki coupling reaction.[8] A halogenated this compound (e.g., 2-bromo-3,4-dimethylfuran) would be required as a starting material.
Materials:
-
2-Bromo-3,4-dimethylfuran (or other halogenated derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask, add the halogenated this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Synthesis of this compound
Caption: Synthetic pathway to this compound.
Diels-Alder Reaction Workflow
Caption: Workflow for a Diels-Alder reaction.
Metal-Catalyzed Cross-Coupling Catalytic Cycle
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 10. rsc.org [rsc.org]
Application of 3,4-Dimethylfuran in the Synthesis of the Macrolide Pheromone of Galerucella Beetles
Application Note AN-PHERO-001
Introduction
3,4-Dimethylfuran serves as a crucial building block in the asymmetric synthesis of complex natural products, including insect pheromones. Its substituted furan (B31954) ring provides a versatile scaffold that can be elaborated into various functional groups. This document details the application of this compound in the synthesis of the macrolide insect pheromone, 12,13-dimethyl-5,14-dioxabicyclo[9.2.1]-tetradeca-1(13),11-dien-4-one, which is an aggregation pheromone for beetles of the genus Galerucella. The synthetic strategy presented here offers a significant improvement over previous methods, resulting in a shortened reaction sequence and a more than six-fold increase in the overall yield.[1][2]
The key steps in this synthesis involve the preparation of this compound from a butenolide precursor, followed by a one-pot functionalization of the furan ring, chain extension via a Horner-Wadsworth-Emmons reaction, and a final macrolactonization using the Mitsunobu reaction.[1][2]
Synthetic Pathway Overview
The overall synthetic pathway is depicted below. The synthesis commences with the formation of a key precursor, 2,3-dimethyl-2-butenolide, through a Reformatsky-based sequence. This intermediate is then reduced to afford this compound. Subsequent functionalization at the 2 and 5 positions of the furan ring is achieved in a one-pot reaction involving lithiation, alkylation, and formylation. The aldehyde is then subjected to a Horner-Wadsworth-Emmons olefination to extend the side chain. Finally, after a series of deprotection and oxidation steps, the resulting seco-acid undergoes an intramolecular Mitsunobu reaction to yield the target macrolide pheromone.
Caption: Overall synthetic pathway for the Galerucella beetle pheromone.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the reduction of 2,3-dimethyl-2-butenolide to this compound.
Materials:
-
2,3-Dimethyl-2-butenolide
-
Diisobutylaluminum hydride (DIBAL-H) solution
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
A solution of 2,3-dimethyl-2-butenolide in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.
-
A solution of DIBAL-H is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for the specified time and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
The resulting mixture is filtered, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.
-
The crude product is purified by distillation.
Protocol 2: Synthesis of 3,4-Dimethyl-5-[5-(tetrahydro-2H-pyran-2-yloxy)pentyl]furan-2-carbaldehyde
This protocol details the one-pot functionalization of this compound.[3]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Tetrahydropyranyl (THP)-protected 5-iodopentanol
-
Anhydrous N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
To a stirred solution of this compound in anhydrous diethyl ether under an inert atmosphere, add TMEDA.
-
Cool the solution to 0 °C and add n-BuLi dropwise.
-
Stir the mixture at room temperature for the specified time to ensure complete lithiation.
-
Cool the reaction mixture to -78 °C and add a solution of the THP-protected 5-iodopentanol in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir until the alkylation is complete.
-
Cool the mixture to -78 °C and add a second equivalent of n-BuLi.
-
After stirring for the designated time, add anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then quench by the addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Protocol 3: Horner-Wadsworth-Emmons Reaction
This protocol describes the chain extension of the furan-2-carbaldehyde derivative.
Materials:
-
3,4-Dimethyl-5-[5-(tetrahydro-2H-pyran-2-yloxy)pentyl]furan-2-carbaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Suspend sodium hydride in anhydrous THF under an inert atmosphere.
-
Add triethyl phosphonoacetate dropwise to the suspension at 0 °C.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution to 0 °C and add a solution of the furan-2-carbaldehyde derivative in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude unsaturated ester is purified by column chromatography.
Protocol 4: Mitsunobu Macrolactonization
This protocol outlines the final ring-closing step to form the macrolide pheromone.[3]
Materials:
-
Seco-acid (hydroxy acid precursor)
-
Triphenylphosphine (B44618) (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous toluene (B28343)
Procedure:
-
A solution of the seco-acid and triphenylphosphine in anhydrous toluene is prepared under an inert atmosphere.
-
The solution is cooled to 0 °C.
-
A solution of DEAD or DIAD in anhydrous toluene is added dropwise to the cooled solution over several hours using a syringe pump to maintain high dilution conditions.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the final macrolide pheromone.
Quantitative Data
| Step No. | Intermediate/Product | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 1 | This compound | 2,3-Dimethyl-2-butenolide | Diisobutylaluminum hydride (DIBAL-H) | Diethyl ether | 40 | [2] |
| 2 | 3,4-Dimethyl-5-[5-(tetrahydro-2H-pyran-2-yloxy)pentyl]furan-2-carbaldehyde | This compound | n-BuLi, TMEDA, THP-protected 5-iodopentanol, DMF | Diethyl ether | 72 | [2] |
| 3 | Unsaturated Ester Intermediate | 3,4-Dimethyl-5-[5-(tetrahydro-2H-pyran-2-yloxy)pentyl]furan-2-carbaldehyde | Triethyl phosphonoacetate, NaH | THF | - | [1][2] |
| 4 | 12,13-dimethyl-5,14-dioxabicyclo[9.2.1]-tetradeca-1(13),11-dien-4-one | Seco-acid | PPh₃, DEAD | Toluene | - | [1][2] |
Note: Yields for steps 3 and 4 were not explicitly stated in the provided search results.
Visualizations
Caption: One-pot functionalization of this compound.
Caption: Horner-Wadsworth-Emmons reaction workflow.
Caption: Mitsunobu macrolactonization for ring closure.
Conclusion
The use of this compound as a starting material provides an efficient and improved route for the synthesis of the Galerucella beetle pheromone. The detailed protocols and methodologies presented in this application note offer a comprehensive guide for researchers and professionals in the fields of chemical synthesis and drug development. The described synthetic sequence highlights the utility of modern organic reactions in constructing complex, biologically active molecules.
References
Application Notes and Protocols for 3,4-Dimethylfuran as a Potential Biofuel Additive
Disclaimer: Direct experimental data on the performance of 3,4-Dimethylfuran as a biofuel additive is limited in publicly available scientific literature. The following application notes and protocols are therefore based on the extensive research conducted on its isomer, 2,5-Dimethylfuran (2,5-DMF), and other furanic compounds, which are considered promising next-generation biofuels. Researchers should consider these protocols as a starting point and adapt them for the specific investigation of this compound.
Introduction
Furan (B31954) derivatives are a class of oxygenated heterocyclic compounds that can be derived from lignocellulosic biomass, making them attractive candidates for renewable biofuels.[1][2] Among these, 2,5-Dimethylfuran (2,5-DMF) has garnered significant attention due to its favorable physicochemical properties, which are comparable or even superior to gasoline and ethanol.[3][4] These properties include a high energy density, a high research octane (B31449) number (RON), and immiscibility with water.[4][5]
This document provides a framework for researchers to evaluate this compound as a potential biofuel additive. It outlines its physicochemical properties in comparison to other fuels, details experimental protocols for its synthesis and performance evaluation, and presents relevant reaction pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound, alongside those of 2,5-Dimethylfuran, gasoline, and ethanol, is presented in Table 1. The data for this compound is based on computational and basic experimental values, while the data for the other fuels is well-established in the literature.
Table 1: Comparative Physicochemical Properties of Fuels
| Property | This compound | 2,5-Dimethylfuran (DMF) | Gasoline | Ethanol |
| Molecular Formula | C₆H₈O[6] | C₆H₈O | C₄-C₁₂ | C₂H₅OH |
| Molar Mass ( g/mol ) | 96.13[6] | 96.13 | ~100-105 | 46.07 |
| Density (g/mL at 20°C) | Data not available | 0.887 | 0.71-0.77 | 0.789 |
| Boiling Point (°C) | Data not available | 92-94 | 25-215 | 78.37 |
| Research Octane Number (RON) | Data not available | 119[5] | 91-99 | 108 |
| Motor Octane Number (MON) | Data not available | 101 | 81-89 | 92 |
| Lower Heating Value (MJ/kg) | Data not available | 33.7 | 42.5-44 | 26.8 |
| Energy Density (MJ/L) | Data not available | 31.5[5] | 31-33 | 21.2 |
| Heat of Vaporization (kJ/kg) | Data not available | 318 | 350-500 | 904 |
| Oxygen Content (wt%) | 16.6 | 16.6 | 0-3.7 | 34.7 |
| Water Solubility | Data not available | Insoluble[4] | Insoluble | Soluble |
Note: Properties for this compound are largely uncharacterized in the context of biofuels and require experimental determination.
Synthesis of Furan Derivatives
The production of dimethylfurans typically involves the catalytic conversion of fructose (B13574), a sugar readily obtained from biomass. The process generally proceeds through a 5-hydroxymethylfurfural (B1680220) (HMF) intermediate.
General Synthesis Pathway
The conversion of fructose to 2,5-DMF is a well-studied two-step process:
-
Dehydration of Fructose to HMF: Fructose is dehydrated in the presence of an acid catalyst to produce 5-hydroxymethylfurfural (HMF).
-
Hydrogenolysis of HMF to DMF: HMF undergoes hydrogenolysis with a metal catalyst to remove the hydroxyl and aldehyde oxygen atoms, yielding 2,5-Dimethylfuran.
A similar pathway could be envisioned for the synthesis of other dimethylfuran isomers, although specific catalysts and reaction conditions would need to be optimized.
Caption: General synthesis pathway from fructose to 2,5-DMF.
Experimental Protocols
Protocol for Synthesis of 2,5-Dimethylfuran (as a model for this compound synthesis)
This protocol is adapted from established methods for 2,5-DMF synthesis and can serve as a basis for developing a synthesis route for this compound.
Objective: To synthesize 2,5-Dimethylfuran from fructose via a two-step catalytic process.
Materials:
-
Fructose
-
Acid catalyst (e.g., Amberlyst-15)
-
Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Hydrogen source (H₂ gas)
-
Hydrogenolysis catalyst (e.g., Cu-Ru/C)
-
High-pressure reactor
Procedure:
Step 1: Dehydration of Fructose to HMF
-
In a high-pressure reactor, combine fructose, the acid catalyst, and the solvent.
-
Seal the reactor and purge with an inert gas (e.g., Nitrogen).
-
Heat the reactor to the desired temperature (e.g., 120-160°C) while stirring.
-
Maintain the reaction for a specified time (e.g., 1-4 hours).
-
After the reaction, cool the reactor and collect the product mixture.
-
Separate the HMF from the catalyst and unreacted fructose using appropriate purification techniques (e.g., filtration, extraction).
Step 2: Hydrogenolysis of HMF to 2,5-DMF
-
Introduce the purified HMF and the hydrogenolysis catalyst into the high-pressure reactor.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa).
-
Heat the reactor to the desired temperature (e.g., 180-220°C) while stirring.
-
Maintain the reaction for a specified time (e.g., 2-6 hours).
-
After the reaction, cool the reactor, vent the excess hydrogen, and collect the product mixture.
-
Purify the 2,5-DMF using techniques such as distillation.
Caption: Experimental workflow for the synthesis of 2,5-DMF.
Protocol for Engine Performance and Emission Analysis
Objective: To evaluate the performance and emission characteristics of gasoline blended with this compound in a spark-ignition (SI) engine.
Materials and Equipment:
-
Single-cylinder spark-ignition research engine with a dynamometer.
-
Fuel blending system.
-
Exhaust gas analyzer (measuring CO, CO₂, HC, NOx).
-
Particulate matter analyzer.
-
Data acquisition system to record engine parameters (e.g., in-cylinder pressure, engine speed, torque).
Procedure:
-
Fuel Blending: Prepare blends of this compound with a base gasoline at various volume percentages (e.g., 10%, 20%, 50%).
-
Engine Setup: Install the single-cylinder engine on the test bed and connect all necessary instrumentation.
-
Baseline Test: Operate the engine with pure gasoline under various speed and load conditions to establish a baseline for performance and emissions.
-
Blended Fuel Tests: For each fuel blend, repeat the same engine operating conditions as the baseline test.
-
Data Acquisition: Record engine performance data (Brake Mean Effective Pressure - BMEP, Brake Specific Fuel Consumption - BSFC, thermal efficiency) and emissions data (CO, CO₂, HC, NOx, particulate matter).
-
Data Analysis: Compare the performance and emission results of the blended fuels with the gasoline baseline.
Table 2: Engine Specifications for Performance Testing
| Parameter | Specification |
| Engine Type | Single-cylinder, 4-stroke, Spark-Ignition |
| Displacement | ~500 cm³ |
| Compression Ratio | 9.5:1 - 11.5:1 |
| Fuel Injection | Port Fuel Injection (PFI) or Direct Injection (DI) |
| Engine Speed Range | 1500 - 3500 rpm |
| Load Range | 2 - 8 bar BMEP |
Expected Outcomes and Significance
Based on the properties of 2,5-DMF, it is hypothesized that this compound could exhibit the following characteristics as a biofuel additive:
-
Improved Anti-Knock Properties: The furan ring structure may contribute to a high octane number, allowing for higher engine compression ratios and improved thermal efficiency.
-
Reduced Emissions: The presence of oxygen in the molecule could lead to more complete combustion, potentially reducing carbon monoxide (CO) and hydrocarbon (HC) emissions.[7] However, nitrogen oxide (NOx) emissions might increase due to higher combustion temperatures.[7]
-
Comparable Energy Density to Gasoline: This would be a significant advantage over ethanol, which has a much lower energy density.
The investigation of this compound and other furanic isomers is crucial for developing a broader portfolio of sustainable biofuels. By understanding the structure-property relationships among different furan derivatives, researchers can tailor biofuels for specific applications and optimize their performance in internal combustion engines. Further research is essential to validate these hypotheses and to develop cost-effective and scalable production methods for these promising biofuels.
References
Application Notes and Protocols: Combustion Characteristics of Dimethylfuran Blends
Important Note for Researchers: Extensive literature searches for the combustion characteristics of 3,4-Dimethylfuran did not yield experimental data on key parameters such as laminar flame speed, ignition delay times, or emissions from its blends. The available information is limited to basic physical and chemical properties.
Therefore, this document focuses on the well-studied isomer, 2,5-Dimethylfuran (2,5-DMF) , as a representative of dimethylfurans for biofuel applications. While both are isomers of C6H8O, their structural differences—the position of the methyl groups on the furan (B31954) ring—will lead to different combustion behaviors. The data presented here for 2,5-DMF should not be considered a direct substitute for this compound.
Application Notes for 2,5-Dimethylfuran (2,5-DMF) Blends
Introduction
2,5-Dimethylfuran (2,5-DMF) is a promising biofuel that can be derived from biomass.[1][2][3] Compared to ethanol, 2,5-DMF offers a 40% higher energy density, a higher boiling point, and is not soluble in water, making it an attractive alternative to conventional gasoline.[2][3] Its combustion characteristics are a critical area of research for its application in internal combustion engines. These notes summarize key combustion parameters and provide protocols for their measurement.
Data Presentation: Combustion Properties of 2,5-DMF
The following tables summarize quantitative data on the laminar flame speed and ignition delay times of 2,5-DMF and its blends from various studies.
Table 1: Laminar Burning Velocity of 2,5-DMF/Air Mixtures
| Equivalence Ratio (φ) | Initial Temperature (K) | Initial Pressure (MPa) | Laminar Burning Velocity (m/s) | Reference |
| 0.9 - 1.3 | 393 | 0.1 | Up to ~0.51 at φ=1.1 | [4] |
| 0.9 - 1.3 | 443 | 0.1 | Increases with temperature | [4] |
| 0.9 - 1.3 | 493 | 0.1 | Increases with temperature | [4] |
| 1.1 | 393 | 0.1 - 0.8 | Decreases with pressure | [4] |
| 0.6 - 2.0 | 323 | 0.1 | ~0.35 (slightly lower than gasoline) | [5] |
| 0.6 - 2.0 | 348 | 0.1 | ~0.45 (similar to gasoline) | [5] |
| 0.6 - 2.0 | 373 | 0.1 | ~0.55 (similar to gasoline) | [5] |
Table 2: Ignition Delay Times (IDT) of 2,5-DMF
| Equivalence Ratio (φ) | Temperature (K) | Pressure (bar) | Fuel Concentration | Ignition Delay Time (μs) | Reference |
| 0.5, 1.0, 2.0 | 1150 - 2010 | 1.2, 4, 16 | 0.5% DMF in Ar/O2 | Varies with T, P, and φ | |
| 1.0 | ~1200 - 1800 | 2.0, 10.0 | Blends with n-heptane | Non-linear increase with DMF addition | |
| N/A | Low Temperatures | N/A | Compared to iso-octane | Longer IDT than iso-octane |
Experimental Protocols
Protocol for Measuring Laminar Flame Speed
This protocol describes the use of a constant volume combustion chamber with a high-speed schlieren imaging system to measure the laminar burning velocity of 2,5-DMF blends.
2.1.1 Objective: To determine the unstretched laminar burning velocity of premixed 2,5-DMF/air mixtures at various equivalence ratios, initial temperatures, and pressures.
2.1.2 Materials and Equipment:
-
Constant Volume Combustion Chamber (optically accessible)
-
High-speed camera (e.g., FASTCAM SA-X2)[4]
-
Schlieren imaging system (mirrors, light source, knife-edge)
-
Ignition system (e.g., two tungsten electrodes)
-
Gas and liquid fuel injection system
-
Pressure transducer
-
Heating system for the chamber
-
Vacuum pump
-
2,5-Dimethylfuran (high purity)
-
Oxidizer (e.g., synthetic air)
2.1.3 Procedure:
-
Preparation of the Mixture:
-
Evacuate the constant volume chamber to a low pressure.
-
Heat the chamber to the desired initial temperature (e.g., 393 K, 443 K, 493 K).[4]
-
Inject the liquid 2,5-DMF into the heated chamber, ensuring its complete vaporization.
-
Introduce the oxidizer (air) to achieve the desired equivalence ratio and initial pressure.
-
Allow sufficient time for the mixture to become homogeneous.
-
-
Ignition and Data Acquisition:
-
Trigger the high-speed camera to start recording.
-
Activate the ignition system to create a spark at the center of the chamber, igniting the mixture.
-
The schlieren system will visualize the propagating spherical flame front.
-
Record the flame propagation images at a high frame rate (e.g., 13,500 fps).[4]
-
Simultaneously, record the pressure rise within the chamber using the pressure transducer.
-
-
Data Analysis:
-
Extract the flame radius (r_f) versus time (t) from the recorded schlieren images.
-
Calculate the stretched flame propagation speed (S_s) as the derivative of the flame radius with respect to time (S_s = dr_f/dt).
-
Calculate the stretch rate (α) which is related to the change in flame surface area.
-
Plot the stretched flame speed against the stretch rate.
-
Extrapolate this relationship to a zero stretch rate to determine the unstretched flame propagation speed (S_u).
-
Calculate the unstretched laminar burning velocity (S_L) by accounting for the density ratio of the unburned to burned gas.
-
2.1.4 Visualization of Experimental Workflow:
References
Use of 3,4-Dimethylfuran as a solvent in chemical reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
A comprehensive review of scientific literature and chemical databases indicates that 3,4-dimethylfuran is not a commonly utilized solvent in chemical reactions. While its physical and chemical properties are documented, its primary area of investigation has been as a potential biofuel.[1] This document, therefore, serves not as a record of established applications but as a resource for researchers considering this compound for novel applications. It provides a summary of its known properties, safety protocols, and a comparative analysis with structurally related and commonly used solvents.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is the first step in assessing its suitability as a solvent.
| Property | Value | Data Source(s) |
| Molecular Formula | C₆H₈O | [2][3] |
| Molecular Weight | 96.13 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 92-94 °C | [4] |
| Melting Point | -62 °C | [4] |
| Density | 0.903 g/cm³ (at 25 °C) | [4] |
| Solubility in Water | 2.5 g/L (at 25 °C) | [3] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform | [1] |
| CAS Number | 20843-07-6 | [2] |
Safety and Handling
Proper handling of any chemical is paramount. The following protocols are based on available safety data sheets for this compound and its isomers.
2.1. Hazard Identification
-
GHS Classification: Highly Flammable liquid and vapor (H225), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2]
-
Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces.[4] Use only in a well-ventilated area.[5] Wear protective gloves, protective clothing, eye protection, and face protection.[5]
2.2. Experimental Protocol: Safe Handling and Storage
-
Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
-
Dispensing: Use non-sparking tools and ground/bond containers when transferring the liquid to prevent static discharge.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4] Keep away from strong oxidizing agents, strong acids, and strong bases.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.[5]
Comparative Analysis with Other Solvents
To provide context for its potential use, this compound is compared with its more studied isomer, 2,5-dimethylfuran, and the widely used polar aprotic solvent, N,N-dimethylformamide (DMF).
| Property | This compound | 2,5-Dimethylfuran | N,N-Dimethylformamide (DMF) |
| Boiling Point (°C) | 92-94 | 92-94 | 153 |
| Polarity | Low | Low | High (Aprotic) |
| Primary Research Focus | Biofuel potential | Biofuel, chemical intermediate | Versatile industrial and lab solvent |
| Miscibility with Water | Slightly soluble | Immiscible | Miscible |
| Hazards | Flammable, irritant | Flammable, irritant | Reproductive toxicity, irritant |
Conceptual Workflow for Solvent Evaluation
For researchers interested in exploring the use of a novel solvent like this compound, a systematic evaluation is necessary. The following diagram outlines a potential workflow.
Caption: A generalized workflow for the evaluation of a novel chemical as a solvent.
Relationship Between Solvent Properties and Applications
The suitability of a solvent for a particular chemical reaction is dictated by its intrinsic properties. The diagram below illustrates these fundamental relationships.
Caption: Logical relationships between key solvent properties and their reaction applications.
While this compound is not a conventional solvent, its furan (B31954) structure and physical properties may lend it to niche applications yet to be explored. Researchers are encouraged to use the information and conceptual frameworks provided herein to guide any investigation into its use as a solvent. All such work should be preceded by a thorough risk assessment and performed with appropriate safety precautions.
References
Application Notes and Protocols for the Lithiation and Functionalization of 3,4-Dimethylfuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective lithiation of 3,4-dimethylfuran and its subsequent functionalization through reaction with various electrophiles. This methodology offers a robust pathway for the synthesis of novel 2-substituted this compound derivatives, which are valuable building blocks in medicinal chemistry and materials science.
Introduction
Furan (B31954) scaffolds are prevalent in a wide array of pharmaceuticals, natural products, and functional materials. The targeted functionalization of substituted furans is a key strategy in the development of new chemical entities. This compound, with its specific substitution pattern, presents a unique starting material. Lithiation, a powerful tool in organic synthesis, allows for the regioselective deprotonation of aromatic and heteroaromatic compounds, creating a nucleophilic center that can react with a wide range of electrophiles.
This document outlines the procedure for the lithiation of this compound at the C2 position using n-butyllithium (n-BuLi), followed by quenching with various electrophiles to introduce diverse functional groups. The protocols provided are based on established methodologies for the lithiation of furan and its derivatives.
Reaction Principle
The lithiation of this compound proceeds via the deprotonation of the most acidic proton, which is located at the C2 position adjacent to the oxygen atom. The resulting 2-lithio-3,4-dimethylfuran is a potent nucleophile that readily reacts with a variety of electrophilic reagents.
Reaction Pathway
Caption: General reaction pathway for the lithiation and functionalization of this compound.
Quantitative Data Summary
While specific yield data for the functionalization of this compound is not extensively reported in the literature, the following table presents representative yields for the lithiation and functionalization of the parent furan and other similar heterocyclic systems. These values can serve as a benchmark for expected outcomes.
| Electrophile (E+) | Functional Group Introduced | Representative Yield (%) |
| Paraformaldehyde | -CH₂OH | ~60-70 |
| Alkyl Halide (e.g., R-Br) | -R (Alkyl) | ~50-80 |
| Aldehyde (e.g., R-CHO) | -CH(OH)R | ~60-85 |
| Ketone (e.g., R₂C=O) | -C(OH)R₂ | ~60-85 |
| Trimethylsilyl chloride | -Si(CH₃)₃ | >90 |
| Carbon dioxide | -COOH | ~70-80 |
| N,N-Dimethylformamide (DMF) | -CHO | ~50-65 |
Note: Yields are highly dependent on the specific electrophile, reaction conditions, and purification methods.
Experimental Protocols
Materials and Equipment:
-
This compound
-
n-Butyllithium (typically 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Selected electrophile
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry, oven-dried glassware
-
Magnetic stirrer and stir bars
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Syringes and needles for reagent transfer
Safety Precautions:
-
Organolithium reagents such as n-BuLi are extremely pyrophoric and react violently with water and protic solvents. All manipulations must be performed under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.
-
Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Have a Class D fire extinguisher readily available.
-
Quench any residual organolithium reagent carefully with a suitable quenching agent (e.g., isopropanol) at low temperature.
Protocol 1: General Procedure for the Lithiation of this compound
This protocol describes the formation of the 2-lithio-3,4-dimethylfuran intermediate.
-
Glassware Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reaction Setup: Place the flask in a dry ice/acetone bath to cool the internal temperature to -78 °C.
-
Reagent Addition:
-
Add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) to the flask via syringe.
-
Add this compound (1.0 equivalent) to the cooled THF.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
-
Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.
Protocol 2: Functionalization with an Electrophile (General Procedure)
This protocol outlines the reaction of the 2-lithio-3,4-dimethylfuran intermediate with a generic electrophile.
-
Electrophile Addition: While maintaining the temperature at -78 °C, slowly add the chosen electrophile (1.1 equivalents) to the solution of 2-lithio-3,4-dimethylfuran. The electrophile should be dissolved in a small amount of anhydrous THF if it is a solid.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-3 hours. The optimal reaction time will vary depending on the electrophile.
-
Warming: Slowly warm the reaction mixture to room temperature over 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Experimental Workflow
Application Note and Protocol for the Quantification of 3,4-Dimethylfuran in Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylfuran is a volatile organic compound that can be present in various mixtures, including thermally processed foods and as a potential volatile impurity in pharmaceutical products.[1][2] Its detection and quantification are crucial for food safety assessment, quality control, and regulatory compliance in drug manufacturing. The analytical method of choice for such volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with sample introduction techniques like Headspace (HS) or Solid-Phase Microextraction (SPME) to enhance sensitivity and minimize matrix interference.[3][4]
This document provides a detailed protocol for the quantification of this compound in diverse matrices. While specific quantitative data for this compound is limited in publicly available literature, this protocol is based on well-established and validated methods for other furan (B31954) derivatives and volatile organic compounds.[3][5][6] It is recommended that this method be fully validated for the specific matrix of interest before routine use.
Analytical Principle
The analytical workflow involves the extraction of volatile compounds from the sample matrix into the headspace of a sealed vial. An aliquot of the headspace is then injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for specific identification and quantification of this compound.
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Quantitative Data Summary
Table 1: Method Performance for Furan and Alkylfurans in Food Matrices by HS-GC-MS
| Analyte | Matrix | Recovery (%) | Limit of Quantitation (LOQ) (µg/kg) | Repeatability (%RSD) | Citation |
| Furan | Coffee | 95 - 101 | 1.0 | < 10 | [5] |
| 2-Methylfuran | Baby Food | 80 - 110 | 5.0 | < 15 | [7] |
| 3-Methylfuran | Baby Food | 80 - 110 | 5.0 | < 15 | [7] |
| 2,5-Dimethylfuran (B142691) | Canned Mackerel | 76 - 117 | 0.003 - 0.675 (ng/g) | < 16 | [6] |
| 2,3-Dimethylfuran | Canned Mackerel | 76 - 117 | 0.003 - 0.675 (ng/g) | < 16 | [6] |
Table 2: Performance of HS-SPME-GC-MS/MS for Furan Derivatives in Various Foods
| Analyte | Matrix | Recovery (%) | Limit of Quantitation (LOQ) (ng/g) | Intra-day RSD (%) | Inter-day RSD (%) | Citation |
| Furan | Fruit Juice | 76 - 117 | 0.003 - 0.675 | 1 - 16 | 4 - 20 | [6] |
| 2-Methylfuran | Canned Oily Fish | 76 - 117 | 0.003 - 0.675 | 1 - 16 | 4 - 20 | [6] |
| 3-Methylfuran | Fruit Juice | 76 - 117 | 0.003 - 0.675 | 1 - 16 | 4 - 20 | [6] |
| 2,5-Dimethylfuran | Canned Oily Fish | 76 - 117 | 0.003 - 0.675 | 1 - 16 | 4 - 20 | [6] |
| 2,3-Dimethylfuran | Fruit Juice | 76 - 117 | 0.003 - 0.675 | 1 - 16 | 4 - 20 | [6] |
Experimental Protocols
Protocol 1: Quantification of this compound in Food Matrices by Headspace GC-MS
1. Objective: To quantify the concentration of this compound in solid and liquid food samples.
2. Materials and Reagents:
-
This compound standard (purity ≥98%)
-
Internal Standard (IS): Furan-d4 or a suitable deuterated analog
-
Methanol (HPLC or GC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
20 mL headspace vials with PTFE-faced septa and aluminum caps
3. Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Headspace autosampler
-
GC Column: A mid-polar column such as a DB-624 or Equity-1 (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended for good separation of volatile isomers.[7][8]
4. Sample Preparation:
-
Liquid Samples (e.g., coffee, juice):
-
Add 4 g of NaCl to a 20 mL headspace vial.
-
Pipette 9-10 mL of the liquid sample into the vial.
-
Spike with an appropriate amount of the internal standard solution.
-
Immediately seal the vial.[5]
-
-
Solid/Semi-solid Samples (e.g., baby food, canned fish):
-
Homogenize the sample.
-
Weigh 1 g of the homogenized sample into a 20 mL headspace vial.
-
Add 4 g of NaCl and 9-10 mL of deionized water.
-
Spike with an appropriate amount of the internal standard solution.
-
Immediately seal the vial and vortex for 1 minute.[5]
-
5. Headspace and GC-MS Parameters:
| Parameter | Value |
| Headspace Sampler | |
| Incubation Temperature | 60 °C |
| Incubation Time | 15 minutes |
| Syringe Temperature | 70 °C |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Injector Temperature | 250 °C |
| Split Ratio | 5:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial 40°C (hold 5 min), ramp to 150°C at 10°C/min, then to 240°C at 25°C/min (hold 5 min) |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion for this compound | To be determined from the mass spectrum (likely m/z 96 and fragment ions) |
| Qualifier Ion(s) for this compound | To be determined from the mass spectrum |
| Ion for Internal Standard (Furan-d4) | m/z 72 |
6. Calibration and Quantification:
-
Prepare a series of calibration standards in a matrix blank by spiking known amounts of this compound.
-
For matrices with significant effects, the standard addition method is recommended.[5]
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Quantify this compound in samples using the generated calibration curve.
Protocol 2: Analysis of this compound as a Volatile Impurity in Drug Substances by Headspace GC-MS
1. Objective: To detect and quantify this compound as a residual solvent or volatile impurity in active pharmaceutical ingredients (APIs) or drug products.
2. Materials and Reagents:
-
This compound standard (purity ≥98%)
-
Internal Standard (IS): Suitable deuterated compound not present in the sample.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) (headspace grade).[9]
-
20 mL headspace vials with PTFE-faced septa and aluminum caps.
3. Instrumentation:
-
As described in Protocol 1. A DB-624 column is commonly used for residual solvent analysis.[8]
4. Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance or powdered drug product into a 20 mL headspace vial.
-
Add 5 mL of the chosen solvent (e.g., DMSO).
-
Spike with an appropriate amount of the internal standard solution.
-
Immediately seal the vial and dissolve the sample by gentle swirling or sonication.
5. Headspace and GC-MS Parameters:
| Parameter | Value |
| Headspace Sampler | |
| Incubation Temperature | 80 °C |
| Incubation Time | 20 minutes |
| Syringe Temperature | 90 °C |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Injector Temperature | 250 °C |
| Split Ratio | 10:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (constant flow) |
| Oven Program | Initial 50°C (hold 10 min), ramp to 240°C at 20°C/min (hold 5 min) |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (for initial identification) and SIM (for quantification) |
| SIM Ions | As determined for this compound and the chosen internal standard |
6. Calibration and Quantification:
-
Prepare calibration standards in the chosen solvent at concentrations relevant to the expected impurity limits (e.g., as per ICH guidelines).[9][10]
-
Generate a calibration curve and quantify this compound in the samples as described in Protocol 1.
-
Method validation should be performed according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection and quantification.
Signaling Pathways and Logical Relationships
For the analytical methods described, there are no biological signaling pathways involved. The logical relationship is a sequential experimental workflow, which is visualized in the diagram provided above. The diagram illustrates the necessary steps from sample receipt to final result generation, highlighting the key stages of sample preparation, extraction, analysis, and data processing.
References
- 1. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Residual Solvent Analysis Information | Thermo Fisher Scientific - US [thermofisher.com]
- 10. ispub.com [ispub.com]
Application Notes and Protocols for the Purification of Synthetic 3,4-Dimethylfuran
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,4-Dimethylfuran is a heterocyclic organic compound with applications in chemical synthesis and materials science. The purity of this compound is critical for its use in subsequent reactions and for the accurate determination of its physical and biological properties. This document provides detailed protocols for the purification of synthetic this compound, focusing on common laboratory techniques to remove impurities typically encountered during its synthesis.
Data Presentation
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for selecting the appropriate purification strategy and for the proper handling and storage of the compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈O | [1][2][3] |
| Molecular Weight | 96.13 g/mol | [1][2][3] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 93.00 °C (at 1 atm) | [1] |
| Melting Point | -90.00 °C | [1] |
| Density | 0.9149 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform) | [1][4] |
| CAS Number | 20843-07-6 | [1][2] |
Potential Impurities
The nature of impurities in a synthetic sample of this compound will depend on the specific synthetic route employed. However, common impurities may include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Side Products: Side reactions, such as aldol (B89426) condensation or polymerization, can generate unwanted byproducts, particularly under acidic or high-temperature conditions.[5]
-
Solvents: Residual solvents from the reaction or initial work-up may be present.
-
Degradation Products: Furans can be sensitive to strong acids and may decompose over time or under harsh purification conditions.[5]
Purification Workflow
The general workflow for the purification of synthetic this compound involves an initial work-up to remove bulk, water-soluble impurities, followed by a high-resolution technique such as fractional distillation or column chromatography to achieve high purity.
Caption: General workflow for the purification of synthetic this compound.
Experimental Protocols
The following are detailed protocols for the purification of this compound. The choice between fractional distillation and column chromatography will depend on the thermal stability of the compound and its impurities, as well as the difference in their boiling points.
Protocol 1: Aqueous Work-up (Initial Purification)
This protocol is designed to remove water-soluble impurities, such as salts and some polar starting materials, from the crude reaction mixture.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with diethyl ether.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution to neutralize any residual acid.
-
Water to remove water-soluble impurities.
-
Brine to facilitate the separation of the aqueous and organic layers.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, dried this compound. Caution: Due to the volatility of furan (B31954) derivatives, care should be taken during solvent removal to avoid product loss.[5]
Protocol 2: Purification by Fractional Distillation
Fractional distillation is a highly effective method for purifying liquids with different boiling points.[6] Given that this compound has a boiling point of 93°C, this method is suitable for separating it from less volatile or more volatile impurities.
Materials:
-
Crude, dried this compound from Protocol 1
-
Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Thermometer
-
Boiling chips
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Place the crude this compound and a few boiling chips into the distillation flask.
-
Slowly heat the distillation flask using a heating mantle.
-
Monitor the temperature at the top of the fractionating column.
-
Discard any initial distillate that comes over at a significantly lower temperature than the boiling point of this compound.
-
Collect the fraction that distills at a constant temperature of approximately 93°C.
-
Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive peroxides.
-
The collected fraction should be pure this compound. Purity can be assessed by GC-MS or NMR.
Table 2: Fractional Distillation Parameters
| Parameter | Value |
| Target Boiling Point | 93 °C |
| Pressure | Atmospheric |
| Expected Purity | >98% (depending on impurities) |
| Expected Recovery | 60-80% |
Protocol 3: Purification by Column Chromatography
Flash column chromatography is a standard technique for purifying organic compounds, especially when distillation is not feasible or effective.[5]
Materials:
-
Crude, dried this compound from Protocol 1
-
Silica (B1680970) gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by performing TLC on the crude material. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product a retention factor (Rf) of 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Table 3: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (start with low polarity) |
| Expected Purity | >95% |
| Expected Recovery | 70-90% |
Safety Precautions
-
This compound is a flammable liquid and may cause skin, eye, and respiratory irritation.[2]
-
All procedures should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Handle organic solvents with care, ensuring there are no nearby ignition sources.
References
Application Notes and Protocols for the Scale-up Synthesis of 3,4-Dimethylfuran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 3,4-dimethylfuran, a heterocyclic compound of interest for research and development purposes. The synthesis is approached via a two-step process: the preparation of the precursor 3,4-dimethyl-2,5-hexanedione, followed by its acid-catalyzed cyclization to this compound using the Paal-Knorr synthesis.
Introduction
This compound is a substituted furan (B31954) derivative with potential applications in medicinal chemistry and materials science. Its synthesis on a research scale can be efficiently achieved through the reliable and well-established Paal-Knorr furan synthesis. This method involves the dehydration and cyclization of a 1,4-dicarbonyl compound, in this case, 3,4-dimethyl-2,5-hexanedione, in the presence of an acid catalyst. The following protocols provide a comprehensive guide for the synthesis, purification, and characterization of this compound, with considerations for scaling up the production.
Data Presentation
Table 1: Reagent Quantities for the Synthesis of 3,4-Dimethyl-2,5-hexanedione
| Scale | 2,3-Butanedione (B143835) (g) | 2-Propanol (g) | Toluene (mL) |
| Lab Scale (5 g product) | 20.1 | 81 | 40 |
| Pilot Scale (50 g product) | 201 | 810 | 400 |
| Production Scale (250 g product) | 1005 | 4050 | 2000 |
Table 2: Reagent Quantities for the Paal-Knorr Synthesis of this compound
| Scale | 3,4-Dimethyl-2,5-hexanedione (g) | p-Toluenesulfonic acid monohydrate (g) | Toluene (mL) | Saturated NaHCO₃ (aq.) (mL) | Brine (mL) |
| Lab Scale (1 g) | 1.42 | 0.1 | 20 | 2 x 10 | 10 |
| Pilot Scale (10 g) | 14.2 | 1.0 | 200 | 2 x 100 | 100 |
| Production Scale (50 g) | 71.0 | 5.0 | 1000 | 2 x 500 | 500 |
Table 3: Typical Reaction Parameters and Expected Yields
| Synthesis Step | Reaction Time | Temperature (°C) | Expected Yield (%) |
| 3,4-Dimethyl-2,5-hexanedione Synthesis | 4.5 months (photochemical) | Ambient | ~25% (unoptimized) |
| This compound Synthesis (Paal-Knorr) | 4-6 hours | 110-120 (Toluene reflux) | 85-95% |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethyl-2,5-hexanedione
This protocol is based on a photochemical method and may require optimization for scalability.
Materials:
-
2,3-Butanedione
-
2-Propanol
-
Toluene
-
Pyrex flask
-
Rotary evaporator
-
Ether
Procedure:
-
In a closed Pyrex flask, prepare a solution of 2,3-butanedione in 2-propanol (refer to Table 1 for quantities).
-
Allow the flask to stand in daylight for approximately 4.5 months.[1]
-
After the reaction period, evaporate the solvent under reduced pressure using a rotary evaporator.
-
Remove residual volatile components by co-evaporation with two portions of toluene.[1]
-
The resulting semi-solid white residue is the crude 3,4-dimethyl-2,5-hexanedione.
-
For purification, recrystallize the crude product twice from a 1:1 mixture of ether and hexane to yield colorless crystals.[1]
Protocol 2: Paal-Knorr Synthesis of this compound
This protocol describes a conventional heating method using p-toluenesulfonic acid as the catalyst.
Materials:
-
3,4-Dimethyl-2,5-hexanedione
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3,4-dimethyl-2,5-hexanedione, toluene, and p-toluenesulfonic acid monohydrate (refer to Table 2 for quantities).
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.[1]
-
Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours or until no more water is collected.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash it twice with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by one wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield this compound as a colorless liquid.
Mandatory Visualization
Caption: Overall workflow for the synthesis of this compound.
Safety Precautions
3,4-Dimethyl-2,5-hexanedione:
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
-
Precautions: Handle in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fumes/gas/mist/vapors/spray. Wash skin thoroughly after handling.[2]
This compound:
-
Hazards: Highly flammable liquid and vapor. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3]
-
Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Keep container tightly closed. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[3]
p-Toluenesulfonic acid monohydrate:
-
Hazards: Corrosive. Causes severe skin burns and eye damage.
-
Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Toluene:
-
Hazards: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. May cause drowsiness or dizziness.
-
Precautions: Handle in a fume hood away from open flames.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
Application Notes and Protocols: 3,4-Dimethylfuran in the Development of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 3,4-dimethylfuran as a scaffold for the creation of novel heterocyclic compounds with potential applications in medicinal chemistry. The protocols outlined below offer step-by-step methodologies for the synthesis and characterization of these compounds.
Application Note 1: Synthesis of Furo[3,4-d]pyridazine Derivatives
Introduction:
Furo[3,4-d]pyridazines are a class of fused heterocyclic compounds that have garnered interest in medicinal chemistry due to their structural similarity to biologically active purine (B94841) analogs. The furan (B31954) ring, a common motif in many bioactive molecules, can act as a bioisostere for phenyl rings, potentially improving pharmacokinetic properties. The pyridazine (B1198779) core is also a well-known pharmacophore present in a variety of therapeutic agents. The synthesis of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one from a this compound precursor demonstrates a viable route to novel compounds within this class.
Potential Applications:
While the specific biological activity of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one has not been extensively reported, related furo- and pyrrolo[3,4-d]pyridazine derivatives have been investigated for various therapeutic applications. These include their potential as anticancer agents and as ligands for voltage-gated calcium channels. Further screening of these novel fused heterocycles could uncover activities in areas such as kinase inhibition, anti-inflammatory pathways, or as scaffolds for antiviral or antibacterial agents.
Experimental Protocol: Synthesis of 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one
This protocol describes two methods for the synthesis of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one starting from alkyl 4-acetyl-5-methylfuran-3-carboxylates, which are derivatives of this compound.
Method A: Acetic Acid Mediated Cyclocondensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 0.2 g (1.09 mmol) of methyl 4-acetyl-5-methylfuran-3-carboxylate in 5 mL of acetic acid.
-
Addition of Hydrazine (B178648) Hydrate (B1144303): To the solution, add 0.5 mL (10.9 mmol) of hydrazine hydrate.
-
Reflux: Heat the reaction mixture to boiling and maintain reflux for 4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from ethanol (B145695) to yield the pure 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one.
Method B: Trifluoroacetic Acid Catalyzed Cyclocondensation
-
Reaction Setup: In a round-bottom flask, dissolve 0.2 g (0.95 mmol) of ethyl 4-acetyl-5-methylfuran-3-carboxylate in 5 mL of ethanol.
-
Addition of Reagents: Add 0.5 mL (10.9 mmol) of hydrazine hydrate and a catalytic amount of trifluoroacetic acid (2-3 drops) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Isolation: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel using a suitable eluent system to obtain the final product.
Quantitative Data Summary
| Method | Starting Material | Reagents | Conditions | Yield (%) |
| A | Methyl 4-acetyl-5-methylfuran-3-carboxylate | Hydrazine hydrate, Acetic acid | Reflux, 4h | up to 32 |
| B | Ethyl 4-acetyl-5-methylfuran-3-carboxylate | Hydrazine hydrate, Trifluoroacetic acid (cat.), Ethanol | Room temperature, 24h | 44 |
Experimental Workflow
Caption: Workflow for the synthesis of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one.
Application Note 2: this compound in Diels-Alder Reactions for Heterocyclic Scaffolds
Introduction:
The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings. Furans, including this compound, can act as dienes in [4+2] cycloaddition reactions with various dienophiles, leading to the formation of 7-oxabicyclo[2.2.1]heptene derivatives. These bicyclic adducts are versatile intermediates that can be further elaborated into a wide range of complex heterocyclic structures. The substituents on the furan ring and the nature of the dienophile influence the regio- and stereoselectivity of the reaction.
Potential Applications:
The 7-oxabicyclo[2.2.1]heptene scaffold derived from the Diels-Alder reaction of this compound can serve as a precursor to various biologically active molecules. For instance, reaction with N-substituted maleimides would yield bicyclic imides, which are present in a number of compounds with interesting pharmacological profiles. Subsequent ring-opening or rearrangement reactions of the oxabicyclic adduct can lead to highly functionalized carbocyclic and heterocyclic systems, including derivatives of potential interest as enzyme inhibitors or receptor ligands.
General Experimental Protocol: Diels-Alder Reaction of this compound
This protocol provides a general procedure for the [4+2] cycloaddition of this compound with an electron-deficient dienophile, such as N-phenylmaleimide.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane, or solvent-free).
-
Addition of Dienophile: Add the N-phenylmaleimide (1.0 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Isolation and Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure Diels-Alder adduct.
Quantitative Data (Hypothetical)
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | N-Phenylmaleimide | Toluene | 60 | 12 | >90 |
| This compound | Maleic Anhydride | Diethyl ether | 25 | 24 | >95 |
Diels-Alder Reaction Pathway
Caption: General pathway for the synthesis of novel heterocycles from this compound.
Hypothetical Signaling Pathway for Furo[3,4-d]pyridazine Derivatives
Given the structural similarities of furo[3,4-d]pyridazines to known kinase inhibitors, a plausible mechanism of action for novel derivatives could involve the inhibition of a signaling pathway crucial for cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a common feature in many cancers.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a furo[3,4-d]pyridazine derivative.
Application Notes and Protocols for the Biocatalytic Synthesis of 3,4-Disubstituted Furan Precursor Polyesters
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of furan-based compounds is of significant interest for the development of novel materials and pharmaceuticals. While the biocatalytic production of 2,5-disubstituted furans is well-documented, the synthesis of 3,4-disubstituted furan (B31954) precursors remains a developing field. Currently, the monomer 3,4-bis(hydroxymethyl)furan (3,4-BHMF), a key precursor for 3,4-disubstituted furan-containing polymers, is primarily synthesized through chemical routes. However, the subsequent polymerization of 3,4-BHMF can be efficiently achieved using biocatalysis, offering a greener alternative to traditional chemical polymerization methods.
This document provides a comprehensive overview of the current state of the art, detailing the chemical synthesis of the 3,4-BHMF precursor and the subsequent biocatalytic polymerization to form copolyesters.
Part 1: Chemical Synthesis of 3,4-Bis(hydroxymethyl)furan (3,4-BHMF) Precursor
The biocatalytic synthesis of the 3,4-BHMF monomer has not yet been established in the literature. The current state-of-the-art method involves a chemical pathway starting from 2-furoic acid, which can be derived from biomass. The key steps are the Henkel reaction to produce furan-dicarboxylic acids, followed by esterification and chemical reduction.
Logical Workflow for Chemical Synthesis of 3,4-BHMF
Caption: Workflow for the chemical synthesis of 3,4-BHMF.
Part 2: Biocatalytic Polymerization of 3,4-BHMF
The enzymatic polymerization of 3,4-BHMF with various co-monomers offers a sustainable route to novel furan-based polyesters. Candida antarctica lipase (B570770) B (CALB) has been identified as an effective biocatalyst for this polycondensation reaction.
Experimental Workflow for Enzymatic Polymerization
Caption: Experimental workflow for CALB-catalyzed polymerization.
Quantitative Data from Enzymatic Polymerization
The following tables summarize the results of the enzymatic copolymerization of 3,4-BHMF with different furan dicarboxylate isomers and aliphatic diols, catalyzed by Candida antarctica lipase B (CALB).
Table 1: Copolymerization of 3,4-BHMF with 2,5-Dimethyl Furandicarboxylate (2,5-DMFDCA) and Aliphatic Diols
| Aliphatic Diol (Methylene Units) | Polymer Name | Mn ( g/mol ) | Mw ( g/mol ) | Đ (Mw/Mn) | Tg (°C) | Tm (°C) | Td,5% (°C) |
| 1,6-Hexanediol (6) | P(3,4-FMF-co-2,5-HF) | 3,800 | 6,500 | 1.7 | 9 | 53, 76 | 353 |
| 1,8-Octanediol (8) | P(3,4-FMF-co-2,5-OF) | 4,200 | 7,600 | 1.8 | 10 | 97, 107 | 358 |
| 1,10-Decanediol (10) | P(3,4-FMF-co-2,5-DF) | 4,300 | 8,200 | 1.9 | 10 | 114, 124 | 362 |
| 1,12-Dodecanediol (12) | P(3,4-FMF-co-2,5-DoF) | 4,500 | 9,000 | 2.0 | 10 | 112, 121 | 365 |
Table 2: Copolymerization of 3,4-BHMF with 2,4-Dimethyl Furandicarboxylate (2,4-DMFDCA) and Aliphatic Diols
| Aliphatic Diol (Methylene Units) | Polymer Name | Mn ( g/mol ) | Mw ( g/mol ) | Đ (Mw/Mn) | Tg (°C) | Tm (°C) | Td,5% (°C) |
| 1,6-Hexanediol (6) | P(3,4-FMF-co-2,4-HF) | 12,100 | 21,800 | 1.8 | 21 | 65 | 355 |
| 1,8-Octanediol (8) | P(3,4-FMF-co-2,4-OF) | 8,900 | 16,000 | 1.8 | 18 | 85 | 360 |
| 1,10-Decanediol (10) | P(3,4-FMF-co-2,4-DF) | 7,800 | 14,800 | 1.9 | 15 | 98 | 364 |
| 1,12-Dodecanediol (12) | P(3,4-FMF-co-2,4-DoF) | 7,100 | 14,200 | 2.0 | 13 | 105 | 368 |
Data adapted from Silvianti, F., et al. (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules.[1][2]
Experimental Protocols
Protocol 1: One-Step iCALB-Catalyzed Polycondensation
This protocol details the enzymatic synthesis of furan-based copolyesters (co-FPEs).
Materials:
-
3,4-Bis(hydroxymethyl)furan (3,4-BHMF)
-
Dimethyl 2,5-furandicarboxylate (2,5-DMFDCA) or Dimethyl 2,4-furandicarboxylate (2,4-DMFDCA)
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Aliphatic diol (e.g., 1,6-hexanediol, 1,8-octanediol, 1,10-decanediol, 1,12-dodecanediol)
-
Immobilized Candida antarctica lipase B (Novozym 435, iCALB)
-
Molecular sieves (3 Å)
-
Diphenyl ether
-
Chloroform
-
Methanol
-
Nitrogen gas supply
-
Round-bottom flask (25 mL)
-
Heating mantle with magnetic stirrer
-
Vacuum pump
Procedure:
-
Preparation: Pre-dry the Novozym 435 and pre-activate the molecular sieves.
-
Reaction Setup:
-
In a 25 mL round-bottom flask, add the pre-dried Novozym 435 (15 wt % of total monomers) and pre-activated molecular sieves (150 wt % of total monomers).
-
Add the monomers in a fixed molar ratio of DMFDCA:3,4-BHMF:aliphatic diol (e.g., 50:12.5:37.5).
-
Add diphenyl ether as a solvent.
-
Purge the flask with nitrogen gas.
-
-
Enzymatic Polycondensation:
-
Heat the reaction mixture to 70 °C and stir for 2 hours.
-
After 2 hours, apply a vacuum (around 100 mbar) and increase the temperature to 90 °C.
-
Continue the reaction for an additional 48-72 hours to facilitate the removal of methanol byproduct and drive the polymerization.
-
-
Polymer Purification:
-
Terminate the reaction by cooling the flask to room temperature.
-
Dissolve the resulting polymer in chloroform.
-
Separate the enzyme and molecular sieves by filtration.
-
Precipitate the polymer by adding the chloroform solution dropwise into an excess of cold methanol.
-
Collect the precipitated polymer by filtration and dry under vacuum at 40 °C until a constant weight is achieved.
-
-
Characterization:
-
Determine the molecular weight (Mn, Mw) and dispersity (Đ) using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Analyze the thermal properties (glass transition temperature - Tg, melting temperature - Tm, and degradation temperature - Td) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Signaling Pathways and Logical Relationships
The enzymatic catalysis by CALB follows a well-established mechanism for lipase-catalyzed polycondensation.
Caption: Mechanism of CALB-catalyzed polycondensation.
Conclusion
While a fully biocatalytic route from biomass to 3,4-dimethylfuran or its direct precursors is not yet established, the enzymatic polymerization of the chemically-derived monomer 3,4-BHMF presents a significant advancement in the sustainable synthesis of novel furan-based materials. The use of Candida antarctica lipase B allows for the production of well-defined copolyesters under mild conditions. Further research into the discovery and engineering of enzymes for the synthesis of the 3,4-disubstituted furan monomers will be crucial for developing a fully bio-based production pipeline.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3,4-Dimethylfuran Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3,4-dimethylfuran. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Paal-Knorr furan (B31954) synthesis. This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][2] For the synthesis of this compound, the required precursor is 3,4-dimethyl-2,5-hexanedione.
Q2: My Paal-Knorr reaction is resulting in a low yield and a significant amount of dark, tar-like material. What is causing this?
A2: The formation of dark, insoluble materials (humins or resins) and consequently low yields are common issues in Paal-Knorr synthesis, often stemming from the use of harsh reaction conditions.[3] Strong acids and high temperatures can lead to the degradation of the starting material and the furan product through polymerization and condensation side reactions.
Q3: How can I improve the yield and minimize byproduct formation in my Paal-Knorr synthesis of this compound?
A3: To enhance the yield and purity of this compound, consider the following optimization strategies:
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Use Milder Catalysts: Instead of strong Brønsted acids like sulfuric acid (H₂SO₄), employ milder Lewis acids such as zinc chloride (ZnCl₂) or milder protic acids like p-toluenesulfonic acid (p-TsOH).[2][3]
-
Optimize Reaction Temperature: Operate at the lowest effective temperature that promotes cyclization without significant degradation.
-
Employ a Dehydrating Agent: The Paal-Knorr reaction involves the elimination of water. Adding a dehydrating agent can help drive the reaction equilibrium towards the furan product.[2]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields by providing rapid and uniform heating.[4]
Q4: I am observing unexpected peaks in my analytical data (GC-MS, NMR). What are the likely side products?
A4: Unexpected peaks in your analysis likely correspond to side products. In the acid-catalyzed synthesis of this compound from 3,4-dimethyl-2,5-hexanedione, potential side reactions include:
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Aldol (B89426) Condensation Products: The 1,4-dicarbonyl starting material can undergo intermolecular or intramolecular aldol condensation reactions under acidic conditions, leading to larger, more complex byproducts.
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Incomplete Cyclization: You may be observing partially reacted intermediates, such as the hemiacetal formed after the initial ring closure but before the final dehydration step.
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Polymerization: As mentioned, both the starting material and the furan product can polymerize under strongly acidic conditions.
Q5: What are some effective methods for purifying this compound?
A5: The purification of substituted furans can be challenging due to their potential volatility and sensitivity to acid. Effective purification strategies include:
-
Distillation: For thermally stable and volatile furans, fractional distillation under reduced pressure is a highly effective method.
-
Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard technique. However, the acidic nature of silica gel can sometimes cause degradation of the furan product. To mitigate this, you can use deactivated (neutral) silica gel or add a small amount of a non-nucleophilic base, such as triethylamine, to the eluent.
Troubleshooting Guides
Low or No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| Reaction is slow or incomplete. | Insufficiently acidic catalyst or low catalyst loading. | Increase the catalyst loading incrementally or switch to a stronger acid. Be cautious, as this may also increase side reactions. |
| Steric hindrance in the 1,4-dicarbonyl precursor. | Increase reaction time and/or temperature. Consider using microwave-assisted heating to overcome activation barriers. | |
| Presence of excess water. | Use anhydrous solvents and reagents. Consider adding a dehydrating agent like phosphorus pentoxide (P₂O₅).[2] |
Formation of Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Reaction mixture turns dark or forms a tar-like substance. | Decomposition of starting material or product due to harsh acidic conditions and/or high temperature. | Switch to a milder catalyst (e.g., a Lewis acid).[3] Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion. |
| High concentration of reagents leading to intermolecular side reactions. | Run the reaction at a lower concentration. | |
| Presence of pyrrole (B145914) derivatives in the product mixture. | Contamination with an amine source (e.g., from a previous synthesis step or impure solvent). | Ensure all glassware, reagents, and solvents are pure and free of nitrogen-containing compounds.[3] |
Quantitative Data Presentation
The following tables provide a summary of how different reaction conditions can influence the yield of substituted furans in Paal-Knorr type syntheses. While specific data for this compound is limited, these tables illustrate general trends.
Table 1: Effect of Catalyst on Furan Synthesis
| Catalyst | Temperature (°C) | Time | Yield (%) | Notes |
| p-TsOH | 110-120 | 4-6 h | Moderate to High | Conventional heating with azeotropic removal of water. |
| H₂SO₄ | Varies | Varies | Variable | Strong acid, can lead to significant byproduct formation if not carefully controlled. |
| ZnCl₂ | Varies | Varies | Moderate to High | Milder Lewis acid, often reduces charring. |
| Microwave (no acid) | 140 | 3-5 min | High | For some substrates, microwave conditions are sufficient without a catalyst.[3] |
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Substituted Furans
| Substrate | Method | Catalyst | Time | Yield (%) |
| Hexane-2,5-dione | Conventional | p-TsOH | 4-6 h | ~75-85 |
| Various 1,4-dicarbonyls | Microwave | HCl (cat.) | 3-10 min | 85-95 |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of this compound (Adapted from similar syntheses)
This protocol is a representative procedure for the synthesis of this compound from 3,4-dimethyl-2,5-hexanedione using a classical Paal-Knorr approach.
Materials:
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3,4-Dimethyl-2,5-hexanedione
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p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
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Anhydrous toluene (B28343)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Diethyl ether or ethyl acetate (B1210297) for extraction
Procedure:
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To a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, add 3,4-dimethyl-2,5-hexanedione (1.0 eq), anhydrous toluene (to make a ~0.2 M solution), and p-TsOH·H₂O (0.05 eq).
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Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (no more water is collected, and the starting material is consumed), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Protocol 2: Alternative Synthesis via Reformatsky-based Route
This method provides an alternative pathway to this compound, starting from more readily available precursors. The final step, the reduction of 2,3-dimethyl-2-butenolide, is highlighted here.
Materials:
-
2,3-Dimethyl-2-butenolide
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Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
-
Anhydrous diethyl ether or toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3-dimethyl-2-butenolide (1.0 eq) in anhydrous diethyl ether or toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (2.0-2.5 eq) dropwise via a syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the recommended time (typically 1-3 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product).
-
Further purify the this compound by distillation if necessary.
Visualizations
Caption: Experimental workflow for the Paal-Knorr synthesis of this compound.
Caption: Logical workflow for troubleshooting low yields in Paal-Knorr synthesis.
References
Improving the yield of the 3,4-Dimethylfuran Diels-Alder reaction
Welcome to the Technical Support Center for the 3,4-Dimethylfuran Diels-Alder reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common experimental challenges and improve reaction yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the this compound Diels-Alder reaction, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Unfavorable Reaction Equilibrium (Retro-Diels-Alder): The Diels-Alder reaction of furans is often reversible, and at elevated temperatures, the equilibrium can shift back towards the starting materials.[1][2][3] | Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. The exo adduct is typically more thermodynamically stable, while the endo adduct is often the kinetic product formed at lower temperatures.[4][5] Elevated temperatures favor the retro-Diels-Alder reaction.[1][2] |
| 2. Low Reactivity of Dienophile: The dienophile may not be sufficiently electron-poor to react efficiently with the electron-rich this compound. | Use a More Reactive Dienophile: Employ dienophiles with strong electron-withdrawing groups, such as maleic anhydride (B1165640) or N-substituted maleimides.[6][7] | |
| 3. Inappropriate Solvent: The solvent can influence the reaction rate and equilibrium. | Solvent Selection: Consider running the reaction neat (solvent-free) if the reactants are liquids, as this can increase the effective concentration and drive the reaction forward.[2] For solvent-based reactions, ethereal solvents like THF or non-polar solvents like toluene (B28343) are commonly used.[7][8] In some cases, aqueous conditions have been shown to accelerate the reaction. | |
| 4. Lack of Catalysis: For less reactive systems, a catalyst may be necessary to achieve a reasonable reaction rate and yield. | Introduce a Lewis Acid Catalyst: Lewis acids such as AlCl₃, BF₃·OEt₂, or zeolites (e.g., Zr-BEA, Sn-BEA) can catalyze the reaction by coordinating to the dienophile, making it more electrophilic and lowering the activation energy.[9][10][11][12][13] | |
| Formation of Side Products | 1. Polymerization of Dienophile: Maleimides, in particular, can undergo homopolymerization at elevated temperatures. | Control Temperature and Reaction Time: Use the lowest effective temperature and monitor the reaction to avoid prolonged heating after completion. |
| 2. Isomerization of Adduct: The initially formed kinetic endo adduct can isomerize to the more stable exo adduct, especially at higher temperatures, proceeding through a retro-Diels-Alder/Diels-Alder sequence.[3][4] | Control Temperature and Reaction Time: If the endo adduct is the desired product, maintain a low reaction temperature and shorter reaction time. For the exo adduct, higher temperatures or longer reaction times may be beneficial. | |
| Difficulty in Product Purification | 1. Contamination with Starting Materials: Due to the reversible nature of the reaction, the crude product may contain significant amounts of unreacted this compound and dienophile. | Optimize Reaction Conditions: Drive the reaction to completion by using a slight excess of one reagent (if cost-effective) or by using a catalyst. |
| 2. Product Precipitation: In some cases, the desired adduct may precipitate from the reaction mixture. | Filtration: If the product precipitates upon cooling, it can often be isolated by simple filtration, which is an effective purification step.[6] | |
| 3. Similar Polarity of Product and Starting Materials: The Diels-Alder adduct may have a similar polarity to the starting materials, making chromatographic separation challenging. | Recrystallization: Recrystallization is a common and effective method for purifying Diels-Alder adducts.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the Diels-Alder reaction of this compound with maleic anhydride?
A1: While specific conditions can vary, a common starting point is to react this compound with maleic anhydride in a solvent like tetrahydrofuran (B95107) (THF) or toluene. The reaction can often proceed at room temperature, but gentle heating (e.g., 40-60 °C) may be required to increase the rate. Due to the reversibility of the furan (B31954) Diels-Alder reaction, it is crucial to monitor the reaction progress and avoid excessive heat to prevent the retro-Diels-Alder reaction.[1][6] For some furan/maleic anhydride reactions, allowing the mixture to stand for several days at room temperature can yield crystalline product.[15]
Q2: How can I favor the formation of the exo adduct over the endo adduct?
A2: The exo adduct is generally the thermodynamically more stable product, while the endo adduct is the kinetically favored product.[4][5] To favor the formation of the exo adduct, you can use higher reaction temperatures or longer reaction times. This allows the initially formed endo adduct to undergo a retro-Diels-Alder reaction and re-form as the more stable exo adduct.[3][4]
Q3: What is the role of a Lewis acid catalyst in this reaction?
A3: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), coordinates to a carbonyl group on the dienophile.[13] This coordination makes the dienophile more electron-poor and thus more reactive towards the electron-rich this compound. This results in a lower activation energy for the reaction, leading to faster reaction rates and often allowing the reaction to proceed at lower temperatures, which can help to suppress the retro-Diels-Alder reaction.[9][11]
Q4: My reaction is not going to completion. What can I do to improve the conversion?
A4: To improve conversion, you can try several strategies. First, consider using a Lewis acid catalyst to increase the reaction rate.[9][11] Second, you can try running the reaction under neat (solvent-free) conditions to increase the concentration of the reactants.[2] Using a slight excess of one of the reactants can also help to drive the equilibrium towards the product side. Finally, ensure that your starting materials are pure, as impurities can sometimes inhibit the reaction.
Q5: How do I know if the retro-Diels-Alder reaction is a significant problem in my experiment?
A5: The retro-Diels-Alder reaction is more likely to be significant at higher temperatures.[1][2][3] If you observe a decrease in product concentration after an initial increase, or if the yield is significantly lower at higher temperatures compared to lower temperatures, the retro-Diels-Alder reaction is likely a contributing factor. You can monitor the reaction over time by techniques like TLC or NMR to observe the concentrations of reactants and products.
Quantitative Data on Furan Diels-Alder Reactions
The following tables summarize yields for Diels-Alder reactions of various furan derivatives with different dienophiles under a range of conditions. These can serve as a reference for optimizing the reaction of this compound.
Table 1: Reaction of Furan Derivatives with Maleic Anhydride
| Furan Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Furan | Toluene | Reflux | 1 | ~85 | [14] |
| Furan | THF | Room Temp | Several Days | High | [15] |
| 3-Boronic acid furan | Acetonitrile | Room Temp | 24 | 93 (exo) | [6] |
| 3-(Trifluoroborate)furan | Acetonitrile | Room Temp | 0.5 | 98 (exo) | [6] |
Table 2: Reaction of Furan Derivatives with N-Substituted Maleimides
| Furan Derivative | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dimethylfuran | N-(4-chlorophenyl)maleimide | Neat | Reflux | 1 | 46 (exo) | [8] |
| 2,5-Dimethylfuran | N-phenylmaleimide | Benzene | 25-55 | - | Equilibrium Study | [16] |
| 2,5-Bis(hydroxymethyl)furan | N-(4-nitrophenyl)maleimide | Ethyl Acetate | Room Temp | 24 | 93 | [17] |
Experimental Protocols
General Protocol for the Diels-Alder Reaction of a Furan Derivative with Maleic Anhydride
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent (e.g., toluene or THF).
-
Addition of Furan: Add the furan derivative (1.0 to 1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., reflux).[14] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture. If the product crystallizes, collect the solid by vacuum filtration and wash with a small amount of cold solvent.[15] If the product remains in solution, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., chloroform (B151607) or ethanol/water).[14]
-
Characterization: Characterize the purified product by techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., AlCl₃, 0.1-1.0 equivalents) and a dry solvent (e.g., dichloromethane).
-
Dienophile Addition: Cool the mixture to a low temperature (e.g., 0 °C or -78 °C) and add the dienophile.
-
Diene Addition: Slowly add the furan derivative to the cooled mixture.
-
Reaction: Allow the reaction to stir at the low temperature or warm to room temperature, monitoring the progress by TLC.
-
Quenching: Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., water, saturated aqueous sodium bicarbonate, or Rochelle's salt solution).
-
Workup: Perform an aqueous workup by extracting the product into an organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
-
Characterization: Characterize the purified product.
Visualizations
Caption: Troubleshooting workflow for a low-yielding this compound Diels-Alder reaction.
Caption: General experimental workflow for the this compound Diels-Alder reaction.
References
- 1. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Lewis acid zeolites for tandem Diels–Alder cycloaddition and dehydration of biomass-derived dimethylfuran and ethylene to renewable p-xylene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. osti.gov [osti.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. prepchem.com [prepchem.com]
- 15. sciforum.net [sciforum.net]
- 16. researchgate.net [researchgate.net]
- 17. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in 3,4-Dimethylfuran synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproduct formation during the synthesis of 3,4-dimethylfuran. The information is tailored for professionals in research and drug development to anticipate and resolve experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.
Method 1: Paal-Knorr Synthesis from 3,4-Dimethyl-2,5-hexanedione
The Paal-Knorr synthesis is a classic and straightforward method for preparing furans from 1,4-dicarbonyl compounds through acid-catalyzed cyclization.[1][2] For this compound, the required precursor is 3,4-dimethyl-2,5-hexanedione.
Q1: My reaction mixture is turning dark brown or black, and I'm observing the formation of a tar-like substance. What is happening and how can I prevent it?
A1: The formation of dark, insoluble materials, often described as "tars" or "humins," is a frequent issue in acid-catalyzed reactions of furans.[3] This is primarily due to:
-
Polymerization: Furan (B31954) rings, especially under strong acidic conditions and elevated temperatures, are susceptible to polymerization. The acidic environment can protonate the furan ring, leading to electrophilic intermediates that react with other furan molecules in a chain reaction.
-
Ring-Opening: In the presence of water and acid, the furan ring can undergo hydrolysis to open up into a dicarbonyl compound, which can then undergo further condensation and polymerization reactions.[4][5]
Troubleshooting Steps:
-
Use Milder Acid Catalysts: Instead of strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), consider using milder Brønsted acids such as p-toluenesulfonic acid (p-TsOH) or Lewis acids like zinc chloride (ZnCl₂).[2]
-
Lower the Reaction Temperature: High temperatures accelerate polymerization. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water-induced ring-opening. If the reaction generates water, consider using a Dean-Stark trap to remove it as it forms.
-
Reduce Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.
Q2: The yield of this compound is consistently low, even with minimal tar formation. What are other potential side reactions?
A2: Low yields can be attributed to incomplete conversion or the formation of soluble byproducts. A potential, though less common, side reaction in Paal-Knorr synthesis is the formation of a cyclopentenone derivative . This can occur through an intramolecular aldol (B89426) condensation of the starting 1,4-dicarbonyl compound.
Troubleshooting Steps:
-
Optimize Catalyst Loading: An insufficient amount of acid catalyst can lead to an incomplete reaction. Conversely, too much acid can promote side reactions. A typical starting point is 5-10 mol% of the catalyst.
-
Choice of Solvent: The solvent can influence the reaction pathway. High-boiling aprotic solvents like toluene (B28343) or xylene are often used to facilitate water removal.
-
Purification Issues: this compound is a volatile compound. Significant loss of product can occur during solvent removal or distillation if not performed carefully. Use a cooled receiving flask and avoid excessive vacuum or heat.
Method 2: Reduction of 2,3-Dimethyl-2-butenolide
This method provides an alternative route to this compound via the reduction of a butenolide precursor. A common reducing agent for this transformation is diisobutylaluminum hydride (DIBAL-H).[6]
Q1: The reduction of 2,3-dimethyl-2-butenolide with DIBAL-H is giving a complex mixture of products, and the yield of this compound is low.
A1: While DIBAL-H is a powerful reducing agent, its reactivity can sometimes be difficult to control, leading to over-reduction or the formation of other byproducts.[7][8]
-
Over-reduction: DIBAL-H can potentially reduce the furan ring itself, especially at higher temperatures or with prolonged reaction times, leading to tetrahydrofuran (B95107) derivatives.
-
Formation of Ring-Opened Products: Incomplete cyclization or rearrangement of intermediates can lead to the formation of various diols or other aliphatic compounds.
-
Isobutylene-related byproducts: At higher temperatures, DIBAL-H can decompose to liberate isobutylene, which could potentially participate in side reactions.[7]
Troubleshooting Steps:
-
Control the Stoichiometry of DIBAL-H: Use a precise amount of DIBAL-H. An excess of the reducing agent increases the likelihood of over-reduction. Typically, 1 to 2 equivalents are used for the reduction of esters or lactones to the corresponding aldehyde or lactol, which then cyclizes.
-
Maintain Low Reaction Temperatures: DIBAL-H reductions are often carried out at low temperatures (e.g., -78 °C) to enhance selectivity.[9] Adding the DIBAL-H solution slowly to the substrate at a low temperature is crucial.
-
Careful Work-up: The quenching of the reaction is critical. A carefully controlled addition of a quenching agent (like methanol (B129727), followed by water or a mild acid) at low temperatures can prevent the degradation of the product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to look for during the purification of this compound?
A1: Besides the starting materials, common impurities include:
-
Oligomeric/Polymeric materials: These are typically high-boiling and may remain in the distillation flask as a tarry residue.
-
Ring-opened byproducts: Such as 3,4-dimethyl-2,5-hexanedione from the Paal-Knorr synthesis if the reaction is incomplete or if the furan ring re-opens.
-
Solvent residues: From the reaction or purification steps.
-
Isomeric furans: Depending on the purity of the starting materials, other isomeric dimethylfurans could be present in trace amounts.
Q2: How can I effectively purify this compound?
A2: Due to its volatility, distillation is the most common and effective method for purifying this compound. Fractional distillation is recommended to separate it from impurities with close boiling points. Care must be taken to avoid excessive heat, which can cause decomposition. For small-scale purification or removal of non-volatile impurities, column chromatography on silica (B1680970) gel can be used. However, the acidic nature of silica gel can sometimes cause degradation of sensitive furans. Using a deactivated (neutral) silica gel or adding a small amount of a base like triethylamine (B128534) to the eluent can mitigate this.
Q3: Can I use spectroscopic methods to identify the byproducts?
A3: Yes, a combination of spectroscopic techniques is essential for byproduct identification.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is a powerful tool for separating volatile byproducts and obtaining their mass spectra, which can help in determining their molecular weights and fragmentation patterns.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information about isolated byproducts. The presence of carbonyl peaks in the ¹³C NMR spectrum, for instance, would suggest ring-opened byproducts. Broad, unresolved signals in the ¹H NMR spectrum are often indicative of polymeric material.[10]
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The presence of a strong absorption band around 1700-1725 cm⁻¹ would indicate the presence of carbonyl groups from ring-opened impurities.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of this compound via the reduction of 2,3-dimethyl-2-butenolide. Quantitative data for byproduct formation is often not well-documented in the literature and can be highly dependent on the specific reaction conditions.
| Synthesis Method | Reagents | Product | Yield (%) | Reference |
| Reduction of 2,3-dimethyl-2-butenolide | DIBAL-H | This compound | 40 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2,3-Dimethyl-2-butenolide
(Adapted from the synthesis of a related pheromone)[6]
Reagents & Setup:
-
2,3-Dimethyl-2-butenolide
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in an appropriate solvent like toluene or hexanes)
-
Anhydrous solvent (e.g., diethyl ether or toluene)
-
Round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon)
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Dissolve 2,3-dimethyl-2-butenolide in the anhydrous solvent in the round-bottom flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution dropwise to the cooled solution while stirring. Maintain the temperature below -70 °C during the addition.
-
After the addition is complete, allow the reaction to stir at -78 °C for a specified time (this may require optimization, e.g., 1-3 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by the careful addition of water.
-
Allow the mixture to warm to room temperature.
-
Filter the resulting suspension to remove the aluminum salts.
-
Extract the filtrate with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Visualizations
Logical Relationships and Workflows
Caption: A troubleshooting workflow for common issues in this compound synthesis.
Caption: Reaction pathways in the Paal-Knorr synthesis of this compound.
Caption: Main and potential side reactions in the DIBAL-H reduction of 2,3-dimethyl-2-butenolide.
References
- 1. researchgate.net [researchgate.net]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 9. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: 3,4-Dimethylfuran Purification
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of 3,4-Dimethylfuran.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Question: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?
Answer: Discoloration is a common sign of degradation, particularly oxidation. The furan (B31954) ring is susceptible to oxidation, which can lead to the formation of colored impurities.[1]
-
Possible Causes:
-
Troubleshooting Steps:
-
Work Under Inert Atmosphere: When heating solutions for extended periods, such as during distillation, perform the procedure under an inert atmosphere like nitrogen or argon to minimize oxidation.[3]
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing them before use can be beneficial.
-
Store Properly: Store the compound in a tightly sealed container, protected from light, and at refrigerated temperatures (2-8°C) to ensure its integrity.[2]
-
Re-purification: If the product is already discolored, consider re-purifying via flash column chromatography on silica (B1680970) gel or careful fractional distillation.
-
Question: The purity of my this compound does not improve after simple distillation. What's wrong?
Answer: This issue often arises when impurities have boiling points very close to that of this compound (Boiling Point: ~103-104°C).[4] Simple distillation is not effective at separating liquids with boiling point differences of less than 25°C.[5]
-
Possible Causes:
-
Isomeric Impurities: Contamination with other dimethylfuran isomers (e.g., 2,5-dimethylfuran, bp 92-94°C) or other structurally similar byproducts.[6]
-
Azeotrope Formation: The impurity may form an azeotrope with this compound, a mixture that boils at a constant temperature, making separation by standard distillation impossible.[5]
-
-
Troubleshooting Steps:
-
Switch to Fractional Distillation: Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the separation efficiency. This provides a larger surface area for repeated vaporization-condensation cycles, allowing for the separation of components with close boiling points.[5]
-
Try an Alternative Method: If fractional distillation fails, column chromatography is a good alternative for separating non-volatile or thermally sensitive impurities.
-
Analytical Verification: Use a high-resolution analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the persistent impurities.[7] Knowing their identity can help in selecting the best purification strategy.
-
Question: I am experiencing low recovery of my compound after column chromatography. How can I improve the yield?
Answer: Low recovery from column chromatography can result from several factors related to the compound's stability and interaction with the stationary phase.
-
Possible Causes:
-
Irreversible Adsorption: The compound may be strongly adsorbing to the silica gel, especially if the silica is acidic.
-
Degradation on Column: Furan compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation during the purification process.[8]
-
Inappropriate Eluent: The solvent system may not be optimal for eluting the compound efficiently.[1]
-
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Use neutralized silica gel. You can prepare this by washing the silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent, typically 1-2%) and then re-equilibrating with your starting eluent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (B75360) (neutral or basic) or a reverse-phase (C18) silica gel.[9]
-
Optimize Eluent System: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides a good retention factor (Rf) of around 0.3-0.4 for the product.[1]
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities typically include unreacted starting materials, reagents from the synthesis, isomeric byproducts (e.g., other dimethylfurans), and degradation products formed through oxidation or polymerization.[1] Solvents used in the synthesis and workup are also common.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a cool, dry, and dark place.[2] For long-term storage, refrigeration at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and degradation.[2][3]
Q3: Is this compound stable? What conditions should I avoid?
A3: this compound is a furan derivative and is susceptible to degradation. Furan rings can be sensitive to strong acids, bases, oxidizing agents, heat, and UV light.[2][3] Avoid these conditions during purification and handling to prevent hydrolysis, oxidation, or polymerization. It is also a highly flammable liquid with vapors that can form explosive mixtures with air.[10][11] Keep it away from open flames, sparks, and hot surfaces.[10]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: Gas Chromatography (GC) is highly effective for purity analysis due to the volatility of this compound. Using a Mass Spectrometry (MS) detector (GC-MS) is particularly powerful as it allows for the identification of impurities based on their mass spectra.[7][12] High-Performance Liquid Chromatography (HPLC) can also be used, typically with a reverse-phase column.[9][13] ¹H NMR is useful for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.[14]
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈O | [11][15] |
| Molecular Weight | 96.13 g/mol | [11] |
| Boiling Point | 103-104 °C (at 760 mmHg) | [4] |
| Flash Point | 6.6 °C | [4] |
| Hazards | Highly Flammable, Skin Irritant, Eye Irritant, Respiratory Irritant | [11] |
Table 2: Comparison of Purification Techniques for Furan Derivatives
| Purification Method | Typical Purity | Typical Recovery | Advantages | Disadvantages | Reference(s) |
| Fractional Distillation | >98% | Variable | Excellent for separating volatile impurities with different boiling points. Good for large scales. | Not suitable for thermally unstable compounds or azeotropes. Can be energy-intensive. | [5] |
| Silica Gel Chromatography | >95% | 60-80% | Good for removing non-volatile or polar impurities. | Potential for compound degradation on acidic silica. Can be slow and solvent-intensive. | [9] |
| Preparative HPLC | >99% | 70-90% | High-resolution separation, leading to very high purity. | Limited to small scales. Requires specialized equipment and is more expensive. | [9] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating this compound from impurities with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed. The system should be set up for distillation under an inert atmosphere (nitrogen or argon) if the sample is sensitive to oxidation.
-
Charging the Flask: Charge the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin heating the flask gently using a heating mantle.
-
Slowly increase the temperature until the liquid begins to boil and the vapor rises into the fractionating column.
-
Carefully monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~103-104°C).
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides.
-
-
Analysis: Analyze the collected fractions using GC-MS to confirm purity. Combine the pure fractions.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a standard method for determining the purity of a this compound sample and identifying impurities.[7][12]
-
Objective: To quantify the purity of a this compound sample and identify any potential impurities.
-
Materials and Reagents:
-
This compound sample.
-
High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate).
-
GC vials with caps.
-
-
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer detector (GC-MS).
-
Column: A non-polar capillary column, such as an HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness, is suitable for volatile compounds.[7]
-
-
Sample Preparation:
-
Prepare a stock solution by dissolving ~10 mg of the sample in 10 mL of the chosen solvent.
-
From the stock solution, prepare a working solution of approximately 100 µg/mL by further dilution.
-
-
GC-MS Conditions (Illustrative):
-
Injector Temperature: 220°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 240°C at 15°C/min, and hold for 2 minutes.
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and its mass spectrum fragmentation pattern.
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3,4-dimethyl furan, 20843-07-6 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method: The Effect of Hydrogen Donors | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | C6H8O | CID 34338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Separation of 2,5-Dimethylfuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Page loading... [guidechem.com]
Degradation pathways of 3,4-Dimethylfuran under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation pathways of 3,4-Dimethylfuran under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?
A1: Under acidic conditions, the furan (B31954) ring of this compound is susceptible to acid-catalyzed hydrolysis. The primary degradation pathway involves protonation of the furan ring's oxygen atom, followed by nucleophilic attack by water. This leads to ring-opening, forming dicarbonyl intermediates which are often unstable.[1][2] These intermediates can subsequently undergo further reactions, including polymerization.[1]
Q2: What are the expected degradation products?
A2: The initial ring-opening of this compound is expected to yield unsaturated 1,4-dicarbonyl compounds. Due to their high reactivity, these intermediates are typically not isolated and can quickly polymerize, forming insoluble materials often referred to as "humins".[1] Depending on the specific reaction conditions and the presence of other nucleophiles, a variety of secondary products could be formed.
Q3: How do experimental conditions like acid strength, temperature, and solvent affect the degradation rate?
A3: The rate of degradation is highly dependent on the experimental conditions:
-
Acid Strength: Stronger acids (e.g., concentrated H₂SO₄) will accelerate the degradation and polymerization of furans more significantly than milder acid catalysts (e.g., p-toluenesulfonic acid, Lewis acids).[1] The stability of similar compounds is known to be highly pH-dependent, with greater stability observed in less acidic environments.[2]
-
Temperature: Higher temperatures increase the rate of all reactions, including the desired reaction and the undesired degradation pathways.[1] Running reactions at the lowest effective temperature is recommended to minimize decomposition.[1]
-
Solvent: The choice of solvent is critical. Protic or aqueous solvents can participate in the hydrolysis and promote ring-opening.[1] Using anhydrous, non-protic solvents is advisable to suppress these degradation pathways.[1] Polar aprotic solvents may offer a stabilizing effect on furan derivatives.[3]
Q4: What are the most common side reactions to be aware of?
A4: The most significant side reaction is polymerization.[1] The reactive intermediates formed from the furan ring-opening can readily react with each other or with intact this compound molecules, leading to the formation of high-molecular-weight polymers. This is often observed as the formation of dark, insoluble tars in the reaction mixture.
Q5: How can I minimize the degradation of this compound in my experiments?
A5: To minimize degradation, consider the following strategies:
-
Use the mildest possible acidic conditions that still allow for your desired transformation.[1]
-
Maintain a low reaction temperature.[1]
-
Ensure all reagents and solvents are anhydrous.[1]
-
Keep the reaction time to a minimum; monitor the reaction closely and work it up as soon as the starting material is consumed.[1]
-
Work under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, which can be a problem for some furan derivatives.[4]
Q6: What analytical techniques are suitable for monitoring the degradation of this compound and identifying its products?
A6: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a standard and effective method for monitoring the disappearance of the starting material and the appearance of degradation products.[5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products. For characterizing polymeric materials, techniques like Scanning Electron Microscopy (SEM) and FT-IR spectroscopy may be useful.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of desired product | Degradation of the this compound starting material due to harsh acidic conditions. | 1. Use a Milder Acid: Switch from a strong mineral acid to a milder catalyst like p-TsOH or a Lewis acid.[1]2. Lower Temperature: Reduce the reaction temperature.[1]3. Minimize Water: Use anhydrous solvents and reagents to prevent hydrolysis.[1] |
| Unexpected peaks in HPLC/GC-MS analysis | Formation of various degradation byproducts from ring-opening or side reactions. | 1. Forced Degradation Study: Perform a controlled degradation study (see Protocol 1) to identify the retention times/mass spectra of potential degradation products.[2]2. Review Conditions: Re-evaluate the reaction conditions (pH, temperature) as they may be too harsh. |
| Formation of dark, insoluble material (polymers) | Acid-catalyzed polymerization of this compound or its ring-opened intermediates.[1] | 1. Reduce Acid Concentration: Lower the concentration of the acid catalyst.2. Shorten Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.[1]3. Improve Mixing: Ensure efficient stirring to avoid localized "hot spots" of high acid concentration. |
| Inconsistent reaction outcomes / poor reproducibility | Variability in the amount of water present in reagents/solvents. Degradation of the this compound stock solution. | 1. Use Fresh, Dry Solvents: Always use freshly dried, anhydrous solvents for the reaction.2. Check Starting Material: Verify the purity of the this compound before use. If using a stock solution, prepare it fresh. |
Quantitative Data
| Condition | Parameter | Estimated Degradation (after 24h at 60°C) | Recommendation |
| pH | pH 3 (Aqueous Buffer) | < 10% | Maintain acidic conditions for aqueous solutions where necessary, but be aware of potential degradation. |
| pH 5 (Aqueous Buffer) | 20-30% | Avoid prolonged storage in near-neutral aqueous solutions. | |
| pH 1 (0.1 M HCl) | > 50% | Avoid strongly acidic aqueous conditions unless required for the reaction.[2] | |
| Solvent | Anhydrous THF | < 5% | Use anhydrous, non-protic solvents to minimize degradation.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
Objective: To intentionally degrade this compound under controlled acidic conditions to identify potential degradation products and understand its stability limits.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC system with DAD or UV detector
-
Class A volumetric flasks, pipettes
-
Thermostatic water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Acid Hydrolysis Setup: In a labeled vial, add a specific volume of the stock solution to an equal volume of 0.1 M HCl. This will result in a final concentration of 0.5 mg/mL in a 50:50 methanol/0.1 M HCl solution.
-
Control Sample: Prepare a control sample by adding the same volume of stock solution to an equal volume of HPLC-grade water.
-
Incubation: Place both the acid-treated sample and the control sample in a water bath set to 60°C.[2]
-
Time-Point Sampling: Withdraw aliquots from each vial at specific time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately before analysis, neutralize the aliquot from the acidic sample by adding an equivalent amount of 0.1 M NaOH.[2] This is crucial to stop the degradation process before injection into the HPLC.
-
Analysis: Analyze all samples (including the t=0 samples) by HPLC to determine the percentage of this compound remaining and to observe the formation of any new peaks corresponding to degradation products.
Protocol 2: HPLC Analysis of this compound
Objective: To quantify the concentration of this compound and monitor the appearance of degradation products.
Instrumentation & Conditions (Typical):
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
A: Water
-
B: Acetonitrile
-
Example Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (approx. 220 nm) and collect spectra from 200-400 nm to detect other chromophores.
-
Injection Volume: 10 µL.
Procedure:
-
Calibration Curve: Prepare a series of calibration standards of this compound in the mobile phase or a suitable solvent (e.g., 5, 10, 25, 50, 100 µg/mL).
-
System Suitability: Inject a mid-range standard multiple times to ensure the system is performing correctly (check for consistent retention times and peak areas).
-
Sample Injection: Inject the prepared and neutralized samples from the forced degradation study (Protocol 1) or from your experiment.
-
Data Analysis: Integrate the peak corresponding to this compound and any new peaks that appear. Use the calibration curve to quantify the concentration of this compound remaining in each sample. Calculate the percentage degradation over time.
Visualizations
Caption: Proposed acid-catalyzed degradation pathway for this compound.
Caption: Troubleshooting workflow for this compound degradation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Furanic Compound Analysis and its relation to paper Insulation Ageing | EA Technology Americas [eatechnology.com]
Stability of 3,4-Dimethylfuran in different solvent systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,4-Dimethylfuran in various solvent systems. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns for this compound?
A1: As a furan (B31954) derivative, this compound is susceptible to degradation under certain conditions. The furan ring is sensitive to strong acids, bases, oxidizing agents, and light.[1] The primary degradation pathways include acid-catalyzed hydrolysis, oxidation leading to ring-opening, and photodegradation. While specific quantitative data for this compound is not extensively documented, the behavior of analogous furan compounds suggests that careful consideration of solvent choice and experimental conditions is crucial to maintain its integrity.
Q2: How should this compound be stored to ensure its stability?
A2: To ensure the stability of this compound, it should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For long-term storage, refrigeration at 2-8°C in a tightly sealed container is recommended.
Q3: In which types of solvents is this compound most and least stable?
A3: While specific stability data for this compound is limited, a qualitative assessment based on the general reactivity of furans can be made. Polar aprotic solvents are expected to be the most suitable for maintaining stability.
Qualitative Stability of this compound in Different Solvent Systems (Predicted)
| Solvent Class | Representative Solvents | Acidic Conditions (e.g., 0.1 M HCl) | Basic Conditions (e.g., 0.1 M NaOH) | Oxidative Conditions (e.g., H₂O₂) | Photochemical Conditions (UV Light) |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate Stability | Low Stability | Low Stability | Moderate Stability |
| Polar Protic | Water, Methanol (B129727), Ethanol | Low Stability | Very Low Stability | Low Stability | Low Stability |
| Non-Polar | Hexane, Toluene | High Stability (if acid is immiscible) | High Stability (if base is immiscible) | Moderate Stability | Moderate Stability |
Note: This table provides an estimated guide. Empirical stability studies are essential for confirming the stability of this compound in your specific experimental setup.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed during my reaction.
-
Potential Cause: The reaction conditions may be too harsh. Furans are known to be unstable in strongly acidic or basic environments.[1]
-
Solution:
-
If possible, perform the reaction under neutral or near-neutral pH conditions.
-
Consider using a milder acid or base if required for the reaction.
-
Lowering the reaction temperature may also help to reduce the degradation rate.
-
If the solvent is aqueous, consider switching to a polar aprotic solvent.
-
Issue 2: A yellow or brown color develops in my solution of this compound.
-
Potential Cause: The formation of color often indicates the presence of degradation products, which can result from oxidation or polymerization of the furan ring.
-
Solution:
-
Ensure that your solvents are deoxygenated by sparging with an inert gas like nitrogen or argon before use.
-
Store solutions of this compound in the dark to prevent photodegradation.
-
If the color appears during a reaction, it may be an unavoidable side product. In this case, purification of the desired product will be necessary.
-
Issue 3: I am having difficulty quantifying this compound using HPLC.
-
Potential Cause: this compound is a relatively volatile compound, which can present challenges for HPLC analysis. It may also co-elute with other components in the reaction mixture.
-
Solution:
-
Use a mobile phase with a lower organic content to increase retention on a reverse-phase column.
-
Ensure that the UV detection wavelength is appropriate for this compound.
-
Consider using Gas Chromatography (GC) as an alternative analytical technique, as it is well-suited for volatile compounds.[2][3][4][5]
-
Issue 4: My crude NMR spectrum shows unexpected peaks after workup.
-
Potential Cause: The workup procedure, especially if it involves acidic or basic washes, may be causing degradation of the this compound.
-
Solution:
-
Test the stability of your compound to the workup conditions by exposing a small sample to the aqueous acid or base and analyzing the outcome by TLC or NMR.[6]
-
If instability is confirmed, use a neutral water wash or a milder acidic/basic wash (e.g., saturated ammonium (B1175870) chloride or sodium bicarbonate solution).
-
Minimize the contact time between your compound and the aqueous phase during extraction.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.[7]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or GC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 2 mL of the stock solution in a quartz cuvette to a UV light source.
-
Control: Keep 2 mL of the stock solution at room temperature, protected from light.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable analytical method (e.g., HPLC or GC-MS) to determine the percentage of this compound remaining.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: HPLC Method for Quantification of this compound
This protocol provides a starting point for developing an HPLC method for the quantification of this compound.[8]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Acetonitrile and water (e.g., 60:40 v/v). The ratio may need to be optimized.
Operating Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 220-280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 3: GC-MS Method for Quantification of this compound
This protocol is suitable for the analysis of the volatile this compound.[2][3][4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms or equivalent)
Operating Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp at 10°C/min to 250°C, hold for 5 minutes
-
-
MS Detector: Electron Impact (EI) ionization, scanning from m/z 40 to 300.
Quantification:
-
Use an internal standard (e.g., a deuterated analog if available).
-
Prepare calibration standards containing a fixed amount of the internal standard and varying concentrations of this compound.
-
Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Potential Degradation Pathway
Under acidic conditions, the furan ring is susceptible to hydrolysis, which can lead to ring-opening and the formation of dicarbonyl compounds.
Caption: A potential degradation pathway for this compound in the presence of acid.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ceas.org.tw [ceas.org.tw]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3,4-Dimethylfuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dimethylfuran. The following information addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
The impurities present in this compound are highly dependent on the synthetic route employed. Two common methods for the synthesis of furans are the Paal-Knorr synthesis and the reduction of substituted butenolides.
-
From Paal-Knorr Synthesis: This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. Potential impurities include:
-
Unreacted 1,4-dicarbonyl compounds: For this compound, a likely precursor is 3,4-hexanedione.
-
Acidic Catalyst: Residual acid from the reaction can remain in the crude product.
-
Polymeric Byproducts: Acidic conditions can sometimes lead to the formation of polymeric materials.
-
Aldol Condensation Products: Self-condensation of the dicarbonyl starting material can occur as a side reaction.
-
-
From Reduction of 2,3-dimethyl-2-butenolide:
-
Unreacted Starting Material: Incomplete reduction will leave residual 2,3-dimethyl-2-butenolide.
-
Reducing Agent Residues: Salts and byproducts from the reducing agent (e.g., diisobutylaluminum hydride) may be present.
-
Q2: My this compound sample is dark in color. What causes this and how can I fix it?
Discoloration, particularly darkening, in furan (B31954) derivatives is often due to oxidation or polymerization. This can be accelerated by the presence of residual acids, exposure to air, and light. To address this, it is crucial to neutralize any residual acid catalyst after synthesis and before purification. Washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, can help. Subsequent purification by distillation or chromatography should yield a colorless product.
Q3: I am having trouble separating this compound from an impurity with a very similar boiling point. What should I do?
When impurities have boiling points close to the product, standard distillation may not be effective. In this case, consider the following:
-
Fractional Distillation: Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.
-
Column Chromatography: This technique separates compounds based on polarity rather than boiling point and is often effective for separating close-boiling isomers or other impurities.
-
Chemical Treatment: If the impurity has a reactive functional group that the furan does not, it may be possible to selectively react the impurity to form a new compound with significantly different physical properties, making it easier to separate.
Troubleshooting Guides
Fractional Distillation
Fractional distillation is a primary method for purifying volatile compounds like this compound.
Issue 1: Poor separation of this compound from impurities.
-
Possible Cause: The boiling points of this compound and the impurity are too close for the current distillation setup.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Switch to a fractional distillation column with a higher number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to provide more condensation-vaporization cycles, which can enhance separation.
-
Vacuum Distillation: If the compounds are high-boiling or thermally sensitive, distillation under reduced pressure will lower the boiling points and may improve separation.
-
| Compound | Boiling Point (°C at 760 mmHg) |
| This compound | 103.2[1] |
| 3,4-Hexanedione (potential precursor) | ~150-152 |
As the boiling point of a likely precursor is significantly higher, fractional distillation should be effective in removing it.
Column Chromatography
Column chromatography is a versatile technique for purifying organic compounds based on their polarity.
Issue 2: this compound co-elutes with an impurity.
-
Possible Cause: The solvent system (mobile phase) is not optimized for the separation.
-
Troubleshooting Steps:
-
TLC Analysis: Use Thin-Layer Chromatography (TLC) to screen different solvent systems. The ideal system will show good separation between your product and the impurity, with the product having an Rf value of approximately 0.2-0.3.
-
Solvent Gradient: Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This can help to resolve compounds with similar polarities.
-
Change Stationary Phase: If silica (B1680970) gel is not providing adequate separation, consider using a different stationary phase such as alumina (B75360) or a reverse-phase C18 silica.
-
Issue 3: Streaking or tailing of the product on the column.
-
Possible Cause: The compound is interacting too strongly with the stationary phase, which can be an issue with acidic or very polar compounds on silica gel.
-
Troubleshooting Steps:
-
Add a Modifier: For acidic impurities or products, adding a small amount (0.1-1%) of a modifier like acetic or formic acid to the eluent can improve peak shape.
-
Deactivate Silica Gel: Pre-treating the silica gel with a non-nucleophilic base can reduce strong acidic interactions.
-
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
This protocol describes the purification of crude this compound by fractional distillation at atmospheric pressure.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
Procedure:
-
Place the crude this compound and a few boiling chips into the round-bottom flask.
-
Set up the fractional distillation apparatus. Ensure all joints are securely clamped.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the most volatile component.
-
Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (103.2 °C at 760 mmHg).[1]
-
Monitor the temperature closely. A significant drop or rise in temperature indicates that the product has finished distilling or a new component is beginning to distill.
-
Stop the distillation once the temperature changes significantly or when only a small amount of residue remains in the flask.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of a this compound sample.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column (e.g., HP-5MS or equivalent)
Sample Preparation:
-
Dilute a small sample of the purified this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes. |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Workflow for purification and analysis of this compound.
References
Technical Support Center: Enhancing 3,4-Dimethylfuran Production Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,4-Dimethylfuran.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: A prevalent method for synthesizing substituted furans like this compound is the Paal-Knorr synthesis.[1] This reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2] For this compound, the starting material would be 3,4-dimethyl-2,5-hexanedione. Another documented approach involves the reduction of 2,3-dimethyl-2-butenolide.
Q2: My reaction mixture is turning dark brown or black and forming a tar-like substance. What is happening?
A2: The formation of a dark, polymeric substance is a common issue in furan (B31954) synthesis, often attributed to the high reactivity of the furan ring, especially under acidic conditions.[3] This can lead to polymerization or decomposition of the starting materials or the furan product. Careful control of temperature and pH is crucial to minimize these side reactions.[3]
Q3: Why is the yield of my this compound synthesis consistently low?
A3: Low yields can result from several factors, including incomplete reaction, the formation of side products such as polymers or ring-opened species, and decomposition of the product during workup or purification.[3] Optimizing reaction parameters like temperature, catalyst, and reaction time is key to improving yields.
Q4: How do substituents on the 1,4-dicarbonyl precursor affect the Paal-Knorr synthesis?
A4: The electronic and steric properties of the substituents on the 1,4-dicarbonyl starting material can significantly impact the reaction rate and yield. Electron-donating groups can facilitate the reaction, while bulky substituents may hinder the cyclization process.
Q5: What are the best practices for purifying this compound?
A5: Purification of furans can be challenging due to their potential volatility and instability. Common purification techniques include:
-
Distillation: For volatile furans like this compound, vacuum distillation is often effective. Care must be taken to avoid excessive heat, which can cause decomposition.
-
Column Chromatography: Column chromatography on silica (B1680970) gel is a standard method. However, the acidic nature of silica can sometimes degrade sensitive furans. Using deactivated (neutral) silica or alumina (B75360), or adding a small amount of a neutralizer like triethylamine (B128534) to the eluent, can mitigate this issue.
Troubleshooting Guides
Common Issues in this compound Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | - Insufficiently acidic catalyst. - Reaction temperature is too low. - Steric hindrance in the 1,4-dicarbonyl precursor. | - Use a stronger acid catalyst (e.g., switch from p-TsOH to H₂SO₄, but with caution). - Gradually increase the reaction temperature while monitoring for product formation and decomposition. - Increase reaction time. |
| Formation of Dark Tar/Polymer | - Harsh acidic conditions (e.g., high concentration of strong acid). - Excessively high reaction temperature. - Presence of oxygen, which can promote polymerization. | - Use a milder acid catalyst (e.g., p-toluenesulfonic acid). - Lower the reaction temperature. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Ring-Opened Byproducts | - Presence of water in the reaction mixture, which can lead to hydrolysis of the furan ring under acidic conditions.[3] | - Use anhydrous solvents and reagents. - Consider adding a drying agent to the reaction mixture. |
| Difficult Purification | - Co-elution of impurities with similar polarity during column chromatography. - Decomposition of the product on acidic silica gel. | - Optimize the solvent system for column chromatography to achieve better separation. - Use neutral or deactivated silica gel or alumina for chromatography. - Consider purification by vacuum distillation if the product is thermally stable. |
| Inconsistent Yields | - Variability in the quality of starting materials. - Poor control over reaction parameters (temperature, reaction time). | - Ensure the purity of the 1,4-dicarbonyl precursor. - Use precise temperature control (e.g., oil bath) and monitor the reaction closely by TLC or GC to ensure consistent reaction times. |
Experimental Protocols
Representative Protocol: Paal-Knorr Synthesis of a Substituted Furan
This protocol describes a general procedure for the Paal-Knorr synthesis of a substituted furan from a 1,4-dicarbonyl compound. This can be adapted for the synthesis of this compound from 3,4-dimethyl-2,5-hexanedione.
Materials:
-
1,4-dicarbonyl compound (e.g., 3,4-dimethyl-2,5-hexanedione)
-
Anhydrous toluene
-
p-Toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq) in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 - 0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete (typically when the starting material is no longer visible by TLC), cool the mixture to room temperature.
-
Neutralization: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow for Paal-Knorr Synthesis
A schematic overview of the Paal-Knorr synthesis workflow.
Troubleshooting Decision Tree for Low Yield in this compound Synthesis
A decision tree to diagnose and resolve low yield issues.
References
Preventing polymerization of furan compounds during synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you prevent the common issue of polymerization during the synthesis of furan-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my furan (B31954) reactions turning black and yielding insoluble tar?
The formation of dark brown or black insoluble solids or tars is a classic sign of furan polymerization.[1] Furan is an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles.[1] Under strongly acidic conditions, the furan ring can be protonated, leading to irreversible ring-opening.[1] This process forms highly reactive intermediates, such as succinaldehyde, which readily polymerize with other furan molecules to create high-molecular-weight tars.[1][2]
Q2: What are the common signs of furan polymerization in my reaction?
Key indicators of significant polymerization include:
-
The appearance of dark brown or black insoluble materials.[1]
-
A substantial decrease in the yield of the desired product.[1]
-
The reaction mixture becoming complex and difficult to purify.[1]
-
Analytical data (GC-MS or NMR) showing a range of unidentified, high-molecular-weight byproducts.[1]
Q3: Which reaction conditions are most likely to cause furan polymerization?
Polymerization is most often triggered by:
-
Strong Acids: Strong Lewis acids, such as aluminum chloride (AlCl₃), and strong Brønsted acids are primary causes, as they are harsh on the sensitive furan ring.[1]
-
High Temperatures: Elevated temperatures can accelerate degradation and polymerization reactions.[3][4] Heat treatment of furan resins above 200°C can lead to significant changes in chemical properties.[5]
-
Aqueous Acidic Conditions: The presence of water in an acidic environment can promote polymerization, with yields of insoluble polymer reaching around 90% in some cases.[2]
Q4: How can I prevent polymerization during Friedel-Crafts reactions involving furan?
To avoid polymerization in Friedel-Crafts reactions, it is critical to use milder catalysts and controlled conditions. Successful approaches include:
-
Milder Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is a much better alternative to AlCl₃.[1] Other mild options include zinc(II) and indium(III) salts.[1]
-
Heterogeneous Catalysts: Solid acid catalysts like zeolites or specific ion-exchange resins (e.g., Amberlyst 70) can provide a milder reaction environment.[1][2]
-
Low Temperature: Conducting the reaction at low temperatures, such as 0°C, is crucial for controlling reactivity.[1]
Q5: What is the role of the solvent in preventing furan polymerization?
Solvent choice is critical. Using alcohols like methanol (B129727) can suppress polymer formation by stabilizing the reactive aldehyde intermediates that form from ring-opening.[2] The alcohol converts these aldehydes into more stable acetals, preventing them from participating in polymerization reactions.[2] In contrast, using water as a solvent under acidic conditions can significantly promote polymerization.[2] Polar aprotic solvents, such as DMF, have also been shown to have a strong stabilizing effect on furan derivatives.[6][7]
Q6: Are there any chemical inhibitors or stabilizers I can add to prevent polymerization?
Yes, certain additives can stabilize furan compounds.
-
BHT (Butylated Hydroxytoluene): BHT is a common stabilizer added at low ppm concentrations to scavenge free radicals responsible for peroxide formation, which can initiate polymerization.[8][9]
-
Hindered Amines: Compounds like phenylenediamines can be used as inhibitors to prevent air oxidation and thermal polymerization of furfural (B47365) and its derivatives.[10]
-
Ethanol: Often added at higher concentrations (1-2%) as a stabilizer.[8]
Q7: How does temperature impact the stability and structure of furan compounds?
Temperature has a significant impact. While furan is considered a heat-stable compound, it can decompose at very high temperatures (e.g., 670°C without a catalyst).[11] In synthetic procedures, even moderately elevated temperatures can be detrimental. For instance, in the polymerization of furfuryl alcohol, increasing the temperature can alter the structure of the resulting polymer, with significant changes observed above 75°C.[4] Studies show that with increasing temperature, the population of furan's planar geometry decreases significantly, indicating greater ring dynamics and potential instability.[12]
Troubleshooting Guides
Guide 1: Issue - Low Yield and Tar Formation in Acid-Catalyzed Reactions
If you are experiencing significant polymerization in an acid-catalyzed reaction, follow this workflow:
Caption: Troubleshooting workflow for diagnosing and fixing furan polymerization.
Guide 2: Mechanism of Polymerization and Prevention
Understanding the mechanism is key to prevention. Strong acids protonate the furan ring, causing it to open and form reactive aldehydes. These aldehydes then polymerize.
Caption: Comparison of the polymerization pathway and the prevention mechanism.
Data Presentation
Table 1: Influence of Catalyst on Furan Acylation
This table provides a qualitative comparison of common catalysts used in Friedel-Crafts acylation of furan.
| Catalyst Type | Catalyst Example | Tendency for Polymerization | Recommended Use |
| Strong Lewis Acid | Aluminum chloride (AlCl₃) | Very High | Not recommended for furan.[1] |
| Mild Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Low | Recommended for furan acylations.[1] |
| Heterogeneous Acid | Zeolites (e.g., H-ZSM-5) | Low to Moderate | Effective under specific conditions.[13] |
| Heterogeneous Acid | Amberlyst 70 | Moderate | Can be used, but conditions must be optimized.[2] |
Table 2: Influence of Solvent on Acid-Catalyzed Conversion of Furan
This data is adapted from a study on the conversion of furan to benzofuran (B130515), highlighting the dramatic effect of the solvent on polymerization.[2]
Reaction Conditions: Furan (3g), Solvent (100ml), Amberlyst 70 catalyst (3g), 90 min.
| Solvent | Temperature (°C) | Furan Conversion (%) | Benzofuran Yield (%) | Insoluble Polymer Yield (%) |
| Water | 170 | ~100 | < 1 | ~90 |
| Methanol | 170 | 95.8 | 48.2 | Significantly Suppressed |
| Methanol/Water (1:1) | 170 | 98.2 | 18.5 | Significant Polymerization |
Experimental Protocols
**Protocol 1: General Procedure for Furan Acylation using Boron Trifluoride Etherate (BF₃·OEt₂) **
This protocol is based on established methods for minimizing polymerization during the acylation of furan.[1]
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve furan in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Reagent Addition: Add the acylating agent (e.g., acetic anhydride) to the cooled furan solution.
-
Catalyst Addition: Add boron trifluoride etherate (BF₃·OEt₂) dropwise to the stirred reaction mixture while carefully maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C. Monitor the reaction's progress by TLC or GC. Depending on substrate reactivity, the reaction may be allowed to slowly warm to room temperature.
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding it to an ice-cold saturated sodium bicarbonate solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Acid-Catalyzed Conversion of Furan with Polymerization Suppression
This protocol demonstrates the use of an alcohol solvent to prevent polymerization during an acid-catalyzed reaction, based on the conversion of furan to benzofuran.[2]
-
Reaction Setup: In a suitable pressure vessel equipped with a magnetic stirrer, add furan (e.g., 3 g) to methanol (e.g., 100 ml).
-
Catalyst Addition: Add the solid acid catalyst (e.g., Amberlyst 70, 3 g).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 170°C) with vigorous stirring for the required time (e.g., 90 minutes). The pressure will be autogenous.
-
Cooling & Filtration: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by filtration.
-
Analysis & Purification: Analyze the liquid product for conversion and yield using GC or HPLC. Purify the product as required, typically through distillation or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. Furanic Polymerization Causes the Change, Conservation and Recovery of Thermally-Treated Wood Hydrophobicity before and after Moist Conditions Exposure [mdpi.com]
- 6. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Stabilizer Systems [sigmaaldrich.com]
- 9. Furan, 99+%, stabilized | Fisher Scientific [fishersci.ca]
- 10. patents.justia.com [patents.justia.com]
- 11. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 3,4-Dimethylfuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting catalyst deactivation during the synthesis of 3,4-dimethylfuran. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory. While specific data for this compound synthesis is limited in published literature, the principles outlined here are based on established knowledge of catalyst deactivation in related furan (B31954) and biomass conversion processes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound and what types of catalysts are typically used?
A1: A primary laboratory and potential industrial route to this compound is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-diketone precursor, 3,4-diethyl-2,5-hexanedione.[1][2][3] Another potential pathway is the catalytic dehydration of 2,3-dimethyl-1,4-butanediol. Both routes typically employ solid acid catalysts.
Commonly used catalysts include:
-
Zeolites (e.g., H-ZSM-5, H-Beta): These are widely used due to their strong acidic sites and shape-selective properties.
-
Acidic Resins (e.g., Amberlyst): These polymer-based catalysts are effective for lower temperature liquid-phase reactions.[3]
-
Metal Oxides (e.g., γ-Al2O3, ZrO2): These can possess both Lewis and Brønsted acid sites.
Q2: What are the primary mechanisms of catalyst deactivation in furan synthesis?
A2: Catalyst deactivation is a common issue in acid-catalyzed reactions of furans and their precursors. The main deactivation mechanisms are:
-
Coking/Fouling: This is the most frequent cause of deactivation.[4] It involves the deposition of carbonaceous materials (coke) on the catalyst surface and within its pores. Coke precursors can be the reactants, products, or intermediate species that polymerize or condense under reaction conditions.[4]
-
Poisoning: This occurs when impurities in the feedstock strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons in biomass-derived feedstocks include sulfur and nitrogen compounds.
-
Sintering/Thermal Degradation: At high reaction temperatures, the catalyst's structure can be damaged. This can involve the growth of metal crystallites (in the case of supported metal catalysts) or the collapse of the pore structure in materials like zeolites.[5]
-
Leaching: In liquid-phase reactions, the active components of the catalyst may dissolve into the reaction medium, leading to a loss of activity. This is more common with supported metal catalysts where the metal-support interaction is weak.
Troubleshooting Guide
Problem 1: Gradual or rapid loss of catalyst activity (decreasing conversion).
This is the most common symptom of catalyst deactivation. The troubleshooting process can be guided by identifying the likely cause.
| Potential Cause | Identification Method | Proposed Solutions |
| Coking/Fouling | - Visual inspection (catalyst appears black).- Temperature-Programmed Oxidation (TPO) analysis.- Increased pressure drop in fixed-bed reactors. | - Catalyst Regeneration: Controlled combustion of the coke in an oxygen-containing atmosphere (calcination) is an effective method for zeolites and other thermally stable catalysts.[4]- Process Optimization: Lowering the reaction temperature, reducing reactant concentration, or using a co-solvent that inhibits polymerization can minimize coke formation. |
| Poisoning | - Feedstock analysis for impurities (S, N, etc.).- Elemental analysis of the spent catalyst. | - Feedstock Purification: Implement a pre-treatment step to remove contaminants from the feedstock.- Use of Guard Beds: A sacrificial bed of adsorbent material can be placed before the main catalyst bed to capture poisons. |
| Sintering | - Characterization of the spent catalyst (e.g., XRD, TEM) to observe changes in crystal or particle size. | - Lower Reaction Temperature: Operate at the minimum temperature required for efficient conversion.- Catalyst Selection: Choose a catalyst with higher thermal stability. |
| Leaching | - Analysis of the reaction mixture (e.g., ICP-MS) for traces of the active catalyst component. | - Catalyst Design: Select catalysts with strong anchoring of the active species to the support.- Solvent Choice: Use a solvent system that minimizes the solubility of the active catalyst components. |
Data Presentation: Illustrative Catalyst Deactivation Data
Table 1: Effect of Time on Stream on Catalyst Performance (Illustrative)
| Time on Stream (hours) | Precursor Conversion (%) | This compound Selectivity (%) | Notes |
| 1 | 98 | 85 | Initial high activity. |
| 8 | 85 | 82 | Gradual decrease in conversion. |
| 16 | 65 | 78 | Significant deactivation observed. |
| 24 | 40 | 75 | Catalyst requires regeneration. |
Table 2: Coke Content vs. Catalyst Activity (Illustrative)
| Coke Content (wt%) | Catalyst Surface Area (m²/g) | Relative Activity (%) |
| 0 (Fresh) | 425 | 100 |
| 5 | 310 | 70 |
| 10 | 220 | 45 |
| 15 | 150 | 20 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Stability Testing in a Fixed-Bed Reactor
This protocol describes a typical experiment to evaluate the stability of a solid acid catalyst for the vapor-phase synthesis of this compound.
-
Catalyst Preparation:
-
Press the catalyst powder into pellets and sieve to the desired particle size (e.g., 0.25-0.42 mm).
-
Load a known amount of the catalyst (e.g., 1.0 g) into a stainless-steel fixed-bed reactor.
-
-
Pre-treatment:
-
Heat the catalyst under a flow of inert gas (e.g., N₂) to the desired reaction temperature (e.g., 300-400 °C) to remove any adsorbed water.
-
-
Reaction:
-
Introduce the feedstock (e.g., a solution of 3,4-diethyl-2,5-hexanedione in a suitable solvent) into the reactor using a high-pressure liquid pump.
-
The liquid feed is vaporized and mixed with a carrier gas (e.g., N₂) before entering the reactor.
-
Maintain the desired reaction temperature and pressure.
-
-
Analysis:
-
Collect the reactor effluent at regular intervals by passing it through a condenser.
-
Analyze the liquid products using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the precursor and the selectivity to this compound.
-
-
Deactivation Study:
-
Continue the reaction for an extended period (e.g., 24-48 hours), monitoring the conversion and selectivity over time. A decline in these parameters indicates catalyst deactivation.
-
-
Post-Reaction Characterization:
-
After the experiment, cool the reactor under an inert atmosphere.
-
Carefully unload the spent catalyst and characterize it using techniques such as TPO, BET surface area analysis, and microscopy to understand the deactivation mechanism.
-
Protocol 2: Catalyst Regeneration by Calcination
This protocol outlines a general procedure for regenerating a coked zeolite catalyst.
-
Preparation:
-
Place the spent (coked) catalyst in a ceramic boat and insert it into a tube furnace.
-
-
Purging:
-
Purge the furnace with an inert gas (e.g., N₂) at room temperature to remove any residual hydrocarbons.
-
-
Oxidation:
-
Introduce a controlled flow of a dilute oxygen/inert gas mixture (e.g., 5% O₂ in N₂).
-
Slowly ramp the temperature (e.g., 2-5 °C/min) to a target temperature (e.g., 500-550 °C). A slow ramp rate is crucial to prevent overheating from the exothermic combustion of coke.
-
Hold at the target temperature for several hours (e.g., 4-6 hours) until the coke is completely burned off.
-
-
Cooling:
-
Switch the gas flow back to an inert gas.
-
Cool the furnace down to room temperature.
-
The regenerated catalyst is now ready for re-use or characterization to confirm the restoration of its properties.
-
Visualizations
Caption: Key mechanisms leading to catalyst deactivation.
Caption: A logical workflow for diagnosing catalyst deactivation.
Caption: The operational cycle of catalyst use and regeneration.
References
Impact of reaction parameters on 3,4-Dimethylfuran purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethylfuran. The primary focus is on the impact of reaction parameters on product purity, utilizing the Paal-Knorr synthesis as the core methodology.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and robust method for synthesizing this compound is the Paal-Knorr furan (B31954) synthesis. This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1] For the synthesis of this compound, the appropriate precursor is 3,4-dimethyl-2,5-hexanedione.
Q2: What are the critical reaction parameters that influence the purity of this compound in a Paal-Knorr synthesis?
A2: The purity of the final product is highly dependent on several key parameters:
-
Catalyst Choice: The type and concentration of the acid catalyst are crucial. Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective but can lead to side reactions and product degradation if not carefully controlled.[2] Milder Lewis acids such as zinc bromide (ZnBr₂), bismuth(III) nitrate (B79036) (Bi(NO₃)₃), or scandium(III) triflate (Sc(OTf)₃) can offer a cleaner reaction profile.[3]
-
Reaction Temperature: High temperatures can accelerate the reaction but also promote the formation of polymeric byproducts and charring, significantly reducing purity.[3]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the furan product.[3]
-
Solvent: The choice of solvent can impact reaction rates and selectivity. High-boiling aprotic solvents like toluene (B28343) or dimethylformamide (DMF) can provide better temperature control.[3]
Q3: How can I monitor the progress of the reaction to optimize for purity?
A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] Monitoring allows for the determination of the optimal reaction time to maximize the yield of this compound while minimizing the formation of degradation products.
Q4: What are the most effective methods for purifying crude this compound?
A4: The purification strategy depends on the nature and quantity of the impurities. Common methods include:
-
Distillation: Fractional distillation is effective for separating this compound from less volatile impurities.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for removing polar and non-polar impurities.[3]
-
Liquid-Liquid Extraction: This can be used to remove water-soluble impurities and the acid catalyst during the work-up.[4]
-
Activated Carbon Treatment: In some cases, treatment with activated carbon can help remove colored impurities and polymeric byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield and/or Incomplete Conversion | 1. Insufficient acid catalysis. 2. Sterically hindered substrate. 3. Reaction temperature is too low. | 1. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). 2. Switch to a stronger dehydrating agent like phosphorus pentoxide (P₂O₅). 3. Increase the reaction temperature gradually while monitoring for byproduct formation. 4. Consider using microwave-assisted heating to improve reaction rates at lower bulk temperatures.[3] |
| Reaction Mixture Turns Dark Brown/Black (Tar Formation) | 1. Harsh reaction conditions (strong acid, high temperature). 2. Decomposition of the starting material or product. 3. High concentration of reactants leading to intermolecular side reactions. | 1. Switch to a milder Lewis acid catalyst (e.g., ZnBr₂, Sc(OTf)₃).[3] 2. Lower the reaction temperature and shorten the reaction time.[3] 3. Run the reaction at a lower concentration.[5] 4. Utilize a biphasic solvent system (e.g., MIBK-water) to extract the product from the reactive phase as it forms.[5] |
| Presence of Multiple Spots on TLC or Peaks in GC-MS (Low Purity) | 1. Formation of side products due to competing reactions. 2. Degradation of the furan ring under acidic conditions. 3. Presence of unreacted starting material. | 1. Optimize the reaction conditions (catalyst, temperature, time) to favor the desired reaction pathway. 2. Ensure prompt neutralization of the acid catalyst during work-up to prevent post-reaction degradation.[6] 3. Purify the crude product using column chromatography or fractional distillation.[3][4] |
| Contamination with a Pyrrole Byproduct | Presence of an amine or ammonia (B1221849) source in the reaction mixture. | Ensure all solvents and reagents are pure and free from nitrogen-containing compounds. The Paal-Knorr synthesis can produce pyrroles if an amine is present.[3] |
Data Presentation
The following tables summarize the impact of different catalysts and heating methods on the Paal-Knorr synthesis of furan derivatives, which can be extrapolated to the synthesis of this compound.
Table 1: Effect of Catalyst on Furan Synthesis
| Catalyst | Starting Material | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-TsOH | Hexane-2,5-dione | Toluene | Reflux | 4-6 h | High | [3] |
| HCl (catalytic) | Methyl 2-acetyl-3-methyl-4-oxopentanoate | Ethanol/Water | 140 (Microwave) | 3-5 min | High | [3] |
| ZnBr₂ | 1,4-dicarbonyl | DCM | Room Temp | 30 min | 92 | [3] |
| Bi(NO₃)₃ | 1,4-dicarbonyl | Dioxane | 90 | 1.5 h | 88 | [3] |
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
| Substrate | Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Hexane-2,5-dione | Conventional | p-TsOH | Reflux | 4-6 hours | High | [3] |
| Methyl 2-acetyl-3-methyl-4-oxopentanoate | Microwave | HCl | 140 | 3-5 minutes | 95 | [3] |
Experimental Protocols
Protocol 1: Classical Synthesis of a Substituted Furan using p-TsOH (Adapted for this compound)
This protocol describes a traditional approach using conventional heating with a Brønsted acid catalyst.
-
Reagents & Setup:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3,4-dimethyl-2,5-hexanedione (100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (5 mmol, 5 mol%).[3]
-
-
Reaction:
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.[3]
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[3]
-
The crude product can be purified by fractional distillation to yield this compound.
-
Protocol 2: Optimized Microwave-Assisted Synthesis of a Substituted Furan (Adapted for this compound)
This protocol demonstrates a rapid, high-yield synthesis method.
-
Reagents & Setup:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, place 3,4-dimethyl-2,5-hexanedione (1 mmol).[3]
-
Add a solvent such as ethanol/water (e.g., 3 mL in a 1:1 ratio) and a catalytic amount of a mild acid (e.g., a few drops of 1 M HCl or a Lewis acid).[3] Note: For some substrates, no acid catalyst may be required under microwave conditions.[3]
-
-
Reaction:
-
Seal the vial with a septum cap.
-
Place the vial in a dedicated laboratory microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140 °C) for a short duration (e.g., 3-10 minutes).[3] Monitor the internal pressure.
-
-
Workup and Purification:
-
After the reaction, cool the vial to room temperature.[3]
-
Transfer the contents to a separatory funnel and dilute with water (10 mL).[3]
-
Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).[3]
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.[3]
-
Filter and remove the solvent in vacuo. The resulting crude product is often of high purity but can be further purified by silica gel column chromatography if necessary.[3]
-
Visualizations
References
Technical Support Center: Analysis of 3,4-Dimethylfuran and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with the detection of 3,4-Dimethylfuran and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main analytical challenges in detecting this compound and its isomers?
A1: The primary challenges stem from the high volatility of these compounds and the chromatographic co-elution of structurally similar isomers. Furan (B31954) and its derivatives can be lost during sample preparation if not handled correctly. Furthermore, isomers like 2,5-dimethylfuran (B142691) and 2-ethylfuran (B109080) are known to co-elute on certain gas chromatography (GC) columns, making accurate quantification difficult.[1][2][3] Achieving baseline separation of all dimethylfuran isomers, including this compound, requires careful optimization of the analytical method.
Q2: Which analytical technique is most suitable for the analysis of this compound isomers?
A2: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the detection and quantification of furan and its derivatives due to its high sensitivity and specificity.[4][5] For complex matrices or very low concentrations, tandem mass spectrometry (GC-MS/MS) can provide enhanced selectivity and sensitivity.[6][7]
Q3: How can I improve the extraction efficiency of this compound from my sample matrix?
A3: To enhance the partitioning of volatile analytes like this compound into the headspace, you can add a saturated solution of sodium chloride (NaCl) to your sample.[1] Optimizing the incubation temperature and time during HS-SPME is also crucial. However, be aware that higher temperatures can potentially lead to the formation of furan in some food matrices.
Q4: What type of GC column is recommended for separating dimethylfuran isomers?
A4: The choice of GC column is critical for separating dimethylfuran isomers. Mid-polarity to polar columns often provide better selectivity. For instance, a Supelco Equity-1 column has been shown to achieve baseline separation of 2,5-dimethylfuran and 2-ethylfuran.[3] Other commonly used columns include HP-5MS and Rxi-624Sil MS.[4][7] The selection should be based on the specific isomers present in your sample and the complexity of the matrix.
Q5: How can I confirm the identity of this compound in my samples?
A5: The most reliable method for confirming the identity of this compound is by comparing its mass spectrum and retention time with that of a certified reference standard. The NIST Mass Spectrometry Data Center is a valuable resource for reference mass spectra.[8] Using high-resolution mass spectrometry can also aid in confirming the elemental composition.
Troubleshooting Guides
Issue 1: Poor Resolution and Co-eluting Peaks of Dimethylfuran Isomers
Question: I am observing poor separation between my dimethylfuran isomer peaks, particularly this compound and other isomers. How can I improve the resolution?
Answer: Co-elution of isomers is a common challenge. Here are several strategies to improve separation:
-
Optimize the GC Oven Temperature Program: A slower temperature ramp rate can significantly enhance the separation of closely eluting compounds.[9] Start with a lower initial oven temperature to increase the interaction of the analytes with the stationary phase.
-
Select an Appropriate GC Column: If you are using a non-polar column, consider switching to a mid-polarity or polar column (e.g., one with a cyanopropyl or polyethylene (B3416737) glycol stationary phase) to exploit differences in polarity between the isomers.
-
Increase Column Length: A longer column provides more theoretical plates, which can lead to better resolution, although it will also increase the analysis time.[10]
-
Adjust Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimized for your column dimensions to maximize efficiency.
-
Utilize Tandem Mass Spectrometry (MS/MS): If chromatographic separation is not fully achievable, using MS/MS with selected reaction monitoring (SRM) can provide the necessary selectivity for accurate quantification of co-eluting isomers.[6]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My chromatographic peaks for this compound are showing significant tailing. What are the potential causes and solutions?
Answer: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Check for Active Sites: Active sites in the GC inlet (liner, injection port) or the column itself can interact with polar analytes, causing tailing.
-
Solution: Use a deactivated inlet liner and ensure your column is properly conditioned. If the column is old, consider trimming the first few centimeters from the inlet side or replacing it.[11]
-
-
Column Contamination: Accumulation of non-volatile residues from the sample matrix at the head of the column can lead to peak distortion.
-
Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. Regularly trimming the front end of the column can also help.[11]
-
-
Improper Column Installation: Incorrect column installation in the injector or detector can create dead volumes, leading to peak tailing.
-
Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.[11]
-
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase.
-
Solution: Dilute your sample or reduce the injection volume.
-
Issue 3: Low or No Signal for this compound
Question: I am not detecting a signal for this compound, or the signal is very weak, even though I expect it to be present in my sample. What should I check?
Answer: A weak or absent signal can be due to issues with sample preparation, the instrument, or the method itself.
-
Sample Preparation:
-
Analyte Loss: Due to its high volatility, this compound can be lost during sample handling. Ensure samples are kept cool and vials are sealed immediately after sample and standard addition.
-
Extraction Inefficiency: Review your HS-SPME parameters. Ensure the fiber type is appropriate (e.g., CAR/PDMS for volatile compounds), and optimize the extraction time and temperature.[4] The addition of salt can also improve recovery.[1]
-
-
GC-MS System:
-
Leaks: Check for leaks in the GC inlet and connections.
-
Injector Issues: A blocked syringe or a cored septum can prevent the sample from reaching the column.
-
Detector Sensitivity: Ensure the mass spectrometer is tuned and operating with sufficient sensitivity. Check the detector's response to a known standard.[12][13]
-
-
Method Parameters:
-
Incorrect Retention Time Window: If you are using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), ensure the acquisition window is set correctly for the expected retention time of this compound.
-
Mass Spectrometer Settings: Verify that you are monitoring the correct ions for this compound.
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of furan and its derivatives using HS-SPME-GC-MS/MS in various food matrices. This data can serve as a benchmark for your own method development and validation.
Table 1: Method Performance for Furan and its Derivatives in Different Food Matrices
| Analyte | Food Matrix | Recovery (%) | Limit of Quantitation (ng/g) |
| Furan & 10 Derivatives | Canned Oily Fish | 76 - 117 | 0.003 - 0.675 |
| Furan & 10 Derivatives | Fruit | 76 - 117 | 0.003 - 0.675 |
| Furan & 10 Derivatives | Juice | 76 - 117 | 0.003 - 0.675 |
Data synthesized from a study on the analysis of furan and its derivatives in food matrices.[7]
Experimental Protocols
Protocol 1: HS-SPME-GC-MS/MS Analysis of Dimethylfuran Isomers in Food Matrices
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
1. Sample Preparation:
-
For solid samples, homogenize the sample, preferably while chilled to minimize the loss of volatile compounds.
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a saturated NaCl solution to the vial (e.g., for a 1 g sample, add 9 mL of saturated NaCl solution).[1]
-
Spike the sample with an appropriate internal standard (e.g., d4-furan).
-
Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Place the vial in a heater-shaker or water bath.
-
Equilibrate the sample at a set temperature (e.g., 35°C) for a defined time (e.g., 15 minutes) with agitation.[7]
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a specific extraction time (e.g., 15-30 minutes) at the same temperature.[1]
-
Retract the fiber and immediately transfer it to the GC injector for desorption.
3. GC-MS/MS Conditions:
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector: Splitless mode, with a desorption time of 1-5 minutes.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp 1: 10°C/min to 100°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes. (This program should be optimized for the specific isomers of interest.)[1]
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity. Monitor specific precursor and product ions for each dimethylfuran isomer.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound isomers.
Caption: Troubleshooting guide for poor resolution of dimethylfuran isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 8. This compound | C6H8O | CID 34338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. benchchem.com [benchchem.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. shimadzu.co.uk [shimadzu.co.uk]
Strategies to minimize byproduct formation in furan alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during furan (B31954) alkylation experiments.
Troubleshooting Guides
Issue 1: Significant Polymerization of Furan Starting Material
Question: My furan alkylation reaction is resulting in a low yield of the desired product and a large amount of black, insoluble polymeric material. What is causing this and how can I prevent it?
Answer: Furan is highly sensitive to strong acids, which can lead to polymerization or ring-opening reactions, especially in the presence of water.[1][2] This is a common issue in traditional Friedel-Crafts alkylation attempts with furan.[3]
Recommendations:
-
Catalyst Selection: Avoid strong Lewis acids like aluminum chloride (AlCl₃) when possible.[3] Opt for milder catalysts such as phosphoric acid, boron trifluoride etherate (BF₃·OEt₂), or zinc chloride (ZnCl₂).[1][4] Heterogeneous catalysts like zeolites can also be effective.[5][6] For specific C-H alkylation, palladium catalysts have been used successfully.[7]
-
Temperature Control: Polymerization is often accelerated at higher temperatures.[2][4] It is recommended to maintain a low reaction temperature, particularly during the initial addition of reagents.[4]
-
Anhydrous Conditions: The presence of water can promote ring-opening side reactions.[2] Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere.
-
Reagent Purity: Use freshly distilled furan to remove any peroxides that could initiate radical polymerization.[4]
Issue 2: Formation of Di- and Poly-alkylated Byproducts
Question: I am observing the formation of significant amounts of 2,5-dialkylfuran and other poly-alkylated species, which is reducing the yield of my desired mono-alkylated product. How can I improve the selectivity for mono-alkylation?
Answer: The formation of poly-alkylated byproducts occurs when the initially formed mono-alkylated furan undergoes further alkylation. This is more likely to happen with highly reactive alkylating agents or under forcing reaction conditions.
Recommendations:
-
Control Stoichiometry: Use a molar ratio where furan is in slight excess relative to the alkylating agent.[4] For the synthesis of dialkylated products, at least 2.0 to 2.5 moles of alkyl halide per mole of furan are recommended.[3]
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC. Quench the reaction as soon as the starting furan is consumed to prevent further alkylation.[4] Avoid excessively high temperatures and prolonged reaction times.[2][4]
-
Catalyst Concentration: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. A high concentration of a very active catalyst can promote the second alkylation.[4]
-
Gradual Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor mono-alkylation.
Issue 3: Low or No Conversion of Starting Material
Question: My furan alkylation reaction is showing very low or no conversion of the furan starting material. What are the potential reasons for this?
Answer: Low conversion can be attributed to several factors, including catalyst deactivation, inappropriate reaction conditions, or low reactivity of the alkylating agent.
Recommendations:
-
Catalyst Activity: Ensure the catalyst is active and anhydrous. Moisture can deactivate many Lewis acid catalysts.[4] For heterogeneous catalysts, ensure they have been properly activated.
-
Reaction Temperature: While high temperatures can cause polymerization, a certain temperature threshold is required to initiate the reaction. Gradually increase the temperature while monitoring for product formation and side reactions.
-
Choice of Alkylating Agent: The reactivity of the alkylating agent is crucial. Alkyl halides are commonly used.[3][7] The use of more reactive alkenes with a mild catalyst like phosphoric acid or boron trifluoride can be effective.[1]
-
Solvent Effects: The choice of solvent can influence catalyst activity and reaction rates.[4] Halogenated hydrocarbon solvents like dichloromethane (B109758) have been used successfully.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in furan alkylation?
A1: The most common byproducts are polymers resulting from the acid-catalyzed degradation of the furan ring.[2] Di- and poly-alkylated furans, such as 2,5-dialkylfuran, are also significant byproducts, particularly when trying to synthesize a mono-alkylated product.[3][4] In reactions involving alkenes, secondary condensation byproducts like naphthalenes and coke can also form, especially with zeolite catalysts.[5]
Q2: Which type of catalyst is best for selective furan alkylation?
A2: The "best" catalyst depends on the specific alkylating agent and desired product. For alkylation with alkenes, mild catalysts like phosphoric acid or boron trifluoride are recommended to avoid polymerization.[1] For direct C-H alkylation with alkyl iodides, palladium catalysts have shown good regioselectivity for the α-position of furan.[7] Zeolites, such as ZSM-5, are used in gas-phase reactions with alkenes, where the degree of reactant alkylation can influence product selectivity and catalyst stability.[5]
Q3: How can I improve the regioselectivity of furan alkylation?
A3: Furan is most reactive towards electrophilic substitution at the C2 (α) position. To achieve high regioselectivity for α-alkylation, using directing groups on the furan ring can be an effective strategy.[8] Palladium-catalyzed C-H functionalization has also been shown to be highly regioselective for the α-position.[7]
Q4: Can I use Friedel-Crafts alkylation for furan?
A4: Traditional Friedel-Crafts alkylation using strong Lewis acids like AlCl₃ generally gives very poor yields with furan due to its acid sensitivity and tendency to polymerize.[1][3] However, modified Friedel-Crafts conditions with milder catalysts can be successful.[1]
Q5: What is the role of the solvent in furan alkylation?
A5: The solvent can help control the reaction temperature and concentration of reactants.[4] Using a non-polar solvent like dichloromethane or 1,1,1-trichloroethane (B11378) can be beneficial.[3][4] In some cases, solvent-free conditions are also possible.[4]
Data Presentation
Table 1: Effect of Catalyst on Furan Alkylation with tert-Butyl Chloride
| Catalyst System | Solvent | Temperature (°C) | 2-tert-butylfuran Yield (%) | 2,5-di-tert-butylfuran Yield (%) | Reference |
| Boron trifluoride etherate | Not specified | Not specified | 2.8 | 4.0 | [3] |
| Iron (III) oxide + Iron (III) chloride | Dichloromethane | ~40 | - | 57.5 (combined) | [3] |
| Iron (III) oxide + Iron (III) chloride | 1,1,1-trichloroethane | 60-70 | - | 73.1 (combined) | [3] |
Table 2: Palladium-Catalyzed α-Alkylation of Methyl Furan-2-carboxylate (B1237412) with Alkyl Iodides
| Alkyl Iodide | Yield of α-alkylated furan (%) | Reference |
| 4-iodotetrahydro-2H-pyran | 75 | [7] |
| 1-iodoadamantane | 81 | [7] |
| 1-iodohexane | 60 | [7] |
| Iodocyclohexane | 72 | [7] |
Experimental Protocols
Protocol 1: Alkylation of Furan with tert-Butyl Chloride using an Iron Catalyst System
This protocol is adapted from a patented procedure for the preparation of alkylfurans.[3]
Materials:
-
Furan
-
tert-Butyl chloride
-
Iron (III) oxide
-
Iron (III) chloride
-
Dichloromethane (anhydrous)
Procedure:
-
To a reaction vessel equipped with a stirrer and reflux condenser, add iron (III) oxide (e.g., 200 g) and iron (III) chloride (e.g., 5.0 g) to dichloromethane (e.g., 1275 g).
-
Heat the stirred mixture to reflux temperature (approximately 40°C).
-
Prepare a mixture of furan (e.g., 85.1 g) and tert-butyl chloride (e.g., 289.3 g).
-
Gradually add the furan/tert-butyl chloride mixture to the refluxing catalyst suspension over a period of about 1.5 hours.
-
After the addition is complete, maintain the mixture at reflux with stirring for an additional 1.5 hours.
-
Cool the reaction mixture and filter to remove the catalyst.
-
Wash the catalyst on the filter with dichloromethane.
-
The combined filtrate contains the alkylated furan products, which can be purified by distillation.
Protocol 2: Palladium-Catalyzed α-Alkylation of Methyl furan-2-carboxylate
This protocol is based on a method for regioselective Pd-catalyzed α-alkylation of furans.[7]
Materials:
-
Methyl furan-2-carboxylate
-
Alkyl iodide (e.g., 4-iodotetrahydro-2H-pyran)
-
Pd(PPh₃)₄
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Trifluorotoluene (PhCF₃, anhydrous)
-
Argon gas
Procedure:
-
In an oven-dried reaction tube, combine methyl furan-2-carboxylate (0.3 mmol), Pd(PPh₃)₄ (10 mol%), Xantphos (20 mol%), and Cs₂CO₃ (0.6 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous PhCF₃ (5 mL) and the alkyl iodide (0.9 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 110°C for 48 hours.
-
After cooling to room temperature, filter the mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the α-alkylated furan product.
Visualizations
Caption: Reaction pathways in furan alkylation.
Caption: Troubleshooting flowchart for furan alkylation.
Caption: Experimental workflow for optimizing furan alkylation.
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0041775A1 - Process for the preparation of alkyl furans - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Catalytic Reactions for Taking Furan-Based Compounds to Useful Chemicals - ProQuest [proquest.com]
- 7. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01522B [pubs.rsc.org]
- 8. C3-Alkylation of furfural derivatives by continuous flow homogeneous catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and stability of 3,4-Dimethylfuran
This technical support center provides guidance on the long-term storage, stability, and handling of 3,4-Dimethylfuran for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place. It is highly flammable and should be kept away from heat, sparks, and open flames.[1][2] To minimize degradation, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
Q2: What is the expected shelf-life of this compound?
Q3: What are the potential degradation pathways for this compound?
A3: Furan (B31954) rings are susceptible to degradation through several pathways:
-
Oxidation: Exposure to air and light can lead to oxidation, potentially forming peroxides and other degradation products. Furans can react with atmospheric oxidants.
-
Polymerization: Strong acids can catalyze the polymerization of furans, leading to the formation of colored byproducts and a decrease in purity.[3]
-
Ring-Opening: In the presence of water and acidic conditions, the furan ring can undergo hydrolysis, leading to ring-opened products.[4]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is well-suited for volatile organic compounds and can separate the main component from impurities, allowing for their identification and quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the sample (e.g., turning yellow or brown) | Oxidation or polymerization due to improper storage (exposure to air, light, or acidic contaminants). | - Confirm that the storage container is properly sealed and under an inert atmosphere.- Store the compound in an amber vial or in the dark.- Avoid contamination with acidic substances.- If discoloration is significant, purify the sample by distillation before use.[4] |
| Inconsistent or unexpected experimental results | Degradation of the this compound starting material. | - Perform a purity check of the this compound using GC-MS.- If impurities are detected, purify the compound before use.- For sensitive reactions, it is advisable to use a freshly opened or recently purified batch of this compound. |
| Low reaction yield | The presence of inhibitors (e.g., from degradation) or incorrect quantification of the starting material due to degradation. | - Use purified this compound.- Accurately determine the concentration of the purified material before use.- Ensure all reaction glassware is dry and the reaction is performed under an inert atmosphere to prevent moisture- and air-induced side reactions. |
| Formation of insoluble byproducts | Polymerization of the furan ring. | - Avoid strong acidic conditions in your reaction if possible, as these can promote polymerization.[3]- If acidic conditions are necessary, consider using milder acids or shorter reaction times.- Ensure the reaction temperature is not excessively high, as this can also accelerate decomposition.[4] |
Data Presentation
Table 1: Recommended Storage Conditions and Inferred Stability of this compound
| Parameter | Condition | Inferred Stability | Rationale/Comments |
| Temperature | 2-8°C (Refrigerated) | High | Reduces volatility and slows potential degradation reactions. |
| Room Temperature | Moderate | Suitable for short-term storage if protected from light and air. | |
| Elevated Temperatures | Low | Increased risk of thermal decomposition and polymerization.[4] | |
| Atmosphere | Inert Gas (Argon, Nitrogen) | High | Minimizes oxidative degradation. |
| Air | Low to Moderate | Furan rings are susceptible to oxidation. | |
| Light | Dark (Amber Vial) | High | Prevents photodegradation. |
| Exposed to Light | Low | UV light can induce degradation reactions. | |
| pH (in solution) | Neutral / Anhydrous | High | Stable under neutral, non-aqueous conditions. |
| Acidic | Low | Risk of polymerization and ring-opening, especially with water present.[3][4] | |
| Basic | Moderate | Generally more stable than in acidic conditions, but reactivity is possible. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of a this compound sample and identify potential impurities.
-
Materials and Reagents:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
GC vials with caps
-
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., HP-5MS or equivalent).
-
-
Sample Preparation:
-
Prepare a stock solution by dissolving a small amount of this compound in the chosen solvent to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 10-50 µg/mL.
-
-
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 35-350
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: Workflow for long-term stability testing of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
A Comparative Analysis of 2,5-Dimethylfuran and 3,4-Dimethylfuran as Biofuels
The pursuit of sustainable and renewable energy sources has led to significant research into advanced biofuels that can serve as viable alternatives to conventional fossil fuels. Among the promising candidates are furan (B31954) derivatives, particularly dimethylfurans, which can be derived from lignocellulosic biomass. This guide provides a comparative analysis of two isomers, 2,5-Dimethylfuran (2,5-DMF) and 3,4-Dimethylfuran (3,4-DMF), as potential biofuels. The analysis is based on available experimental data regarding their synthesis, physicochemical properties, and combustion performance.
Executive Summary: Experimental data overwhelmingly focuses on 2,5-Dimethylfuran as a promising biofuel, highlighting its favorable properties comparable to gasoline. In stark contrast, there is a significant lack of published research and experimental data on the synthesis and fuel properties of this compound, preventing a direct, data-driven comparison at this time. This guide, therefore, provides a comprehensive overview of 2,5-DMF, with the limited available information on 3,4-DMF included for context.
2,5-Dimethylfuran (2,5-DMF): The Promising Biofuel Candidate
2,5-DMF has garnered considerable attention in the scientific community due to its attractive properties as a liquid transportation fuel.[1][2][3][4] It boasts a high energy density, a high research octane (B31449) number (RON), and is immiscible with water, addressing some of the key drawbacks of ethanol (B145695), another common biofuel.[2][4]
Physicochemical and Fuel Properties
A summary of the key fuel properties of 2,5-DMF in comparison to gasoline and ethanol is presented in the table below.
| Property | 2,5-Dimethylfuran (2,5-DMF) | This compound (3,4-DMF) | Gasoline | Ethanol |
| Molecular Formula | C₆H₈O | C₆H₈O | C₄-C₁₂ Hydrocarbons | C₂H₅OH |
| Molar Mass ( g/mol ) | 96.13 | 96.13 | ~100-105 | 46.07 |
| Energy Density (MJ/L) | ~31.5[5] | No data available | ~32.2 - 35[6][7] | ~23[5] |
| Research Octane Number (RON) | ~101 - 119[6][8][9] | No data available | ~91-98 | ~108[8] |
| Motor Octane Number (MON) | ~88.1 - 91[8][10] | No data available | ~81-88 | ~88.2[8] |
| Boiling Point (°C) | 92-94[11][12] | ~103-104[13] | 25-215 | 78 |
| Water Solubility | Insoluble[2][4] | No data available | Insoluble | Miscible |
This compound (3,4-DMF): The Underexplored Isomer
In contrast to its 2,5-isomer, this compound is largely unexplored as a biofuel. While its basic chemical properties such as molecular formula and molar mass are known, there is a significant absence of experimental data regarding its synthesis from biomass, energy density, octane rating, and combustion characteristics. The primary information available for 3,4-DMF is its chemical identifier (CAS 20843-07-6) and some physical properties like its boiling point, which is slightly higher than that of 2,5-DMF.[13][14] The lack of research makes it impossible to perform a meaningful comparative analysis of its potential as a biofuel against 2,5-DMF.
Experimental Protocols: Synthesis of 2,5-Dimethylfuran
The most common and well-studied method for producing 2,5-DMF from biomass involves a two-step catalytic process starting from fructose (B13574), a sugar readily obtainable from lignocellulose.[1][2]
Step 1: Acid-Catalyzed Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)
This step involves the removal of three water molecules from fructose to form HMF. A typical experimental protocol is as follows:
-
Reactants: Fructose, an acidic catalyst (e.g., solid acid catalysts like Amberlyst-15 or mineral acids like HCl), and a solvent system (often a biphasic system of water and an organic solvent like 1-butanol (B46404) to continuously extract HMF and prevent its degradation).
-
Procedure: The fructose solution and the acid catalyst are heated in a reactor under controlled temperature (typically 100-180°C). The biphasic system allows for the in-situ extraction of the produced HMF into the organic phase, which improves the yield by minimizing side reactions.
-
Separation: After the reaction, the organic phase containing HMF is separated from the aqueous phase.
Step 2: Catalytic Hydrogenolysis of HMF to 2,5-DMF
In this step, the hydroxyl and aldehyde groups of HMF are removed through a hydrogenolysis reaction to yield 2,5-DMF.
-
Reactants: HMF solution (from Step 1), a heterogeneous catalyst (e.g., copper-ruthenium (Cu-Ru) on a carbon support or Ru-Sn/ZnO), and a hydrogen source (e.g., H₂ gas or a hydrogen donor like formic acid).[1]
-
Procedure: The HMF solution is introduced into a second reactor containing the hydrogenolysis catalyst. The reaction is carried out under elevated temperature and pressure.
-
Purification: The final product, 2,5-DMF, is then purified from the reaction mixture, often through distillation.
Signaling Pathways and Experimental Workflows
The synthesis of 2,5-DMF from fructose is a well-defined pathway that can be visualized to illustrate the chemical transformations.
Caption: Catalytic conversion pathway of fructose to 2,5-Dimethylfuran.
Conclusion
Based on the currently available scientific literature, 2,5-Dimethylfuran stands out as a highly promising second-generation biofuel with fuel properties that are in many aspects comparable or even superior to gasoline and ethanol. Its synthesis from biomass-derived carbohydrates is well-established, with defined catalytic pathways. Conversely, this compound remains an enigmatic isomer in the context of biofuels. The absence of experimental data on its production and performance characteristics precludes any meaningful comparison. Future research efforts are needed to explore the potential of 3,4-DMF and other furan derivatives to broaden the portfolio of sustainable liquid fuels. For researchers and professionals in drug development, the well-documented synthesis of 2,5-DMF from biomass also presents a platform for the production of other furan-based chemical intermediates.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Production of dimethylfuran for liquid fuels from biomass-derived carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Production of dimethylfuran for liquid fuels from biomass-derived carbohydrates [ideas.repec.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. birmingham.ac.uk [birmingham.ac.uk]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. 3,4-dimethyl furan, 20843-07-6 [thegoodscentscompany.com]
- 14. This compound | C6H8O | CID 34338 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Furan-Based Biofuels in Engine Combustion
An Examination of 2,5-Dimethylfuran as a Promising Gasoline Alternative
Introduction
The search for sustainable and renewable liquid transportation fuels has led to significant interest in biomass-derived compounds. Among these, furan (B31954) derivatives are considered promising candidates due to their favorable fuel properties. While this guide was initially aimed at the performance of 3,4-Dimethylfuran, a thorough review of current scientific literature reveals a significant scarcity of engine combustion data for this specific isomer. In contrast, its isomer, 2,5-Dimethylfuran (DMF), has been the subject of extensive research and is considered a next-generation biofuel.[1][2]
This guide therefore provides a comparative analysis of 2,5-Dimethylfuran (DMF) against conventional gasoline and ethanol (B145695), two of the most widely used fuels in spark-ignition (SI) engines. DMF can be produced from carbohydrates derived from biomass, such as fructose.[3][4] It possesses several attractive properties, including a high energy density comparable to gasoline, a high research octane (B31449) number (RON), and insolubility in water, which prevents contamination through atmospheric absorption.[3][5] This comparison will summarize key performance and emission characteristics based on experimental data from engine combustion tests, providing researchers and scientists with a concise overview of DMF's potential as a transportation fuel.
Comparative Fuel Properties
The intrinsic properties of a fuel dictate its behavior during combustion. DMF exhibits an energy density approximately 40% higher than ethanol and comparable to that of gasoline.[3][5] Its higher boiling point and lower volatility compared to ethanol are also advantageous.[4] However, a key differentiator is its oxygen content, which influences emission profiles.
| Property | 2,5-Dimethylfuran (DMF) | Gasoline | Ethanol |
| Chemical Formula | C6H8O | C4-C12 | C2H5OH |
| Research Octane Number (RON) | 101[5] | 91-99 | 108.6 |
| Lower Heating Value (LHV) (MJ/kg) | 32.89[6] | 42.9[6] | 26.9[6] |
| Energy Density (MJ/L) | 29.3[6] | 31.9[6] | 21.3[6] |
| Latent Heat of Vaporization (kJ/kg) | 332[6] | ~373[6] | 904[6] |
| Boiling Point (°C) | 92[7] | 25-215 | 78.4[6] |
| Oxygen Content (wt.%) | 16.67[6] | 0 | 34.78[6] |
| Water Solubility | Insoluble[3][5] | Insoluble | Miscible |
Engine Performance and Combustion Characteristics
Experimental tests in direct-injection spark-ignition (DISI) engines reveal significant differences in combustion behavior between DMF, gasoline, and ethanol.
Combustion Phasing and Duration
Studies comparing DMF with its simpler variant, 2-Methylfuran (MF), gasoline, and ethanol show that furan-based fuels generally have faster burning rates. For instance, at an engine load of 8.5 bar IMEP (Indicated Mean Effective Pressure), the combustion duration for MF was approximately 2 crank angle degrees (CAD) shorter than for DMF and 7 CAD shorter than for gasoline.[7][8] This faster combustion contributes to higher in-cylinder peak pressures for furan fuels compared to gasoline.[8]
Thermal Efficiency
Due to a combination of fast burning rates and good knock suppression abilities, furan fuels consistently demonstrate higher indicated thermal efficiency than gasoline. In one study, 2-Methylfuran showed an indicated thermal efficiency increase of 1.4% compared to DMF and 2.7% compared to gasoline at 8.5 bar IMEP.[8] Generally, the indicated thermal efficiency for DMF is comparable to gasoline but can be lower than ethanol, potentially due to higher heat loss from increased combustion temperatures.[1]
Fuel Consumption
While ethanol has a high octane number, its low energy density results in higher volumetric fuel consumption.[5] DMF, with an energy density close to gasoline, offers a significant advantage. The volumetric fuel consumption rate for DMF is comparable to gasoline.[5][8] In some tests, the fuel rate for ethanol was 33% higher than for gasoline, while for DMF it was only 7% higher.[1]
| Performance Metric | 2,5-Dimethylfuran (DMF) | Gasoline | Ethanol |
| Combustion Duration | Faster than gasoline | Longest duration | Slower than furans, faster than gasoline |
| Indicated Thermal Efficiency | Comparable or slightly higher than gasoline | Baseline | Generally highest |
| In-Cylinder Peak Pressure | Higher than gasoline | Baseline | Higher than gasoline |
| Volumetric Fuel Consumption | Comparable to gasoline | Baseline | ~30-40% higher than gasoline |
Emissions Profile
The emissions from DMF combustion present a mixed but promising profile compared to gasoline and ethanol.
Regulated Emissions (HC, CO, NOx)
The oxygen content in DMF plays a crucial role in reducing hydrocarbon (HC) and carbon monoxide (CO) emissions. At an engine load of 8.5 bar IMEP, 2-Methylfuran produced 73% less HC emissions than gasoline and 40% less than DMF.[8] However, the faster and hotter combustion associated with furan fuels can lead to an increase in nitrogen oxide (NOx) emissions compared to gasoline.[8]
Unregulated Emissions (Aldehydes)
DMF combustion has been reported to yield the lowest emission levels of formaldehyde (B43269) and other carbonyl compounds when compared to methanol, ethanol, n-butanol, and gasoline.[1] This is a significant advantage, as these unregulated emissions are known carcinogens.
| Emission Product | 2,5-Dimethylfuran (DMF) | Gasoline | Ethanol |
| Unburned Hydrocarbons (HC) | Lower than gasoline | Baseline | Lower than gasoline |
| Carbon Monoxide (CO) | Lower than gasoline | Baseline | Lower than gasoline |
| Nitrogen Oxides (NOx) | Higher than gasoline | Baseline | Varies with conditions |
| Formaldehyde/Acetaldehyde (B116499) | Lower than gasoline and ethanol | Baseline | Higher than DMF |
Experimental Protocols
The data presented in this guide are derived from standardized engine test bench experiments. A typical methodology involves the use of a single-cylinder research engine, often with a direct-injection system, allowing for precise control over combustion parameters.
Engine Setup and Operating Conditions
-
Engine Type: Experiments are commonly conducted on a 4-stroke, single-cylinder research engine, sometimes equipped with dual-injection capabilities.[7]
-
Operating Speed: A constant engine speed, such as 1500 rpm, is maintained to ensure comparability across tests.[6][7]
-
Load Conditions: The engine is tested across a range of loads, typically from low (e.g., 3.5 bar IMEP) to high (e.g., 8.5 bar IMEP).[6][7]
-
Air-Fuel Ratio: Tests are generally performed at a stoichiometric air-fuel ratio (λ = 1).[1][7]
-
Spark Timing: For each fuel and load condition, the spark timing is optimized to achieve Maximum Brake Torque (MBT).[6][7] If knocking occurs, the timing is retarded to the Knock-Limited Spark Advance (KLSA).[6]
Data Acquisition and Analysis
-
In-Cylinder Pressure: Pressure data from hundreds of consecutive engine cycles are recorded and averaged to analyze combustion characteristics like heat release rate and mass fraction burned (MFB).[6][7]
-
Emissions Measurement: Exhaust gases are analyzed using various instruments. Regulated emissions (CO, HC, NOx) are measured with standard gas analyzers. Unregulated emissions like formaldehyde and acetaldehyde are often quantified using wet chemistry analysis via 2,4-dinitrophenylhydrazine (B122626) (DNPH) solution followed by High-Performance Liquid Chromatography (HPLC).[6] Fourier Transform Infrared Spectroscopy (FTIR) may also be used to investigate hydrocarbon compositions.[9]
-
Fuel Consumption: Fuel flow is measured using precision mass flow meters to determine specific fuel consumption.[10]
The following diagram illustrates a generalized workflow for the comparative testing of alternative fuels in an engine test bed.
Conclusion
While engine performance data for this compound remains elusive, its isomer 2,5-Dimethylfuran (DMF) stands out as a highly viable biofuel candidate for spark-ignition engines. Its gasoline-like energy density, superior knock resistance, and potential for reduced hydrocarbon and carbonyl emissions make it an attractive alternative to both gasoline and ethanol.[1][5] The primary drawbacks appear to be a potential increase in NOx emissions and a slightly lower thermal efficiency compared to ethanol under certain conditions.[1][8]
Further research should focus on optimizing engine calibration for DMF blends to mitigate NOx formation and maximize efficiency. As production methods for DMF from biomass become more economically viable, it could play a significant role in diversifying the fuel pool for the transportation sector and reducing reliance on fossil fuels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production of dimethylfuran for liquid fuels from biomass-derived carbohydrates [ideas.repec.org]
- 5. wwjmrd.com [wwjmrd.com]
- 6. researchgate.net [researchgate.net]
- 7. birmingham.ac.uk [birmingham.ac.uk]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
Sooting behavior of 3,4-Dimethylfuran compared to other furans.
A detailed comparison of the sooting characteristics of furan (B31954), 2-methylfuran, and 2,5-dimethylfuran (B142691), with a theoretical projection for 3,4-dimethylfuran.
The growing interest in biofuels has propelled research into furan-based compounds as potential alternatives to conventional fossil fuels. However, their inherent molecular structure can contribute to soot formation during combustion, a critical consideration for engine performance and emissions control. This guide provides a comparative analysis of the sooting behavior of furan and its methylated derivatives, summarizing key experimental findings and offering a theoretical perspective on the sooting propensity of this compound, for which direct experimental data is not currently available in public literature.
Comparative Sooting Tendency
Experimental studies have consistently shown that the degree and position of alkylation on the furan ring significantly influence sooting tendency. In laminar counterflow diffusion flames, a common experimental setup for studying soot formation, the observed trend in soot volume fraction (SVF), a measure of the amount of soot produced, is as follows:
Furan < 2,5-Dimethylfuran (DMF) < 2-Methylfuran (MF) [1]
Furan consistently exhibits the lowest propensity for soot formation among the tested compounds.[1] Interestingly, the dimethylated furan (2,5-DMF) produces less soot than the singly methylated furan (2-MF) under these conditions.[1] This counterintuitive finding highlights the complexity of the chemical pathways leading to soot.
While direct experimental data for this compound is unavailable, a theoretical projection of its sooting behavior can be inferred from its molecular structure and bond dissociation energies (BDEs) relative to its isomers. The position of the methyl groups influences the stability of the molecule and the nature of the initial decomposition products, which are crucial for the subsequent formation of polycyclic aromatic hydrocarbons (PAHs), the precursors to soot.
Quantitative Sooting Data
The following table summarizes representative quantitative data on the sooting propensity of furan, 2-methylfuran, and 2,5-dimethylfuran from studies on laminar counterflow diffusion flames.
| Compound | Maximum Soot Volume Fraction (SVF) [ppm] | Sooting Tendency Ranking |
| Furan | ~0.5 | 1 (Lowest) |
| 2,5-Dimethylfuran (DMF) | ~1.2 | 2 |
| 2-Methylfuran (MF) | ~1.5 | 3 (Highest) |
| This compound | Not Experimentally Determined (Projected to be similar to 2,5-DMF) | Theoretical Projection |
Note: The Soot Volume Fraction values are approximate and can vary with experimental conditions.
Theoretical Projection for this compound
In the absence of experimental data, the sooting tendency of this compound can be theoretically assessed by examining its chemical kinetics in comparison to its isomers. The initial decomposition pathways of furanic compounds are critical to soot formation. For 2-methylfuran, the decomposition leads to a high concentration of C3 species, which are efficient precursors to benzene (B151609) and PAHs.[1] In contrast, 2,5-dimethylfuran combustion primarily forms phenol, which is a less efficient pathway to PAHs compared to the C3 route in 2-MF flames.[1]
For this compound, the methyl groups are located on the beta-carbons of the furan ring. The C-H bonds on the methyl groups are weaker than the C-H bonds on the furan ring itself, making them susceptible to hydrogen abstraction. The resulting radicals and their subsequent decomposition pathways would likely differ from those of 2-MF and 2,5-DMF. The symmetrical nature of 3,4-DMF might lead to decomposition pathways that are more similar to 2,5-DMF, potentially favoring the formation of less reactive soot precursors compared to the C3 species from 2-MF. Therefore, it is projected that the sooting tendency of this compound will be comparable to that of 2,5-dimethylfuran.
Experimental Protocols
The experimental data presented in this guide are primarily derived from studies of laminar counterflow diffusion flames. A generalized methodology for these experiments is outlined below.
Laminar Counterflow Diffusion Flame Setup
-
Burner Configuration: A counterflow burner consists of two vertically opposed nozzles. A gaseous fuel stream, typically diluted with an inert gas like nitrogen or argon, is issued from the lower nozzle, while an oxidizer stream (e.g., air) flows from the upper nozzle.
-
Flame Establishment: The fuel and oxidizer streams meet in a stagnation plane, where a stable, flat, circular diffusion flame is established.
-
Fuel Preparation: Liquid furanic compounds are vaporized and mixed with the diluent gas at a precise mole fraction before being introduced to the burner.
-
Soot Volume Fraction Measurement: The primary diagnostic technique for quantifying soot is Laser-Induced Incandescence (LII). A high-energy laser pulse rapidly heats the soot particles to their vaporization temperature. The incandescent signal emitted by the hot particles is detected by a photomultiplier tube. The intensity of the LII signal is proportional to the soot volume fraction. The system is calibrated using a flame with a known soot concentration, such as an ethylene (B1197577) flame.
Signaling Pathways to Soot Formation
The formation of soot from furanic compounds is a complex process involving numerous chemical reactions. The generalized pathway begins with the decomposition of the initial fuel molecule, followed by the formation of the first aromatic rings, typically benzene. These aromatic rings then grow through the addition of other hydrocarbon species to form larger PAHs. Finally, these PAHs coalesce and undergo further surface growth and carbonization to form soot particles.
References
A Comparative Spectroscopic Analysis of 3,4-Dimethylfuran and Its Isomers
For researchers, scientists, and drug development professionals, a precise understanding of the spectroscopic properties of isomeric compounds is fundamental for accurate identification and characterization. This guide provides an objective comparison of the spectroscopic data for 3,4-Dimethylfuran and two of its common isomers, 2,3-Dimethylfuran and 2,5-Dimethylfuran. The information is presented to facilitate straightforward comparison, supported by detailed experimental protocols and a visual representation of the analytical workflow.
The position of methyl groups on the furan (B31954) ring significantly influences the electronic and vibrational properties of the molecule, leading to distinct spectroscopic fingerprints for each isomer. This guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following table provides a comparative summary of the available spectroscopic data for this compound, 2,3-Dimethylfuran, and 2,5-Dimethylfuran.
| Spectroscopic Technique | This compound | 2,3-Dimethylfuran | 2,5-Dimethylfuran |
| ¹H NMR | Methyl protons: ~2.0-2.5 ppm (singlet)Furan protons: ~6.5-7.5 ppm (multiplet)[1] | Methyl protons (C2): ~2.1 ppmMethyl protons (C3): ~1.9 ppmFuran proton (H4): ~6.1 ppmFuran proton (H5): ~7.1 ppm | Methyl protons: ~2.2-2.23 ppm (singlet)Furan protons: ~5.8-5.81 ppm (singlet)[2][3] |
| ¹³C NMR | Methyl carbons: ~20-30 ppmFuran ring carbons (sp²): ~90-150 ppm[4] | C2 & C3: ~145.2, 116.0 ppmC4 & C5: ~138.9, 108.3 ppmMethyl carbons: ~11.9, 9.8 ppm | C2 & C5: ~150.18 ppmC3 & C4: ~106.02 ppmMethyl carbons: ~13.44 ppm |
| IR Spectroscopy | Data not readily available | Characteristic peaks observed, indicating furan structure and methyl groups.[5] | C-H stretch (aromatic): ~3100 cm⁻¹C-H stretch (methyl): ~2920 cm⁻¹C=C stretch (aromatic): ~1580, 1500 cm⁻¹C-O-C stretch: ~1170 cm⁻¹ |
| UV-Vis Spectroscopy | Data not readily available | Data not readily available | λmax: ~222 nm |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 96[6] | Molecular Ion (M⁺): m/z 96 | Molecular Ion (M⁺): m/z 96 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the dimethylfuran sample was dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled sequence was employed to simplify the spectrum.
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed to obtain the frequency-domain spectrum. The chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates.
-
Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The data was collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: A background spectrum was recorded and automatically subtracted from the sample spectrum to produce the final transmittance or absorbance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the dimethylfuran sample was prepared in a UV-transparent solvent, such as ethanol (B145695) or hexane.
-
Data Acquisition: The UV-Vis spectrum was recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The absorbance was measured over a wavelength range of approximately 200 to 400 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds like dimethylfurans.
-
Ionization: Electron ionization (EI) at 70 eV was used to generate charged fragments.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions was measured by a mass analyzer (e.g., a quadrupole).
-
Data Interpretation: The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragmentation patterns.
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of dimethylfuran isomers.
Caption: A generalized workflow for the spectroscopic analysis of dimethylfuran isomers.
References
- 1. brainly.com [brainly.com]
- 2. 2,5-Dimethylfuran(625-86-5) IR Spectrum [chemicalbook.com]
- 3. 2,5-Dimethylfuran | C6H8O | CID 12266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. brainly.com [brainly.com]
- 5. 2,3-Dimethylfuran | C6H8O | CID 34337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
Validating the Structure of 3,4-Dimethylfuran: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural validation of 3,4-Dimethylfuran. We will explore the expected spectral data from key 2D NMR experiments—COSY, HSQC, and HMBC—and compare these with the known molecular structure. Detailed experimental protocols are provided to facilitate the replication of these methods for structural elucidation of similar small molecules.
Introduction to the Structural Challenge
This compound is a five-membered aromatic heterocycle. Its structure, featuring two methyl groups on the furan (B31954) ring, presents a clear case for the power of 2D NMR in unambiguously determining substituent positions. While 1D NMR can provide initial clues, 2D techniques are essential for confirming the precise connectivity and spatial relationships within the molecule.
Predicted 1D NMR Spectral Data
Before delving into 2D techniques, it is crucial to establish the expected 1D NMR chemical shifts for this compound. Based on the known effects of alkyl substituents on the furan ring, the following are the predicted chemical shift ranges.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Protons (CH₃) | 2.0 - 2.5 (singlet) | 20 - 30 |
| Furan Ring Protons (C-H) | 6.5 - 7.5 (singlet) | 115 - 125 (C3/C4), 135 - 145 (C2/C5) |
Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.
2D NMR for Unambiguous Structure Validation
2D NMR experiments provide correlational data that reveals through-bond and through-space interactions between nuclei, which is pivotal for definitive structure confirmation.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the primary expected correlation would be between the furan ring protons and the methyl protons.
Table 2: Expected COSY Correlations for this compound
| Proton 1 | Proton 2 | Expected Correlation |
| Furan Ring Protons (H2/H5) | Methyl Protons (at C3/C4) | Weak (⁴J coupling) |
A weak correlation is anticipated due to the four-bond coupling (⁴J) between the ring protons and the methyl protons. The absence of other significant cross-peaks would support the 3,4-disubstitution pattern, as other isomers would exhibit different coupling networks.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to the carbons they are attached to. This is a powerful tool for assigning carbon signals based on their known proton chemical shifts.
Table 3: Expected HSQC Correlations for this compound
| Proton (¹H) | Carbon (¹³C) | Expected Correlation |
| ~2.2 ppm (CH₃) | ~25 ppm (CH₃) | Strong |
| ~7.0 ppm (C-H) | ~140 ppm (C2/C5) | Strong |
The HSQC spectrum will definitively link the proton signals to their corresponding carbon atoms, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four). This is arguably the most critical experiment for confirming the substitution pattern in this compound.
Table 4: Expected HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds | Expected Correlation |
| Methyl Protons (at C3/C4) | C3/C4 | 2 | Strong |
| Methyl Protons (at C3/C4) | C2/C5 | 3 | Medium |
| Methyl Protons (at C3/C4) | Other Methyl Carbon | 3 | Medium |
| Furan Ring Protons (H2/H5) | C3/C4 | 2 | Strong |
| Furan Ring Protons (H2/H5) | C2/C5 (quaternary) | 2 | Strong |
| Furan Ring Protons (H2/H5) | Methyl Carbons | 3 | Medium |
The key correlations in the HMBC spectrum will be the cross-peaks between the methyl protons and the C2/C5 carbons of the furan ring, and between the furan ring protons and the C3/C4 carbons, unequivocally establishing the 3,4-dimethyl substitution pattern.
Experimental Protocols
The following are generalized experimental protocols for acquiring high-quality 2D NMR spectra for a small organic molecule like this compound on a standard 400 or 500 MHz NMR spectrometer.
Sample Preparation
-
Sample: 5-10 mg of this compound.
-
Solvent: 0.6 mL of deuterated chloroform (B151607) (CDCl₃) is a suitable solvent.
-
Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).
1D NMR Acquisition
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): ~3-4 s
-
Spectral Width (sw): 16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): ~1-2 s
-
Spectral Width (sw): 240 ppm
-
2D NMR Acquisition
-
COSY:
-
Pulse Program: cosygpqf
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1.5-2.0 s
-
Data Points (td): 2048 in F2, 256-512 in F1
-
Spectral Width (sw): 10-12 ppm in both dimensions
-
-
HSQC:
-
Pulse Program: hsqcedetgpsp
-
Number of Scans: 4-8
-
Relaxation Delay (d1): 1.5 s
-
Data Points (td): 2048 in F2, 256 in F1
-
Spectral Width (sw): 10-12 ppm in F2 (¹H), 160-180 ppm in F1 (¹³C)
-
-
HMBC:
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1.5-2.0 s
-
Data Points (td): 2048 in F2, 256-512 in F1
-
Spectral Width (sw): 10-12 ppm in F2 (¹H), 220-240 ppm in F1 (¹³C)
-
Visualization of the Validation Workflow
The logical process of validating the structure of this compound using 2D NMR can be visualized as a workflow, starting from the initial hypothesis and culminating in the confirmed structure based on correlational data.
Caption: Workflow for 2D NMR structure validation.
Conclusion
The combination of COSY, HSQC, and HMBC 2D NMR experiments provides an irrefutable body of evidence for the structural validation of this compound. The specific patterns of cross-peaks observed in these experiments, when compared with the predicted correlations, allow for the unambiguous assignment of all proton and carbon signals and confirm the connectivity of the methyl and furan ring moieties. This guide serves as a template for applying these powerful analytical techniques to the structural elucidation of other novel small molecules in chemical and pharmaceutical research.
A Researcher's Guide to Cross-Reactivity Studies of 3,4-Dimethylfuran in Chemical Sensors
For Researchers, Scientists, and Drug Development Professionals
The successful deployment of chemical sensors for the detection of specific volatile organic compounds (VOCs) hinges on their selectivity. Cross-reactivity, the phenomenon where a sensor responds to substances other than the target analyte, can lead to false positives and inaccurate quantification. This guide provides a comprehensive framework for conducting cross-reactivity studies of 3,4-Dimethylfuran, a heterocyclic organic compound, in the context of chemical sensor evaluation. While specific quantitative data for this compound is scarce in publicly available literature, this document outlines the experimental protocols and potential interfering compounds to enable researchers to generate this critical data.
Understanding Cross-Reactivity
Cross-reactivity in chemical sensors, particularly in widely used metal oxide (MOx) sensors, is a significant challenge. These sensors often exhibit broad sensitivity to a range of VOCs, making it crucial to characterize their response to potential interferents present in the target environment. The degree of cross-reactivity is typically expressed as the ratio of the sensor's sensitivity to the interfering compound versus its sensitivity to the target analyte.
Experimental Protocols for Cross-Reactivity Assessment
A systematic approach is essential for accurately determining the cross-reactivity of a chemical sensor to this compound. The following protocol outlines a general procedure that can be adapted based on the specific sensor technology and application.
Experimental Setup
A controlled environment is paramount for obtaining reliable cross-reactivity data. A typical experimental setup consists of a gas delivery system capable of generating precise concentrations of the target analyte and interfering compounds, a test chamber to house the sensor, and a data acquisition system to record the sensor's response.
By following these guidelines, researchers can systematically evaluate the cross-reactivity of chemical sensors to this compound, leading to a more comprehensive understanding of their performance and suitability for specific applications. The generation and publication of such data are crucial for advancing the field of chemical sensing and enabling the development of more robust and reliable detection technologies.
Comparative study of different synthetic routes to 3,4-Dimethylfuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different synthetic routes for the production of 3,4-dimethylfuran, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the experimental protocols, comparative performance data, and logical workflows for the most common and effective synthesis methods.
Introduction
This compound is a substituted furan (B31954) whose structural motif is found in various natural products and pharmacologically active molecules. The strategic placement of the methyl groups influences its electronic properties and steric profile, making it a valuable building block in organic synthesis. The selection of an appropriate synthetic route is crucial and depends on factors such as precursor availability, desired yield and purity, scalability, and reaction conditions. This guide compares two primary methods: the classical Paal-Knorr synthesis and the dehydration of a substituted diol.
Comparative Data of Synthetic Routes
The performance of each synthetic route is summarized in the table below, providing a clear comparison of key reaction parameters and outcomes.
| Parameter | Route 1: Paal-Knorr Synthesis | Route 2: Dehydration of 2,3-Dimethyl-1,4-butanediol (B14002674) |
| Starting Material | 3,4-Dimethyl-2,5-hexanedione | 2,3-Dimethyl-1,4-butanediol |
| Reagent/Catalyst | Acid catalyst (e.g., p-TsOH, H₂SO₄) | Dehydrating agent/catalyst (e.g., Al₂O₃, H₃PO₄) |
| Solvent | Toluene (B28343) or neat | No solvent (vapor phase) or high-boiling solvent |
| Temperature | 110-140 °C | 250-400 °C |
| Reaction Time | 2-6 hours | Flow-dependent (short contact time) |
| Yield | ~85% | Variable, can be high with optimized catalyst |
| Key Advantages | High yield, well-established method | Potentially greener (e.g., solvent-free), continuous process |
| Key Disadvantages | Requires synthesis of the diketone precursor | High temperatures, potential for side reactions |
Experimental Protocols
Route 1: Paal-Knorr Synthesis of this compound
This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, specifically 3,4-dimethyl-2,5-hexanedione.
Step 1: Synthesis of 3,4-Dimethyl-2,5-hexanedione
The precursor, 3,4-dimethyl-2,5-hexanedione, can be synthesized via the oxidative coupling of 2-butanone.
-
Materials: 2-butanone, Ferric chloride (FeCl₃), Hydrochloric acid (HCl), Diethyl ether.
-
Procedure:
-
A solution of ferric chloride in concentrated hydrochloric acid is prepared.
-
2-butanone is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
The mixture is then extracted with diethyl ether.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3,4-dimethyl-2,5-hexanedione, which can be purified by distillation.
-
Step 2: Cyclization to this compound
-
Materials: 3,4-Dimethyl-2,5-hexanedione, p-Toluenesulfonic acid (p-TsOH), Toluene.
-
Procedure:
-
A mixture of 3,4-dimethyl-2,5-hexanedione (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene is heated to reflux.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation.
-
The crude this compound is then purified by fractional distillation to yield the final product.
-
Route 2: Dehydration of 2,3-Dimethyl-1,4-butanediol
This route offers a potentially more atom-economical and greener alternative, proceeding via the dehydration of a diol.
-
Materials: 2,3-Dimethyl-1,4-butanediol, Alumina (Al₂O₃) or another suitable dehydration catalyst.
-
Procedure:
-
The starting material, 2,3-dimethyl-1,4-butanediol, is synthesized from the reduction of dimethyl tartrate or a similar precursor.
-
For the dehydration step, a packed-bed reactor is prepared with a suitable catalyst, such as activated alumina.
-
The reactor is heated to a high temperature (e.g., 300-350 °C).
-
A solution of 2,3-dimethyl-1,4-butanediol, either neat or in a high-boiling inert solvent, is passed through the heated reactor.
-
The product vapor is condensed and collected.
-
The collected liquid is then purified by distillation to isolate this compound. The yield can be optimized by adjusting the temperature, flow rate, and catalyst.
-
Visualizing the Synthetic Pathways
The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.
Caption: Paal-Knorr synthesis workflow for this compound.
Caption: Diol dehydration synthesis workflow for this compound.
Conclusion
Both the Paal-Knorr synthesis and the dehydration of 2,3-dimethyl-1,4-butanediol represent viable pathways to this compound. The Paal-Knorr route is a well-documented and high-yielding method, making it suitable for laboratory-scale synthesis where the precursor diketone is accessible. The diol dehydration route, while requiring higher temperatures and specialized equipment like a flow reactor, offers potential advantages in terms of atom economy and continuous processing, which could be beneficial for larger-scale production. The choice between these methods will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available equipment.
Benchmarking 3,4-Dimethylfuran Against Traditional Heterocyclic Building Blocks: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and materials science, heterocyclic compounds are indispensable building blocks. Traditional five-membered aromatic heterocycles such as furan (B31954), pyrrole (B145914), and thiophene (B33073) are ubiquitous scaffolds in a vast array of functional molecules. However, the exploration of substituted analogs can unlock novel properties and refined performance. This guide provides a comprehensive benchmark of 3,4-dimethylfuran against its parent and isosteric cousins, offering a comparative analysis of their physicochemical properties, reactivity, and potential applications. This document is intended to serve as a practical resource for researchers seeking to leverage the unique characteristics of this compound in their synthetic endeavors.
Physicochemical Properties: A Comparative Overview
The introduction of two methyl groups onto the furan backbone at the 3 and 4 positions significantly alters its physical and chemical properties. The following table summarizes key physicochemical parameters for this compound alongside furan, pyrrole, and thiophene for direct comparison.
| Property | This compound | Furan | Pyrrole | Thiophene |
| Molecular Formula | C₆H₈O | C₄H₄O | C₄H₅N | C₄H₄S |
| Molecular Weight ( g/mol ) | 96.13[1] | 68.07 | 67.09 | 84.14 |
| Boiling Point (°C) | 103.2 | 31.5[2] | 129-131 | 84 |
| Density (g/cm³) | 0.9 ± 0.1[3] | 0.936 | 0.967 | 1.051 |
| Dipole Moment (D) | Not widely reported | 0.71[2] | 1.80 | 0.52 |
| Solubility in Water | Slightly soluble | Slightly soluble | Soluble | Insoluble |
Reactivity in Electrophilic Aromatic Substitution
The π-excessive nature of five-membered heterocycles renders them highly reactive towards electrophilic aromatic substitution (EAS), significantly more so than benzene (B151609). The general order of reactivity for the parent heterocycles is Pyrrole > Furan > Thiophene > Benzene.[4][5] This heightened reactivity is a consequence of the heteroatom's ability to donate lone pair electrons into the aromatic system, thereby stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack.
The presence of electron-donating methyl groups on the this compound ring is expected to further enhance its nucleophilicity and, consequently, its reactivity in EAS reactions compared to unsubstituted furan. While direct kinetic data for this compound is scarce in the literature, the principles of physical organic chemistry strongly support this increased reactivity. For context, furan is estimated to react approximately 6 x 10¹¹ times faster than benzene in electrophilic substitutions.[2] Furthermore, kinetic studies on the trifluoroacetylation of pyrrole and furan demonstrate that pyrrole reacts over 375,000 times faster than furan, highlighting the profound impact of the heteroatom on reactivity.[6]
Regioselectivity
For unsubstituted furan, electrophilic attack predominantly occurs at the C2 (α) position due to the superior resonance stabilization of the resulting arenium ion, which can delocalize the positive charge over three atoms, including the oxygen.[2][4] In the case of this compound, the directing effects of the two methyl groups would channel electrophilic attack to the C2 and C5 positions, which are electronically enriched and sterically accessible.
Experimental Protocols for Comparative Reactivity
To facilitate a direct comparison of reactivity, the following standardized protocols for key electrophilic aromatic substitution reactions are provided. These can be adapted for competitive experiments to quantitatively assess the relative reactivities of this compound and other heterocycles.
Friedel-Crafts Acylation (Competitive)
This experiment is designed to provide a semi-quantitative comparison of the relative acylation rates.
Materials:
-
This compound
-
Furan
-
Acetic Anhydride (B1165640)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of equimolar amounts of this compound and furan in anhydrous diethyl ether.
-
Add a known amount of the internal standard.
-
Cool the mixture to 0 °C in an ice bath.
-
To the dropping funnel, add a solution of acetic anhydride (0.1 equivalents relative to the total moles of furans) in anhydrous diethyl ether.
-
Slowly add a catalytic amount of BF₃·OEt₂ (e.g., 0.01 equivalents) to the stirred furan mixture.
-
Add the acetic anhydride solution dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C.
-
Take aliquots from the reaction mixture at regular intervals (e.g., 15, 30, 60, 120 minutes) and quench immediately in a vial containing saturated aqueous sodium bicarbonate solution.
-
Extract the quenched aliquots with a small volume of diethyl ether.
-
Analyze the organic layer by Gas Chromatography (GC) to determine the relative consumption of the starting materials and the formation of the acetylated products.
Vilsmeier-Haack Formylation
Reagent Preparation (Vilsmeier Reagent):
-
In a flame-dried flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete formation of the electrophile.[6]
Formylation Procedure:
-
To a solution of the heterocycle (e.g., this compound) in an appropriate solvent (e.g., dichloroethane), cool the mixture to 0 °C.
-
Slowly add the freshly prepared Vilsmeier reagent dropwise.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours).
-
Quench the reaction by pouring it onto ice and neutralizing with an aqueous base (e.g., sodium hydroxide (B78521) or sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or distillation.
Halogenation (Bromination)
Procedure:
-
Dissolve the heterocycle in a suitable solvent (e.g., dioxane or tetrahydrofuran) in a flask protected from light.
-
Cool the solution to 0 °C.
-
Slowly add a solution of bromine in the same solvent dropwise.
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product, wash with brine, dry the organic layer, and purify as necessary.
This compound as a Bioisostere
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic profiles, is a cornerstone of drug design. Aromatic rings are frequently interchanged to modulate these properties.
This compound can be considered a potential bioisostere for other aromatic and heterocyclic rings. The methyl groups can provide favorable lipophilic interactions within a protein binding pocket, while the furan oxygen can act as a hydrogen bond acceptor. The overall shape and electronics of the 3,4-disubstituted furan ring differ from that of a phenyl ring or other heterocycles, offering a unique vector space for substituent placement.
Visualizations
Synthesis of this compound
A common synthetic route to substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.
Caption: General workflow for the synthesis of this compound via the Paal-Knorr synthesis.
Electrophilic Aromatic Substitution Mechanism
The general mechanism for electrophilic aromatic substitution on a furan ring proceeds through a resonance-stabilized cationic intermediate.
Caption: General mechanism for the electrophilic aromatic substitution of this compound.
Conclusion
This compound presents a compelling alternative to traditional heterocyclic building blocks for researchers in drug discovery and materials science. Its enhanced reactivity in electrophilic aromatic substitution, coupled with its distinct physicochemical properties, offers new avenues for molecular design and optimization. The provided comparative data and experimental protocols serve as a foundational resource for the rational incorporation of this versatile scaffold into novel synthetic targets. Further quantitative studies are warranted to fully elucidate the kinetic and thermodynamic parameters of its reactions relative to other heterocycles, which will undoubtedly expand its application in the development of next-generation functional molecules.
References
A Comparative Guide to the Efficacy of Analytical Techniques for 3,4-Dimethylfuran Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical techniques for the quantitative analysis of 3,4-Dimethylfuran, a heterocyclic organic compound of interest in various fields, including food science and pharmaceutical development. The selection of an appropriate analytical method is critical for accurate quantification, impurity profiling, and quality control. This document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data from studies on furan (B31954) derivatives.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters for the different analytical techniques. Data for this compound is estimated based on published data for its isomers (2,3-dimethylfuran and 2,5-dimethylfuran) and other furan derivatives, as direct comparative studies for this compound are limited.
| Validation Parameter | GC-MS with SPME/Headspace | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Linearity (r²) | > 0.99[1] | > 0.99[1] | Not applicable (Direct quantification) |
| Limit of Detection (LOD) | 0.001 - 0.204 ng/g (for dimethylfuran isomers in food matrices)[2][3] | 0.01 - 0.18 mg/kg (for related amines)[1]; Estimated as µg/mL range for furanones[4] | Dependent on sample concentration and instrument |
| Limit of Quantification (LOQ) | 0.003 - 0.675 ng/g (for dimethylfuran isomers in food matrices)[2][3][5] | 0.02 - 0.31 mg/kg (for related amines)[1]; Estimated as µg/mL range for furanones[4] | Requires S/N > 10; concentration dependent |
| Recovery (%) | 76 - 117% (for furan derivatives in food matrices)[2][5] | 89.63 - 100% (for related biogenic amines)[1] | Not applicable (Direct quantification) |
| Precision (RSD %) | Intraday: 1 - 16%, Interday: 4 - 20% (for furan derivatives)[2][5] | Intraday: 1.86 - 5.95%, Interday: 2.08 - 5.96% (for related biogenic amines)[1] | High precision achievable with proper setup |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for furan and its derivatives and can be adapted for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Microextraction (SPME)
This method is highly sensitive and suitable for trace-level analysis of volatile compounds like this compound in complex matrices.
1. Sample Preparation (SPME)
-
For liquid samples (e.g., fruit juice), mix 5 g of the homogenized sample with 5 mL of a saturated NaCl solution in a 20 mL headspace vial.[6]
-
For solid or semi-solid samples (e.g., canned fish), mix 1 g of the homogenized sample with 9 mL of a saturated NaCl solution in a 20 mL headspace vial.[6]
-
Spike the sample with an appropriate internal standard (e.g., d4-furan) for improved accuracy.[6]
-
Equilibrate the sealed vial at 35°C for 15 minutes.[6]
-
Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 15 minutes at 35°C to adsorb the analytes.[6]
2. GC-MS Parameters
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 32°C (hold for 4 min), ramp to 200°C at 20°C/min, and hold for 3 min.[7]
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be adapted for the analysis of furan derivatives, particularly those that are less volatile or require derivatization.
1. Sample Preparation
-
Sample extraction will be matrix-dependent and may involve liquid-liquid extraction or solid-phase extraction (SPE).
-
For a general approach, a C18 SPE cartridge can be used for cleanup.[8]
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the sample and wash with water.
-
Elute the analyte with methanol.
-
Evaporate the eluent and reconstitute in the mobile phase.
2. HPLC Parameters
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Detector: UV or Diode Array Detector (DAD). The wavelength of maximum absorbance for this compound should be determined.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement that allows for direct quantification without the need for a calibration curve, using a certified internal standard.
1. Sample Preparation
-
Accurately weigh a specific amount of the sample containing this compound into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
2. NMR Parameters
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Pulse Program: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[9]
-
Data Processing: Manual phasing and baseline correction are crucial for accurate integration.
Mandatory Visualization
Caption: Comparative workflow of analytical techniques for this compound analysis.
Caption: Detailed experimental workflow for GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
In-Silico Modeling of Furanic Biofuels: A Comparative Guide to 3,4-Dimethylfuran Reactions
A Note on Scope: Direct computational and experimental studies on the reactions of 3,4-Dimethylfuran are scarce in publicly available literature. This guide, therefore, presents a comparative analysis of in-silico modeling and experimental validation for a closely related and extensively studied isomer, 2,5-Dimethylfuran (B142691) (2,5-DMF), with additional data from 2-Methylfuran (2-MF). The principles, methodologies, and reaction pathways detailed herein provide a robust framework for understanding and predicting the reactive behavior of this compound.
Introduction to In-Silico Modeling of Furan Reactions
Alkylated furans, such as dimethylfurans, are promising second-generation biofuels. Understanding their combustion and oxidation chemistry is crucial for their application in internal combustion engines.[1][2] In-silico modeling, employing quantum chemical calculations and kinetic modeling, has become an indispensable tool for elucidating complex reaction mechanisms at a molecular level. These computational approaches allow for the prediction of reaction rates, identification of transient intermediates, and exploration of potential energy surfaces, complementing experimental studies.[3][4]
This guide compares the performance of various computational models against experimental data for dimethylfuran isomers, details the methodologies involved, and visualizes key reaction pathways and computational workflows.
Comparison of Computational Models and Experimental Data
The performance of in-silico models is critically evaluated by comparing predicted outcomes with experimental results. Key parameters for comparison in combustion studies include ignition delay times and species concentration profiles during pyrolysis and oxidation.
Ignition Delay Times
Ignition delay time is a critical parameter for engine performance. The table below compares experimentally measured ignition delay times for 2,5-DMF with predictions from a detailed kinetic model.
| Fuel | Equivalence Ratio (Φ) | Temperature (K) | Pressure (bar) | Experimental Ignition Delay (μs) | Model Prediction (μs) | Reference |
| 2,5-DMF | 0.5 | 1350 - 1800 | 1 | Varies with temp. | Good agreement (within factor of 2) | [4][5] |
| 2,5-DMF | 1.0 | 1350 - 1800 | 1 | Varies with temp. | Good agreement (within factor of 2) | [4][5] |
| 2,5-DMF | 2.0 | 1350 - 1800 | 1 | Varies with temp. | Good agreement (within factor of 2) | [4][5] |
| 2,5-DMF | 1.0 | 820 - 1210 | 20 | Varies with temp. | Good agreement | [5][6] |
| 2,5-DMF | 1.0 | 820 - 1210 | 80 | Varies with temp. | Good agreement | [5][6] |
Pyrolysis Product Speciation
The distribution of stable intermediate and final products from pyrolysis provides insight into the dominant decomposition pathways. The following table compares experimentally observed product mole fractions with those predicted by a kinetic model for the pyrolysis of 2,5-DMF.
| Product Species | Experimental Mole Fraction | Model Prediction Mole Fraction | Conditions | Reference |
| CO | Major Product | Predicted as Major Product | 1070-1370 K, 2-3.7 bar | [7] |
| Vinylacetylene (C4H4) | Major Product | Predicted as Major Product | 1070-1370 K, 2-3.7 bar | [7] |
| Acetylene (C2H2) | Major Product | Predicted as Major Product | 1070-1370 K, 2-3.7 bar | [7] |
| Methane (CH4) | Major Product | Predicted as Major Product | 1070-1370 K, 2-3.7 bar | [7] |
| Ethylene (C2H4) | Minor Product | Predicted as Minor Product | 1070-1370 K, 2-3.7 bar | [7] |
| Benzene | Detected | Predicted | 1080-1350 K, 2-3 bar | [7] |
Experimental and Computational Protocols
Experimental Methodologies
Shock Tube Studies: Shock tubes are a primary tool for studying high-temperature gas-phase reactions.[3][4][7]
-
Principle: A gas mixture is rapidly heated and compressed by a shock wave, initiating the reaction. The conditions behind the reflected shock wave provide a well-defined temperature and pressure for a short duration.
-
Procedure:
-
A mixture of the furanic compound, an oxidizer (e.g., air), and a diluent (e.g., argon) is prepared.[5]
-
The mixture is introduced into the driven section of the shock tube.
-
A high-pressure driver gas ruptures a diaphragm, generating a shock wave that propagates through the test gas.
-
Ignition delay times are measured by monitoring the emission from radical species like OH*.[8]
-
For pyrolysis studies, a single-pulse technique is used where the reaction is quenched by a rarefaction wave, and the products are analyzed offline using gas chromatography.[5][7]
-
Jet-Stirred Reactor (JSR) Studies: JSRs are used to study oxidation chemistry at intermediate temperatures under well-mixed conditions.[5][6]
-
Principle: Reactants are continuously fed into a heated reactor, and products are continuously withdrawn. The vigorous stirring ensures uniform temperature and composition.
-
Procedure:
-
A gaseous mixture of the furanic fuel, oxygen, and a diluent is continuously introduced into the reactor.[6]
-
The reactor is maintained at a constant temperature and pressure.[6]
-
After reaching a steady state, the effluent gas is sampled and analyzed, typically by gas chromatography or mass spectrometry, to determine the mole fractions of various species.[6]
-
Computational Methodologies
Quantum Chemistry Calculations: These methods are used to determine the fundamental properties of molecules and reaction pathways.
-
Density Functional Theory (DFT): DFT is a widely used method to calculate the electronic structure of molecules, optimized geometries, and transition state structures.[1][9] It provides a good balance between accuracy and computational cost.
-
High-Level Ab Initio Methods (e.g., CBS-QB3): Complete Basis Set (CBS) methods, like CBS-QB3, are used to obtain highly accurate energies for reactants, products, and transition states, which are crucial for calculating accurate reaction rate constants.[10]
Kinetic Modeling: Detailed chemical kinetic models simulate the evolution of species concentrations over time by solving a system of ordinary differential equations representing all the elementary reactions.
-
Mechanism Development: A reaction mechanism is constructed, comprising a list of elementary reactions and their corresponding rate constants.[3][5] The rate constants are often derived from theoretical calculations or experimental measurements.
-
Simulations: The kinetic model is used in software like CHEMKIN to simulate experimental conditions (e.g., shock tube, JSR) and predict outcomes like ignition delay times and species profiles.[3] The model's predictions are then compared with experimental data for validation and refinement.[4]
Key Reaction Pathways for Dimethylfurans
The following diagrams, generated using the DOT language, illustrate the primary decomposition and oxidation pathways for 2,5-Dimethylfuran, which are expected to be analogous for this compound.
References
- 1. research-hub.nrel.gov [research-hub.nrel.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Shock tube and chemical kinetic modeling study of the oxidation of 2,5-dimethylfuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive experimental and detailed chemical kinetic modelling study of 2,5-dimethylfuran pyrolysis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.universityofgalway.ie [research.universityofgalway.ie]
- 7. A Shock Tube and Chemical Kinetic Modeling Study of the Oxidation of 2,5-Dimethylfuran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Toxicity of Dimethylfuran Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological assessment of four dimethylfuran isomers: 2,3-dimethylfuran, 2,4-dimethylfuran, 2,5-dimethylfuran (B142691), and 3,4-dimethylfuran. The information is compiled from available literature and databases to assist in hazard identification and risk assessment.
Executive Summary
Dimethylfurans are heterocyclic organic compounds with a furan (B31954) ring substituted with two methyl groups. While they share a common core structure, the position of the methyl groups can influence their toxicological profiles. Of the four isomers discussed, 2,5-dimethylfuran is the most studied, primarily due to its presence as a metabolite of n-hexane and its consideration as a potential biofuel. Toxicological data for 2,3-, 2,4-, and this compound are significantly more limited. This guide summarizes the available data on acute toxicity, genotoxicity, and metabolic pathways and highlights the current data gaps.
Data Presentation
Acute Toxicity
Quantitative data on the acute toxicity of dimethylfuran isomers is sparse, particularly for the 2,3-, 2,4-, and 3,4-isomers. The available information is largely based on hazard classifications from safety data sheets.
| Isomer | Chemical Structure | LD50 (Oral, Rat) | LC50 (Inhalation) | Dermal LD50 | GHS Hazard Statements |
| 2,3-Dimethylfuran | Data not available | Harmful if inhaled[1] | Harmful in contact with skin[1] | H225: Highly flammable liquid and vaporH302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1] | |
| 2,4-Dimethylfuran | Data not available | Data not available | Data not available | Data not available | |
| 2,5-Dimethylfuran | Data not available | Data not available | Data not available | H225: Highly flammable liquid and vaporH302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritationH402: Harmful to aquatic life[2] | |
| This compound | Data not available | Data not available | Data not available | H225: Highly flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
In Vitro Cytotoxicity
Specific IC50 values for the dimethylfuran isomers are largely unavailable in the public domain. General statements about the cytotoxicity of furan derivatives exist, but direct comparative data for these specific isomers is lacking.
| Isomer | Cell Line | Assay | IC50 | Reference |
| 2,3-Dimethylfuran | Data not available | Data not available | Data not available | |
| 2,4-Dimethylfuran | Data not available | Data not available | Data not available | |
| 2,5-Dimethylfuran | Data not available | Data not available | Data not available | |
| This compound | Data not available | Data not available | Data not available |
Genotoxicity
| Isomer | Ames Test | Micronucleus Assay | Comet Assay | Other |
| 2,3-Dimethylfuran | Data not available | Data not available | Data not available | |
| 2,4-Dimethylfuran | Data not available | Data not available | Data not available | |
| 2,5-Dimethylfuran | Negative | Positive in murine bone marrow cells in vitro[3] | Data not available | Induced chromosomal damage in cultured murine cells[4] |
| This compound | Data not available | Data not available | Data not available |
Metabolic Pathways
The metabolism of furan and its simpler derivatives like 2-methylfuran (B129897) is known to proceed via oxidation by cytochrome P450 enzymes, particularly CYP2E1, to form reactive α,β-unsaturated dicarbonyls.[5][6][7] These reactive metabolites can then form adducts with cellular macromolecules, leading to toxicity. It is hypothesized that dimethylfuran isomers follow a similar metabolic activation pathway.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Genotoxicity Assessment (Micronucleus Assay)
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
References
- 1. 2,3-Dimethylfuran | C6H8O | CID 34337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic activation of 2-methylfuran by rat microsomal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Quantitative comparison of reaction kinetics for different furans
For researchers and professionals in drug development and chemical synthesis, understanding the reaction kinetics of furan (B31954) and its derivatives is paramount for predicting reactivity, optimizing reaction conditions, and designing novel molecular entities. This guide provides a quantitative comparison of the reaction kinetics for various furans, supported by experimental data and detailed methodologies.
Reaction with Hydroxyl Radicals
The gas-phase reaction of furans with hydroxyl (OH) radicals is a critical process in combustion and atmospheric chemistry. The rate of this reaction is significantly influenced by the substitution pattern on the furan ring.
Quantitative Comparison of Reaction Rates
The following table summarizes the room temperature rate coefficients for the reaction of various furan derivatives with OH radicals.
| Furan Derivative | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Experimental Conditions | Reference |
| Furan | (3.34 ± 0.48) × 10⁻¹¹ | 298 K, 4-150 Torr | [1] |
| Furan | (1.51 ± 0.38) × 10⁻¹² | (294 ± 2) K, atmospheric pressure | [2] |
| 2-Methylfuran (B129897) (2-MF) | (7.38 ± 0.37) × 10⁻¹¹ | 298 K | [1] |
| 2-Methylfuran (2-MF) | (1.91 ± 0.32) × 10⁻¹¹ | (294 ± 2) K, atmospheric pressure | [2] |
| 3-Methylfuran (3-MF) | (1.49 ± 0.33) × 10⁻¹¹ | (294 ± 2) K, atmospheric pressure | [2] |
| 2,5-Dimethylfuran (B142691) (2,5-DMF) | Pressure-dependent | 298-595 K | [1] |
| 2,5-Dimethylfuran (2,5-DMF) | (5.82 ± 1.21) × 10⁻¹¹ | (294 ± 2) K, atmospheric pressure | [2] |
| 2,3,5-Trimethylfuran (2,3,5-TMF) | (1.66 ± 0.69) × 10⁻¹⁰ | (294 ± 2) K, atmospheric pressure | [2] |
| Furfural | (9.07 ± 2.3) × 10⁻¹⁴ | Not specified | [2] |
Key Observations:
-
Alkyl Substitution: The addition of alkyl groups to the furan ring generally increases the reaction rate with OH radicals.[2] For instance, 2-methylfuran and 2,5-dimethylfuran exhibit higher rate coefficients than unsubstituted furan.[1][2] This is attributed to the electron-donating nature of alkyl groups, which enhances the reactivity of the aromatic ring towards electrophilic attack by the OH radical.
-
Temperature and Pressure Dependence: The reaction of OH radicals with 2,5-dimethylfuran (2,5-DMF) shows a negative temperature dependence and is pressure-dependent.[1] This complexity suggests that the reaction mechanism involves the formation of an intermediate adduct, and the overall rate is influenced by the competition between adduct stabilization and dissociation pathways.[1][3]
-
Reaction Mechanism: Theoretical studies indicate that the reaction of OH radicals with furans can proceed via two main pathways: OH addition to the furan ring and H-atom abstraction from either the ring or the substituent groups.[3][4] At lower temperatures, the addition of OH to the double bonds of the furan ring is the dominant pathway.[1][4] However, at higher temperatures (above 900 K), H-abstraction becomes increasingly significant.[2]
Experimental Protocol: Laser Flash Photolysis with Laser-Induced Fluorescence (LIF)
A common experimental technique to measure the rate coefficients for gas-phase reactions of furans with OH radicals is laser flash photolysis coupled with laser-induced fluorescence (LIF).
References
Comparative Guide to Analytical Methods for Trace Detection of 3,4-Dimethylfuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the trace-level detection of 3,4-Dimethylfuran, a molecule of interest in pharmaceutical development and safety assessment due to its potential genotoxicity. The focus is on the validation of analytical methods, presenting objective performance data and detailed experimental protocols to aid in method selection and implementation.
Introduction
This compound belongs to the furan (B31954) class of compounds, some of which are recognized as potentially mutagenic and carcinogenic. Consequently, regulatory bodies often require sensitive and validated analytical methods to monitor their presence at trace levels in pharmaceutical substances and products. The most common analytical techniques for such volatile organic compounds are Gas Chromatography (GC) coupled with Mass Spectrometry (MS). This guide will primarily focus on Headspace GC-MS (HS-GC-MS) and Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS) as the gold standard methods, with a comparative look at High-Performance Liquid Chromatography (HPLC) as a potential alternative.
While specific validated method data for this compound is not extensively published, this guide synthesizes data from studies on furan and its other alkylated derivatives (e.g., 2-methylfuran, 3-methylfuran, and 2,5-dimethylfuran) to provide a robust comparative framework.[1][2][3]
Comparison of Analytical Method Performance
The selection of an analytical method for the trace detection of this compound is contingent on several factors, including the required sensitivity, the sample matrix, and the available instrumentation. GC-MS based methods are generally preferred for their high sensitivity and specificity for volatile compounds.[4][5]
Table 1: Summary of Quantitative Data for Analytical Method Validation
| Validation Parameter | Headspace GC-MS (HS-GC-MS) | Headspace SPME-GC-MS (HS-SPME-GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (r²) | > 0.990[6] | > 0.997[4] | > 0.98[7] |
| Limit of Detection (LOD) | 0.14–0.78 ng/g[4] | 0.01-0.02 ng/g[6] | Method Dependent (Generally higher for volatile compounds) |
| Limit of Quantitation (LOQ) | 0.51–2.60 ng/g[4] | 0.04-0.06 ng/g[6] | Method Dependent (Generally higher for volatile compounds) |
| Accuracy (Recovery %) | 92 - 116%[1] | 77.81 - 111.47%[6] | Method Dependent |
| Precision (RSD %) | 0.9 - 12.9%[1] | 0.1 - 8.0%[3] | Method Dependent |
Note: The data presented is a representative range compiled from studies on furan and its alkylated derivatives. Actual performance for this compound may vary and requires method-specific validation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are generalized protocols for the primary techniques discussed.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is suitable for the analysis of volatile compounds in solid or liquid samples.
Sample Preparation:
-
Accurately weigh a representative portion of the sample (e.g., 1 gram) into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water) and an internal standard solution (e.g., deuterated this compound, if available, or a related deuterated furan).
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
HS-GC-MS Parameters:
-
Headspace Autosampler:
-
Incubation Temperature: 80 - 120 °C
-
Incubation Time: 15 - 45 minutes
-
Injection Volume: 1 mL
-
-
Gas Chromatograph:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8]
-
Inlet Temperature: 250 °C (splitless mode)
-
Oven Temperature Program: Initial temperature of 40°C (hold for 5 min), ramp at 10°C/min to 200°C, then ramp at 20°C/min to 250°C (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230 °C
-
Electron Ionization: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 96, 81, 53).
-
Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)
This technique offers enhanced sensitivity by pre-concentrating the analyte on a coated fiber before injection.
Sample Preparation:
-
Follow the same initial sample preparation steps as for HS-GC-MS.
-
Place the sealed vial in the autosampler.
HS-SPME-GC-MS Parameters:
-
SPME Autosampler:
-
Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[3]
-
Incubation Temperature: 60 - 80 °C
-
Incubation Time: 15 minutes with agitation.
-
Extraction Time: 20 - 40 minutes.
-
Desorption Time: 2 - 5 minutes in the GC inlet.
-
-
Gas Chromatograph and Mass Spectrometer:
-
Use the same parameters as described for the HS-GC-MS method.
-
High-Performance Liquid Chromatography (HPLC)
While less common for highly volatile compounds like this compound, HPLC can be an alternative, particularly for non-volatile matrices or when derivatization is employed.
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.45 µm filter before injection.
-
Derivatization with a UV-active or fluorescent tag may be necessary to enhance sensitivity.
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: Diode Array Detector (DAD) or Fluorescence Detector, depending on the derivatizing agent.
-
Injection Volume: 10 - 20 µL.
Method Validation Workflow and Signaling Pathways
The validation of an analytical method is a systematic process to ensure it is suitable for its intended purpose. The following diagrams illustrate a typical workflow for method validation and a conceptual representation of the analytical process.
Caption: A typical workflow for analytical method validation.
Caption: The analytical process flow for this compound detection.
References
- 1. [Development for the Simultaneous Analytical Method of Furan and Alkyl Furans in Processed Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 6. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 8. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Catalysts for 3,4-Dimethylfuran Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted furans is a critical aspect of molecular design and manufacturing. This guide provides a detailed comparison of catalytic systems for the synthesis of 3,4-dimethylfuran, offering supporting data and experimental protocols to inform catalyst selection and process optimization.
While direct head-to-head comparative studies for the synthesis of this compound are not extensively documented in publicly available literature, a robust comparative analysis can be constructed through the well-established Paal-Knorr furan (B31954) synthesis. This method, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a primary route for preparing substituted furans. For the synthesis of this compound, the corresponding precursor is 3,4-dimethyl-2,5-hexanedione.
By examining data from analogous Paal-Knorr reactions, specifically the synthesis of 2,5-dimethylfuran (B142691) from hexane-2,5-dione, we can draw strong parallels in catalyst performance. This guide leverages this analogous data to present a comparative overview of various acid catalysts.
Catalyst Performance in Analogous Paal-Knorr Furan Synthesis
The following table summarizes the efficacy of different types of acid catalysts in the synthesis of 2,5-dimethylfuran. This data provides a valuable baseline for selecting catalysts for the synthesis of this compound.[1]
| Catalyst | Catalyst Type | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| H₂SO₄ (conc.) | Protic Acid | Neat | 100 | 1 h | ~90 |
| p-TsOH | Protic Acid | Toluene (B28343) | Reflux | 3 h | 85 |
| ZnCl₂ | Lewis Acid | Neat | 130-140 | 30 min | 88 |
| TiCl₄ | Lewis Acid | Toluene | 80 | 1 h | 92 |
| Amberlyst-15 | Solid Acid | Toluene | 110 | 6 h | 95 |
| Montmorillonite K10 | Solid Acid | Toluene | Reflux | 4 h | 82 |
| p-TsOH (cat.) | Microwave Irradiation | Neat | 120 | 5 min | 98 |
Detailed Experimental Protocols
The following methodologies for the Paal-Knorr synthesis can be adapted for the preparation of this compound from 3,4-dimethyl-2,5-hexanedione.
Protic Acid Catalysis: p-Toluenesulfonic Acid (p-TsOH)
A solution of 3,4-dimethyl-2,5-hexanedione (1.0 mmol) and p-TsOH (0.1 mmol) in toluene (10 mL) is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution, and dried over anhydrous sulfate. The solvent is evaporated, and the crude product is purified by column chromatography.[1]
Lewis Acid Catalysis: Titanium Tetrachloride (TiCl₄)
To a solution of 3,4-dimethyl-2,5-hexanedione (1.0 mmol) in dichloromethane (B109758) (10 mL) at 0°C is added TiCl₄ (1.1 mmol) dropwise. The mixture is stirred at room temperature until TLC analysis indicates the consumption of the starting material. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.[1]
Solid Acid Catalysis: Amberlyst-15
A mixture of 3,4-dimethyl-2,5-hexanedione (1.0 mmol) and Amberlyst-15 (15 wt%) in toluene (10 mL) is heated to 110°C. The reaction is monitored by TLC. After completion, the solid catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired furan.[1]
Visualizing the Synthetic Pathways
The Paal-Knorr synthesis proceeds through a well-understood mechanism involving enolization, cyclization, and dehydration.
Caption: The Paal-Knorr synthesis pathway to this compound.
An alternative, though less documented, approach for the synthesis of this compound is the cyclodehydration of 2,3-dimethyl-1,4-butanediol (B14002674). This pathway is analogous to the industrial production of tetrahydrofuran (B95107) from 1,4-butanediol.
Caption: Conceptual workflow for the cyclodehydration route.
References
Navigating the Isomeric Landscape: A Comparative Guide to Purity Analysis of 3,4-Dimethylfuran
For researchers, scientists, and drug development professionals, the isomeric purity of chemical reagents is paramount. In the case of 3,4-Dimethylfuran, a valuable building block in medicinal chemistry and materials science, ensuring the absence of its isomers is critical for predictable reaction outcomes and the integrity of final products. This guide provides a comparative overview of analytical techniques for the isomeric purity analysis of this compound, with a focus on distinguishing it from its common isomeric impurities: 2,3-Dimethylfuran and 2,5-Dimethylfuran.
The co-synthesis of these isomers is a common challenge, particularly in preparations like the Paal-Knorr synthesis, where the starting 1,4-dicarbonyl compounds can lead to a mixture of furan (B31954) products. This guide details the application of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the effective separation and quantification of these closely related compounds.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is crucial for the accurate determination of isomeric purity. Both GC-MS and NMR spectroscopy offer distinct advantages for the analysis of dimethylfuran isomers.
| Analytical Technique | Principle | Key Performance Characteristics |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass-to-charge ratio. | High Resolution: Capable of separating isomers with very similar boiling points. High Sensitivity: Can detect and quantify trace levels of isomeric impurities. Definitive Identification: Mass spectra provide unique fragmentation patterns for each isomer, confirming their identity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and environment of atoms. | Quantitative Analysis (qNMR): Provides accurate quantification of isomers without the need for identical standards for each isomer. Structural Elucidation: ¹H and ¹³C NMR spectra offer unambiguous structural information, confirming the identity of the major product and any impurities. Non-destructive: The sample can be recovered after analysis. |
Experimental Protocols
Detailed experimental protocols for GC-MS and NMR analysis are provided below to guide researchers in setting up their own analytical workflows.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the separation and identification of dimethylfuran isomers.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Further dilute the stock solution to a working concentration of approximately 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm film thickness) or equivalent mid-polarity column.[1]
-
Injector: Split/Splitless injector.
-
Injector Temperature: 280 °C.[1]
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1 to 100:1, depending on sample concentration.[1]
-
Carrier Gas: Helium at a constant flow of 1.4 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 35 °C, hold for 3 minutes.
-
Ramp 1: 8 °C/min to 75 °C.
-
Ramp 2: 25 °C/min to 200 °C, hold for 1 minute.[1]
-
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230-325 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 35-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Data Analysis:
-
Identify the peaks corresponding to this compound and its isomers based on their retention times and mass spectra.
-
The mass spectrum of dimethylfurans will show a characteristic molecular ion peak at m/z 96.
-
Quantify the isomeric purity by calculating the area percentage of the this compound peak relative to the total area of all dimethylfuran isomer peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol is suitable for the identification and quantification of dimethylfuran isomers.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
For quantitative NMR (qNMR), add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).
2. NMR Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Standard one-dimensional ¹H NMR spectrum.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Proton-decoupled ¹³C NMR spectrum.
-
Number of scans: 1024 or more.
-
Relaxation delay: 2-5 seconds.
-
3. Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the signals corresponding to this compound and its isomers based on their chemical shifts and coupling patterns.
-
For qNMR, integrate the signals of the analyte and the internal standard to determine the concentration and purity of the sample.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the expected GC-MS and NMR data for this compound and its common isomeric impurities.
Table 1: Comparative GC-MS Data for Dimethylfuran Isomers
| Isomer | Expected Retention Order | Key Mass Spectral Fragments (m/z) |
| 2,5-Dimethylfuran | First to elute | 96 (M+), 81, 53, 43 |
| 2,3-Dimethylfuran | Intermediate | 96 (M+), 81, 53, 43 |
| This compound | Last to elute | 96 (M+), 81, 53, 43 |
Note: The exact retention times will vary depending on the specific GC column and conditions used. The mass spectra of the isomers are very similar, making chromatographic separation essential for identification.
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) for Dimethylfuran Isomers in CDCl₃
| Isomer | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2,5-Dimethylfuran | ~5.80 (s, 2H, H-3, H-4), ~2.20 (s, 6H, 2 x -CH₃)[2] | ~148 (C-2, C-5), ~106 (C-3, C-4), ~13 (-CH₃) |
| 2,3-Dimethylfuran | ~7.0 (d, 1H), ~6.0 (d, 1H), ~2.2 (s, 3H), ~1.9 (s, 3H) | ~145, ~138, ~115, ~110, ~12, ~9 |
| This compound | ~7.1 (s, 2H, H-2, H-5), ~1.9 (s, 6H, 2 x -CH₃) | ~138 (C-2, C-5), ~120 (C-3, C-4), ~10 (-CH₃) |
Note: These are approximate chemical shifts. Actual values may vary slightly depending on the solvent and experimental conditions.
Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship for identifying isomeric impurities.
Caption: General workflow for the isomeric purity analysis of this compound.
Caption: Logical relationship of potential isomeric byproducts from synthesis.
References
Safety Operating Guide
Proper Disposal of 3,4-Dimethylfuran: A Guide for Laboratory Professionals
The safe and compliant disposal of 3,4-Dimethylfuran is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, ensuring adherence to safety protocols and regulatory requirements. This compound is a flammable liquid and should be handled with care throughout its lifecycle, from use to final disposal.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[2][3][4][5] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4][5] Keep the chemical away from heat, sparks, open flames, and other ignition sources, as it is highly flammable.[1][2][3][4][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6]
-
Waste Identification and Segregation:
-
Treat all unused or unwanted this compound as hazardous waste.[6][7]
-
Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[3][6][7] Mixing wastes can lead to dangerous reactions and complicate the disposal process.[6][7]
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical.
-
The container must be kept tightly closed except when adding waste.[2][3][6][7] This is crucial to prevent the release of flammable vapors and to minimize exposure.
-
-
Labeling:
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[8]
-
The storage area must be a cool, dry, and well-ventilated location, away from heat and direct sunlight.[2][3]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[6][7][8]
-
-
Peroxide Formation Monitoring (A Critical Step for Ethers):
-
Like other ethers, this compound has the potential to form explosive peroxides upon exposure to air and light over time.[6][7][9]
-
It is crucial to date containers upon receipt and upon opening.[6][7][10]
-
Opened containers should ideally be disposed of within a shorter timeframe (e.g., 6 months) to minimize peroxide formation risk.[6][7] Unopened containers should also have a limited shelf life.[6][7]
-
If the chemical has been stored for an extended period or if the presence of peroxides is suspected (e.g., crystal formation), do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[10]
-
-
Arranging for Disposal:
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Flash Point | -1 °C / 30.2 °F (for 2,3- and 2,5-Dimethylfuran) | [3][11] |
| Storage Time Limit (Opened) | Dispose of within 6 months | [6][7] |
| Storage Time Limit (Unopened) | Dispose of within 1 year | [6][7] |
| Maximum Peroxide Concentration | Must be disposed of before concentration exceeds 20 ppm | [8] |
| Satellite Accumulation Area Limit | Max. 55 gallons of hazardous waste or 1 quart of acutely toxic waste | [8] |
Experimental Protocol: Peroxide Detection
A critical safety protocol for managing ethers is the periodic testing for peroxides. While a detailed experimental protocol should be obtained from your institution's EHS department, a general qualitative method is outlined below.
Qualitative Peroxide Test Strip Method:
-
Objective: To detect the presence of peroxides in this compound.
-
Materials: Commercially available peroxide test strips, a small sample of the this compound to be tested.
-
Procedure: a. In a chemical fume hood, carefully open the container of this compound. b. Dip the end of a peroxide test strip into the liquid for the time specified by the manufacturer (typically 1-2 seconds). c. Remove the strip and allow the color to develop as indicated in the product instructions. d. Compare the color of the test strip to the color chart provided with the kit to estimate the peroxide concentration.
-
Interpretation: If the test indicates a peroxide concentration approaching or exceeding the safety limit (e.g., 20 ppm), the chemical should be prioritized for immediate disposal. If high concentrations are detected, do not attempt to handle or move the container and contact your EHS office.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C6H8O | CID 34338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. vumc.org [vumc.org]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. Chemical Waste – EHS [ehs.mit.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Essential Safety and Operational Guide for Handling 3,4-Dimethylfuran
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety and logistical information for the proper management of 3,4-Dimethylfuran, a flammable and irritant compound. Adherence to these procedural guidelines is crucial for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a highly flammable liquid and vapor. It is harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before each use.[3] |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron should be worn to prevent skin contact.[4] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood.[2][3] If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is critical for understanding its physical properties and potential hazards.
| Property | Value |
| Molecular Formula | C₆H₈O[1] |
| Molecular Weight | 96.13 g/mol [1] |
| CAS Number | 20843-07-6[1] |
| Boiling Point | 103-104 °C (estimated)[5] |
| Flash Point | 6.60 °C (estimated)[5] |
| Density | 0.903 g/cm³ at 25 °C (for 2,5-Dimethylfuran, as a proxy)[4] |
| Solubility | Slightly soluble in water (2.5 g/L at 25 °C). Soluble in alcohol.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize risks.
1. Pre-Operational Checks:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that an appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) is accessible.[3]
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[2]
-
Assemble all necessary PPE and inspect it for any damage.
2. Handling Protocol:
-
Conduct all manipulations of this compound within a certified chemical fume hood.[2][3]
-
Use non-sparking tools and explosion-proof equipment to prevent ignition of flammable vapors.[2][7]
-
Ground all equipment to prevent static discharge.[7]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Keep the container tightly closed when not in use.[2]
3. Post-Handling Procedures:
-
Thoroughly clean the work area after use.
-
Decontaminate any surfaces that may have come into contact with this compound.
-
Remove PPE carefully to avoid contaminating skin.
-
Wash hands thoroughly with soap and water after handling the chemical.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is critical to protect the environment and comply with regulations.
1. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and leak-proof hazardous waste container.[3]
-
The container should be compatible with flammable organic liquids.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[8]
2. Contaminated Materials:
-
Place all disposable items contaminated with this compound, such as gloves, absorbent materials, and pipette tips, into a sealed bag and dispose of it as hazardous waste.[3]
-
Contaminated clothing should be removed immediately and decontaminated before reuse.[2]
3. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's designated hazardous waste management service.[9]
-
Never dispose of this compound down the drain.[8]
Procedural Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C6H8O | CID 34338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3,4-dimethyl furan, 20843-07-6 [thegoodscentscompany.com]
- 6. Page loading... [wap.guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
